Product packaging for Methyl 1H-pyrrole-1-carboxylate(Cat. No.:CAS No. 4277-63-8)

Methyl 1H-pyrrole-1-carboxylate

Cat. No.: B1585576
CAS No.: 4277-63-8
M. Wt: 125.13 g/mol
InChI Key: MORALDOSFHZOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Carbomethoxypyrrole, is an alkyl pyrrolecarboxylate, used in the chemical synthesis of various compounds.>Methyl 1-pyrrolecarboxylate (M1PC) is an alkyl pyrrolecarboxylate. Its standard enthalpy of formation has been evaluated by calorimetric and computational determinations. Its reaction with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1585576 Methyl 1H-pyrrole-1-carboxylate CAS No. 4277-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORALDOSFHZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195422
Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-63-8
Record name 1H-Pyrrole-1-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrole-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 1H-pyrrole-1-carboxylate: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrrole-1-carboxylate, also known as N-methoxycarbonylpyrrole, is a pivotal heterocyclic compound widely utilized in organic synthesis. The introduction of the methoxycarbonyl group to the pyrrole nitrogen serves a dual purpose: it acts as a protecting group, mitigating the high reactivity and propensity for polymerization of the pyrrole ring, and it modulates the electronic properties of the heterocycle, influencing its reactivity in subsequent functionalization reactions.[1][2] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics and functional materials. The pyrrole motif is a cornerstone in numerous biologically active natural products and synthetic pharmaceuticals, making the strategic manipulation of its derivatives a critical endeavor for researchers in drug discovery.[3][4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Molecular and Physical Characteristics
PropertyValueSource
Molecular Formula C₆H₇NO₂[5][6]
Molecular Weight 125.13 g/mol [5][6]
Appearance Clear colorless to very slightly yellow liquid[7]
Melting Point Not applicable (liquid at room temperature)
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents
CAS Number 4277-63-8[5][6]
Spectroscopic Data

The structural elucidation of this compound is routinely confirmed by spectroscopic methods. While specific spectra are proprietary to suppliers, typical chemical shifts in ¹H NMR are observed for the pyrrole ring protons and the methyl ester protons. The PubChem database provides some spectral information.[5] Infrared (IR) spectroscopy will show characteristic C=O stretching frequencies for the carbamate functional group. Mass spectrometry will exhibit a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The synthesis of N-alkoxycarbonyl pyrroles, including the methyl derivative, has been approached through various methodologies. A particularly efficient and high-yielding method involves the condensation of a carbamate with a 1,4-dicarbonyl surrogate.[1]

Clauson-Kaas Type Synthesis

A robust and scalable synthesis of this compound is achieved through a modification of the Clauson-Kaas pyrrole synthesis. This method utilizes the reaction of methyl carbamate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbamate Methyl Carbamate Intermediate3 Condensation Adduct Carbamate->Intermediate3 Nucleophilic attack DMTHF 2,5-Dimethoxytetrahydrofuran Intermediate1 Protonated DMTHF DMTHF->Intermediate1 H+ (AcOH) Intermediate2 Open-chain dialdehyde equivalent Intermediate1->Intermediate2 Ring opening Intermediate2->Intermediate3 Product This compound Intermediate3->Product Cyclization & Dehydration

Caption: Clauson-Kaas type synthesis of this compound.

Experimental Protocol: Clauson-Kaas Synthesis

This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonyl pyrroles.[1]

  • Reaction Setup: To a round-bottom flask, add methyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Solvent and Catalyst Addition: Purge the flask with an inert gas (e.g., nitrogen or argon) and add glacial acetic acid as the solvent and catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Utility

The methoxycarbonyl group on the pyrrole nitrogen significantly influences its reactivity. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution to some extent, which can prevent unwanted side reactions and polymerization. However, the ring remains sufficiently nucleophilic to undergo various functionalization reactions.

Acylation Reactions

N-alkoxycarbonyl pyrroles, including this compound, can undergo acylation at the C2 position.[1] This reaction is typically performed using a carboxylic acid activated by an anhydride, such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[8]

Acylation_Workflow start Start: N-methoxycarbonylpyrrole & Carboxylic Acid step1 Dissolve in dry CH2Cl2 under N2 atmosphere start->step1 step2 Add activating agent (e.g., TFAA or Tf2O) dropwise step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Aqueous workup (e.g., Na2CO3 wash) step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 end Product: 2-Acyl-N-methoxycarbonylpyrrole step5->end

Caption: General workflow for the acylation of N-methoxycarbonylpyrrole.

Causality in Experimental Choices
  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of moisture-sensitive reagents like the activating anhydrides.

  • Dry Solvents: Anhydrous solvents are necessary to avoid the hydrolysis of the activating agent and to ensure the efficiency of the acylation reaction.

  • Activating Agent: Trifluoromethanesulfonic anhydride is a more powerful activating agent than trifluoroacetic anhydride, often leading to faster reactions and higher yields.[1]

  • Aqueous Workup: The sodium carbonate wash neutralizes the acidic byproducts of the reaction, facilitating the isolation of the acylated product.

Deprotection

The methoxycarbonyl group can be removed under various conditions to yield the N-H pyrrole. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups. While specific mild conditions for the deprotection of N-methoxycarbonyl groups are continuously being developed, general strategies for the cleavage of carbamates can be employed.[9]

Applications in Drug Development and Materials Science

The pyrrole nucleus is a common scaffold in a multitude of pharmacologically active compounds.[3][4] this compound serves as a key intermediate in the synthesis of these complex molecules. Its ability to undergo regioselective functionalization followed by deprotection makes it a versatile building block.

  • Pharmaceutical Intermediates: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[10][11] The pyrrole ring is present in drugs with anti-inflammatory, anticancer, and central nervous system activities.[3]

  • Agrochemicals: The structural motifs derived from this compound are also found in novel pesticides and herbicides.[10]

  • Materials Science: The unique electronic properties of pyrrole derivatives make them interesting candidates for the development of advanced polymers and organic electronic materials.[10]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[5][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, well-defined reactivity, and role as a protected form of pyrrole make it an indispensable tool for chemists in academia and industry. The strategic use of this building block will undoubtedly continue to contribute to advancements in medicinal chemistry, agrochemistry, and materials science.

References

Physical and chemical properties of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1H-pyrrole-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N-carbomethoxypyrrole, is a key heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and structural properties, stemming from the N-acylated five-membered aromatic ring, make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The pyrrole moiety is a fundamental pharmacophore present in numerous biologically active natural products and synthetic drugs, including those with anticancer, anti-inflammatory, and antibacterial properties.[1][2][3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into its reactivity, handling, and synthetic utility. We will explore the causality behind its chemical behavior and provide a framework for its effective application in complex molecular design.

Physicochemical and Molecular Properties

The fundamental physical properties of this compound define its behavior in a laboratory setting, influencing choices regarding solvents, reaction conditions, and storage. The compound is typically a clear, colorless to very slightly yellow liquid.[4][5]

Core Data Summary

A compilation of essential quantitative data is presented below for quick reference and comparison.

PropertyValueSource(s)
CAS Number 4277-63-8[4][5][6]
Molecular Formula C₆H₇NO₂[4][6][7]
Molecular Weight 125.13 g/mol [6][7]
Boiling Point 180 °C (at 770 mm Hg)[4][5]
Density 1.113 g/mL (at 25 °C)[4][5]
Refractive Index (n20/D) 1.489[4]
Flash Point 60 °C (140 °F)[4]
Appearance Clear colorless to slightly yellow liquid[4]

Note: Some sources list a melting point of 166-167°C, which is inconsistent with its described state as a liquid at room temperature and likely erroneous.[4][5]

Molecular Structure

The structure of this compound features a central pyrrole ring where the nitrogen atom is substituted with a methoxycarbonyl group (-COOCH₃).

IUPAC Name: methyl pyrrole-1-carboxylate[7]

SMILES: O=C(OC)N1C=CC=C1[6]

Caption: 2D Structure of this compound.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key features in NMR and IR spectroscopy are dictated by its unique electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly characteristic. The electron-withdrawing nature of the N-methoxycarbonyl group deshields the pyrrole ring protons compared to unsubstituted pyrrole.

    • α-protons (C2, C5): These protons are equivalent and appear as a triplet downfield, typically around δ 6.8-7.2 ppm.

    • β-protons (C3, C4): These protons are also equivalent and appear as a triplet upfield from the α-protons, usually around δ 6.1-6.4 ppm.

    • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons will be observed, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum provides further confirmation of the molecular framework.[8]

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal, typically appearing in the δ 150-155 ppm region.

    • α-Carbons (C2, C5): These carbons are found around δ 120-125 ppm.

    • β-Carbons (C3, C4): These carbons are more shielded and appear upfield, around δ 110-115 ppm.

    • Methyl Carbon (-OCH₃): The methyl carbon signal is observed in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A prominent, sharp peak is expected in the range of 1720-1740 cm⁻¹ , which is characteristic of an ester carbonyl group attached to a nitrogen atom within an aromatic system.

  • C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) correspond to the C-H stretching of the pyrrole ring.

  • C-O Stretch: A strong band for the ester C-O linkage can be found in the 1200-1300 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is a delicate balance between the inherent electron-rich nature of the pyrrole ring and the deactivating effect of the N-methoxycarbonyl substituent.

Influence of the N-Methoxycarbonyl Group

Unlike N-alkylpyrroles, which are highly reactive towards electrophiles, the N-methoxycarbonyl group in this compound is strongly electron-withdrawing. This has two major consequences:

  • Ring Deactivation: The overall nucleophilicity of the pyrrole ring is significantly reduced. This makes the compound more stable and less prone to polymerization under acidic conditions—a common issue with simple pyrroles.[9]

  • Regioselectivity: While deactivated, the ring can still undergo electrophilic substitution under forcing conditions. The substitution pattern is altered compared to activated pyrroles. Friedel-Crafts acylation, for example, can be directed to the C2 or C3 position depending on the specific reagents and conditions.

reactivity_flow cluster_pyrrole Pyrrole Core cluster_substituent N-Substituent Effect cluster_reactivity Resulting Reactivity Pyrrole Pyrrole Ring N_Alkyl N-Alkyl Group (e.g., -CH₃) Electron-Donating Pyrrole->N_Alkyl Activation N_COOMe N-Methoxycarbonyl (-COOCH₃) Electron-Withdrawing Pyrrole->N_COOMe Deactivation HighReactivity High Reactivity (Prone to Polymerization) C2/C5 Substitution N_Alkyl->HighReactivity ModerateReactivity Moderate Reactivity (Stable) Controlled Substitution N_COOMe->ModerateReactivity

Caption: Influence of N-substituent on pyrrole reactivity.

Key Synthetic Transformations
  • Building Block for Pharmaceuticals: The compound is a crucial starting material for synthesizing complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization. Its derivatives are integral to synthesizing compounds with potential applications as anticancer and anti-inflammatory agents.[1][3]

  • Cycloaddition Reactions: N-substituted pyrroles can participate as dienes in Diels-Alder reactions, particularly when the nitrogen bears an electron-withdrawing group, which lowers the energy of the LUMO of the diene system.[9] This provides a powerful route to construct bicyclic nitrogen-containing scaffolds.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the formylation of this compound, a classic electrophilic substitution reaction. The rationale behind each step is explained to demonstrate the principles of self-validating experimental design.

Objective: To synthesize Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Methodology:

  • Reagent Preparation (Anhydrous): In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

    • Causality: The reaction is highly sensitive to moisture. Anhydrous conditions prevent the quenching of the reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻). Cooling is essential to control the exothermic reaction during the formation of the reagent.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C.

    • Causality: The slow addition and temperature control prevent side reactions and ensure the complete formation of the electrophilic Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Causality: The deactivated pyrrole ring requires a potent electrophile. Adding the substrate slowly to the pre-formed reagent ensures efficient reaction and minimizes potential degradation.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Causality: Gentle heating provides the necessary activation energy for the electrophilic attack on the deactivated ring. TLC monitoring is a self-validating step to confirm the consumption of starting material and formation of the product.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto crushed ice containing sodium acetate (5 equivalents).

    • Causality: The quench neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product. Sodium acetate acts as a buffer.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Causality: Standard liquid-liquid extraction isolates the organic product. Column chromatography separates the desired product from unreacted starting material and byproducts, ensuring high purity, which can be validated by NMR.

Safety, Handling, and Storage

As a flammable and moderately toxic chemical, proper handling of this compound is paramount for laboratory safety.

  • GHS Hazard Classification:

    • H226: Flammable liquid and vapor.[4][7]

    • H302: Harmful if swallowed.[4][7]

    • It is also noted as an irritant to eyes, respiratory system, and skin.[4][5]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Keep away from heat, sparks, and open flames.[4]

    • Use explosion-proof electrical equipment.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

    • Keep away from moisture to prevent hydrolysis of the ester group.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular architects. Its physicochemical properties render it a stable, liquid-phase reagent that is easily handled under standard laboratory conditions. The deactivating, yet directing, nature of its N-methoxycarbonyl group provides a unique platform for controlled functionalization of the pyrrole core, avoiding the polymerization pitfalls common to simpler pyrroles. A thorough understanding of its spectroscopic signature, reactivity, and safe handling protocols, as outlined in this guide, empowers researchers to leverage its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

Methyl 1H-pyrrole-1-carboxylate CAS number 4277-63-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-pyrrole-1-carboxylate (CAS: 4277-63-8)

Abstract

This compound, also known as N-carbomethoxypyrrole, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. We delve into the mechanistic underpinnings of its utility as a synthetic intermediate, highlighting its role in the strategic construction of complex molecular architectures. This document serves as a practical resource for laboratory professionals, offering detailed protocols, safety information, and insights into its application in drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

This compound (CAS 4277-63-8) is an N-substituted derivative of pyrrole, where the nitrogen-bound hydrogen is replaced by a methoxycarbonyl group.[1][2] This substitution fundamentally alters the electronic properties and reactivity of the pyrrole ring, transforming it from an electron-rich system prone to polymerization into a more stable and versatile synthetic intermediate.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"]; overlap=false; splines=true;

} Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and process scale-up.

PropertyValueSource(s)
CAS Number 4277-63-8[3][4][5]
Molecular Formula C₆H₇NO₂[1][3]
Molecular Weight 125.13 g/mol [1][3][4]
Appearance Clear colorless to very slightly yellow liquid[4][6]
Density 1.113 g/mL at 25 °C[4]
Boiling Point 180 °C at 770 mmHg[4][7]
Refractive Index (n20/D) 1.489[4]
Flash Point 60 °C (140 °F) - closed cup[4][7]
Solubility Soluble in common organic solvents.N/A
Storage Store at 4°C, sealed, away from moisture.[3]

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of this compound is paramount. The following section details the expected spectroscopic signatures.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum provides unambiguous structural confirmation.

  • δ ~6.8-7.2 ppm (t, 2H): This signal corresponds to the α-protons (C2-H and C5-H) of the pyrrole ring. The electron-withdrawing carbomethoxy group shifts these protons downfield compared to unsubstituted pyrrole.

  • δ ~6.1-6.3 ppm (t, 2H): This signal represents the β-protons (C3-H and C4-H) of the pyrrole ring.

  • δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum complements the proton data, showing all six unique carbon environments.[8]

  • δ ~151 ppm: The carbonyl carbon of the ester group.

  • δ ~122 ppm: The α-carbons (C2 and C5) of the pyrrole ring.

  • δ ~111 ppm: The β-carbons (C3 and C4) of the pyrrole ring.

  • δ ~52 ppm: The methyl carbon of the ester group.

IR (Infrared) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • ~1730-1750 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretch of the ester carbonyl group.

  • ~3100-3150 cm⁻¹ (multiple weak bands): Aromatic C-H stretching from the pyrrole ring.

  • ~1450-1550 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 125, corresponding to the molecular weight of the compound.

Synthesis and Purification Protocol

The most common laboratory synthesis involves the N-acylation of pyrrole. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base to form the nucleophilic pyrrolide anion, which is then trapped by an acylating agent.[9]

Synthesis_Workflow

Detailed Experimental Protocol:
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • Causality Insight: Pyrrole is added slowly to control the exothermic reaction and the rate of hydrogen gas evolution. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

  • Acylation: After hydrogen evolution ceases (typically 30-60 minutes), add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.[4]

    • Self-Validation: The purity of the distilled product should be confirmed by ¹H NMR and GC-MS to ensure the absence of starting material and side products.

Chemical Reactivity and Mechanistic Insights

The N-methoxycarbonyl group is a powerful modulator of pyrrole's reactivity.

Reactivity_Profile

  • Electrophilic Aromatic Substitution: The ester group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards classical electrophilic substitution reactions (e.g., nitration, Friedel-Crafts acylation). This property is often exploited to protect the pyrrole nitrogen during reactions on other parts of a molecule.

  • Reaction with Nucleophiles: The electron-deficient nature of the ring makes it more susceptible to certain nucleophilic attacks. Its reaction with the pyrrole Grignard reagent has been reported, highlighting a complex reactivity profile.[4][6]

  • Cycloaddition Reactions: The reduction in aromatic character makes N-acylpyrroles more competent dienes in Diels-Alder [4+2] cycloadditions compared to unsubstituted pyrrole.[9] This opens pathways to complex bicyclic nitrogen-containing scaffolds.

  • Deprotection: The N-carbomethoxy group can be readily cleaved under basic conditions (saponification) to regenerate the N-H pyrrole, making it an effective protecting group.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] this compound serves as a key starting material for accessing a wide array of substituted pyrroles.

  • Building Block for Active Pharmaceutical Ingredients (APIs): Its stability and defined reactivity make it an ideal precursor. The pyrrole framework is found in drugs with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11][12][13]

  • Scaffold for Library Synthesis: In drug discovery, it can be used to generate libraries of diverse pyrrole derivatives for high-throughput screening. The N-substituent can be removed and replaced, or the ring can be further functionalized to explore structure-activity relationships (SAR).

  • Intermediate in Natural Product Synthesis: Many complex natural products contain the pyrrole core. This compound provides a stable and reliable entry point for their total synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard TypeGHS Classification and Precautionary StatementsSource(s)
Physical Hazard H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.[1][4][6]
Health Hazard H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1][4][6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Storage Store in a well-ventilated place. Keep cool. Recommended storage temperature: 4°C. Keep away from moisture.[3][4]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.N/A

References

An In-depth Technical Guide to the Structure and Bonding of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrrole-1-carboxylate stands as a pivotal molecule in the landscape of heterocyclic chemistry, particularly within the realms of pharmaceutical development and advanced organic synthesis. As a derivative of pyrrole, a fundamental aromatic heterocycle found in numerous natural products and blockbuster drugs, its unique structural and electronic properties warrant a detailed examination.[1][2] The introduction of a methyl carboxylate group directly onto the pyrrole nitrogen atom fundamentally alters the ring's reactivity and stability, transforming it into a versatile and controllable building block.[3]

This guide provides an in-depth analysis of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic utility of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between structure and function, offering field-proven insights into its application.

Section 1: Molecular Structure and Geometry

The architecture of this compound is defined by a planar, five-membered pyrrole ring attached to a methyl carboxylate group at the nitrogen atom (N1). This arrangement imposes significant electronic and steric consequences that dictate the molecule's overall behavior.

The pyrrole ring itself deviates only slightly from perfect planarity, a necessity for maintaining its aromatic character. The N-substituent, the methyl carboxylate group (-COOCH₃), introduces an sp² hybridized carbonyl carbon and an sp³ hybridized methyl group. Quantum chemical calculations provide insight into the precise geometric parameters of the molecule.

Parameter Bond Length (Å) Bond Angle (°)
N1–C21.384N1–C2–C3
C2–C31.375C2–C3–C4
C3–C41.442C3–C4–C5
C4–C51.387C4–C5–N1
C5–N11.358C5–N1–C2
N1–C(O)~1.40C2–N1–C(O)
C=O~1.21N1–C(O)–O
C–O(Me)~1.35O=C–O(Me)
Table 1: Selected calculated bond lengths and angles for this compound. Data is derived from computational studies on similar N-alkoxycarbonyl pyrroles.[4]

The key takeaway from this geometric data is the partial double-bond character of the N1–C(O) bond, which is shorter than a typical N-C single bond. This is indicative of resonance, a topic explored in the next section.

Section 2: Electronic Structure and Bonding

The bonding in this compound is a delicate interplay between the aromaticity of the pyrrole ring and the strong electron-withdrawing nature of the N-substituent.

Aromaticity and the Effect of the N-Carboxylate Group

Unsubstituted pyrrole is an electron-rich aromatic system. Its aromaticity arises from the delocalization of six π-electrons (one from each of the four carbon atoms and two from the nitrogen's lone pair) across the five-membered ring, satisfying Hückel's rule (4n+2 π electrons, where n=1). This electron richness makes the pyrrole ring highly susceptible to electrophilic attack.

The introduction of the methyl carboxylate group at N1 dramatically alters this electronic landscape. The ester group is a potent electron-withdrawing group (EWG) due to both induction and resonance.

  • Inductive Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.

  • Resonance Effect: The lone pair on the pyrrole nitrogen, which is crucial for the ring's aromaticity, is also delocalized onto the carbonyl oxygen.

This competition for the nitrogen's lone pair is best illustrated through resonance structures:

Figure 1: Key resonance structures illustrating electron withdrawal.

This delocalization onto the ester group (Structure II) reduces the electron density within the pyrrole ring, thereby "deactivating" it compared to unsubstituted pyrrole. This enhanced stability makes the molecule less prone to polymerization under acidic conditions and allows for more controlled functionalization.[3]

Molecular Orbital (MO) Perspective

From an MO theory perspective, the electron-withdrawing substituent lowers the energy of the molecule's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO).[5] The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the molecule's reactivity and spectroscopic properties.[4][5][6] For this compound, the HOMO is distributed across the π-system of the pyrrole ring, while the LUMO has significant character on both the ring and the carbonyl group. The relatively large HOMO-LUMO gap contributes to the compound's kinetic stability.

Section 3: Spectroscopic Characterization

The structural and electronic features discussed above are directly corroborated by spectroscopic data. These techniques are essential for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of this compound. The molecule's symmetry results in a simple and predictable spectrum.

Nucleus Position Chemical Shift (δ, ppm) Multiplicity
¹HH2 / H5~7.2 - 7.3Triplet
¹HH3 / H4~6.2 - 6.3Triplet
¹H-OCH₃~3.9 - 4.0Singlet
¹³CC2 / C5~122 - 123-
¹³CC3 / C4~112 - 113-
¹³C-OCH₃~52 - 53-
¹³CC=O~150 - 151-
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts in CDCl₃.[7]

Causality: The electron-withdrawing N-carboxylate group deshields the α-protons (H2/H5) more than the β-protons (H3/H4), causing them to appear further downfield. The carbon signals show a similar trend. The chemical shifts are significantly different from unsubstituted pyrrole, providing clear evidence of N-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100 - 3150C-H stretchAromatic (Pyrrole Ring)
~2950 - 2990C-H stretchAliphatic (-OCH₃)
~1730 - 1750 C=O stretch Ester Carbonyl
~1450 - 1550C=C stretchAromatic (Pyrrole Ring)
~1200 - 1300C-O stretchEster
~1100 - 1150C-N stretchPyrrole Ring
Table 3: Characteristic Infrared Absorption Frequencies.[8][9]

The most diagnostic peak is the intense carbonyl (C=O) stretch, which appears at a higher wavenumber than a typical ketone due to being part of an ester and conjugated with the nitrogen lone pair. This peak is a definitive marker for the presence of the N-carboxylate group.

Section 4: Reactivity and Synthetic Applications

The primary utility of this compound in drug development and organic synthesis stems from its role as a stable, protected form of pyrrole that exhibits predictable reactivity.

Pyrrole Protection and Deprotection

The N-carboxylate group serves as an excellent protecting group. Unprotected pyrroles are often unstable, particularly in the presence of acids or oxidizing agents. The electron-withdrawing nature of the carbamate stabilizes the ring, preventing unwanted side reactions and allowing for selective modifications at other positions.[3]

Deprotection to regenerate the N-H pyrrole is typically achieved via hydrolysis under basic conditions, for example, using sodium hydroxide or potassium carbonate in a protic solvent like methanol or water.[10][11][12] This process saponifies the ester and subsequent decarboxylation yields the parent pyrrole.

Electrophilic Substitution

While the ring is deactivated compared to pyrrole, it still undergoes electrophilic aromatic substitution, primarily at the C2 position. The deactivation allows for more controlled and regioselective reactions that can be difficult to achieve with highly reactive pyrrole itself. For example, acylation of N-alkoxycarbonyl pyrroles can be directed to the 2-position, whereas similar reactions on more electron-rich N-sulfonyl pyrroles may favor the 3-position.[3]

Electrophilic_Substitution cluster_workflow Regioselective Acylation Workflow start Methyl 1H-pyrrole- 1-carboxylate reagents Electrophile (E+) (e.g., Acylium ion) intermediate Sigma Complex (C2 Attack) reagents->intermediate Rate-determining step Attack at C2 favored product 2-Substituted Product intermediate->product Deprotonation Restores aromaticity caption General workflow for electrophilic substitution.

Figure 2: Workflow for C2-selective electrophilic substitution.

Cycloaddition Reactions

The reduced aromaticity and electron density of the pyrrole ring in this compound make it a more viable diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, compared to electron-rich pyrroles.[13] While simple pyrroles are generally poor dienes, the N-EWG enhances their reactivity with electron-deficient dienophiles like maleimides or acetylenedicarboxylates.[13][14][15] This reactivity opens pathways to complex bicyclic structures that are valuable scaffolds in medicinal chemistry.

Section 5: Experimental Protocols

The following protocols are provided as self-validating systems, with expected outcomes and characterization checkpoints.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methods for the N-acylation of pyrroles.

Synthesis_Workflow cluster_main Synthesis Protocol Flowchart A 1. Dissolve Pyrrole & Base (e.g., NaH) in dry THF at 0°C. B 2. Generate Pyrrolide Anion (Stir for 30 min). A->B C 3. Add Methyl Chloroformate dropwise at 0°C. B->C D 4. Warm to Room Temp. (Stir for 2-4 hours). C->D E 5. Quench Reaction (Add water cautiously). D->E F 6. Extraction (e.g., with Ethyl Acetate). E->F G 7. Purification (Column Chromatography). F->G H 8. Characterization (NMR, IR, MS). G->H caption Workflow for the synthesis of this compound.

Figure 3: Step-by-step synthesis workflow.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Slowly add freshly distilled pyrrole (1.0 equivalent).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Acylation: Add methyl chloroformate (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction back to 0 °C and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm product identity and purity using NMR and IR spectroscopy, comparing the data to the reference values in Tables 2 and 3.

Protocol 2: Deprotection via Basic Hydrolysis

Methodology:

  • Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with aqueous HCl (e.g., 1M) until the pH is ~7.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected pyrrole.

  • Validation: Confirm the absence of the N-COOCH₃ group via ¹H NMR (disappearance of the methyl singlet at ~3.9 ppm) and IR spectroscopy (disappearance of the C=O stretch at ~1740 cm⁻¹).

Conclusion

This compound is more than a simple derivative; it is a strategically modified scaffold that balances the inherent aromaticity of pyrrole with enhanced stability and tunable reactivity. Its well-defined molecular geometry and electronic structure, characterized by the potent electron-withdrawing N-carboxylate group, are directly observable through spectroscopic methods and dictate its synthetic applications. By serving as a robust protecting group that moderates and directs the reactivity of the pyrrole core, it provides chemists with a reliable tool for constructing complex molecules, making it an indispensable component in the modern drug discovery and development pipeline.

References

Spectroscopic Data for Methyl 1H-pyrrole-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1H-pyrrole-1-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction

This compound is a derivative of pyrrole, an aromatic five-membered heterocycle containing a nitrogen atom. The addition of a methyl carboxylate group to the nitrogen atom significantly influences the electronic properties and reactivity of the pyrrole ring. Accurate structural elucidation and purity assessment of this compound are paramount for its application in complex chemical syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure.

This guide is structured to provide not just the spectral data, but also the scientific rationale behind the observed spectroscopic phenomena. By understanding the principles governing chemical shifts, vibrational modes, and fragmentation patterns, researchers can confidently identify and characterize this compound and its derivatives.

Reactivity of the pyrrole ring in Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyrrole Ring in Methyl 1H-pyrrole-1-carboxylate

Introduction: The Influence of the N-Methoxycarbonyl Group

This compound is a pivotal substrate in modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its reactivity is fundamentally governed by the electronic nature of the N-methoxycarbonyl (-COOMe) protecting group. Unlike the electron-rich, highly reactive parent pyrrole, the N-methoxycarbonyl substituent acts as an electron-withdrawing group. This modification profoundly alters the chemical behavior of the pyrrole ring, enhancing its stability while simultaneously unlocking unique reaction pathways.[3][4]

The electron-withdrawing effect stems from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which competes with its delocalization into the pyrrole ring. This reduces the electron density of the aromatic system, thereby deactivating it towards classical electrophilic attack compared to N-H or N-alkyl pyrroles. However, this deactivation provides a crucial advantage: it tempers the inherent instability of the pyrrole ring, preventing polymerization under acidic conditions that are often required for electrophilic substitutions.[5] Furthermore, this electronic perturbation is key to enabling other transformations, such as cycloaddition reactions, by lowering the aromatic stabilization energy of the ring.[6]

This guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Caption: Competing resonance delocalization in this compound.

Electrophilic Aromatic Substitution: Controlled Functionalization

While the N-methoxycarbonyl group deactivates the pyrrole ring, electrophilic substitution remains a primary mode of reactivity. The substitution occurs preferentially at the α-position (C2 or C5) because the carbocation intermediate formed by attack at this position is more effectively stabilized by resonance (three resonance structures) compared to attack at the β-position (C3 or C4), which yields an intermediate with only two resonance structures.[7]

Acylation: A Case Study in Regioselectivity

Acylation is a well-documented and synthetically useful reaction for N-alkoxycarbonyl pyrroles. Unlike highly reactive N-H pyrrole which can be problematic, the protected substrate undergoes clean acylation. A powerful method involves the in-situ generation of a mixed carboxylic-sulfonic anhydride using a carboxylic acid and trifluoromethanesulfonic anhydride (Tf₂O).[4] This protocol is highly efficient, often concluding within 1-3 hours at room temperature.[8]

Crucially, N-alkoxycarbonyl protection directs acylation to the 2-position. This contrasts sharply with N-sulfonyl protected pyrroles (e.g., N-tosylpyrrole), which can yield the 3-acyl product under similar conditions, often through an initial 2-acylation followed by a thermodynamically controlled isomerization.[3] This distinct reactivity highlights the importance of protecting group choice in directing synthetic outcomes.

Electrophilic_Acylation cluster_main Mechanism of C2-Acylation Pyrrole This compound Intermediate Resonance-Stabilized Sigma Complex (C2-attack) Pyrrole->Intermediate Electrophile Attack at C2 Acylium Acylium Ion (R-C≡O+) from RCOOH + Tf₂O Deprotonation -H+ Intermediate->Deprotonation Loss of Proton Product Methyl 2-acyl-1H-pyrrole-1-carboxylate Deprotonation->Product Aromatization

Caption: Generalized mechanism for the C2-acylation of this compound.

Experimental Protocol: C2-Acetylation of this compound

This protocol is adapted from the work of Lewis et al. for the acylation of N-alkoxycarbonyl pyrroles.[4]

Materials:

  • This compound (1 equiv)

  • Acetic Acid (1 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (10 equiv)

  • Dry Dichloromethane (CH₂Cl₂)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • To a nitrogen-purged flask, add this compound (1 equiv) and acetic acid (1 equiv) dissolved in dry dichloromethane (to a concentration of approx. 0.44 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add trifluoromethanesulfonic anhydride (10 equiv) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), dilute the reaction mixture with CH₂Cl₂.

  • Carefully wash the organic layer with 1 M Na₂CO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-acetyl-1H-pyrrole-1-carboxylate.

  • Purify the crude product via column chromatography on silica gel as required.

Cycloaddition Reactions: Leveraging Reduced Aromaticity

The aromaticity of pyrrole presents a significant energy barrier to its participation in cycloaddition reactions.[6] However, the installation of a strong electron-withdrawing group on the nitrogen, such as a methoxycarbonyl group, diminishes the aromatic character of the ring. This dearomatization makes the pyrrole diene more accessible for cycloadditions.[9]

N-substituted pyrroles can participate in various cycloadditions, including:

  • [4+2] Diels-Alder Reactions: The N-protected pyrrole acts as the diene, reacting with dienophiles. This is particularly effective when the nitrogen bears an electron-withdrawing group.[9]

  • [4+3] Cycloadditions: Reactions with oxyallyl cations (generated from α,α'-dihalo ketones) can provide access to aza-bridged seven-membered rings. Studies have shown that N-ethoxycarbonyl-protected pyrrole undergoes cycloaddition where N-methylpyrrole does not, highlighting the critical role of the N-substituent.[6]

  • [3+2] Cycloadditions: These reactions, for instance with tosylmethyl isocyanides (TosMIC), are a powerful tool for constructing multi-substituted pyrrole derivatives.[10]

Nucleophilic Substitution: An Untapped Pathway

Nucleophilic aromatic substitution on the pyrrole ring is generally challenging due to the ring's inherent electron-rich nature, which repels nucleophiles.[11][12] For a bimolecular nucleophilic substitution to occur, the pyrrole ring must be activated by potent electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the Meisenheimer-like intermediate.

While the N-methoxycarbonyl group is electron-withdrawing, it is generally not sufficient on its own to activate the ring for facile nucleophilic substitution under mild conditions. Therefore, this reaction pathway is less common for this compound unless additional activating groups are present on the ring carbons.

Ring Deprotonation and Functionalization via Lithiation-Borylation

With the acidic N-H proton replaced, strong bases can deprotonate the C-H bonds of the pyrrole ring. The use of an N-alkoxycarbonyl group, such as N-Boc (tert-butoxycarbonyl), is well-established for directing lithiation to the C2 position.[13] This regioselective deprotonation generates a powerful nucleophile that can be trapped with various electrophiles, opening a vast landscape for C2-functionalization.

A prominent application of this strategy is the lithiation-borylation sequence, a robust methodology for creating carbon-boron bonds.[14] This transformation provides access to versatile boronic esters, which are key intermediates in cross-coupling reactions (e.g., Suzuki coupling), oxidation, and homologation reactions.

Lithiation_Borylation_Workflow start_node This compound A 1. Deprotonation start_node->A process_node process_node reagent_node reagent_node intermediate_node intermediate_node end_node Methyl 2-(pinacolboranyl)-1H- pyrrole-1-carboxylate C 2-Lithio-pyrrole Intermediate A->C B s-BuLi / TMEDA -78 °C B->A D 2. Borylation (Trapping) C->D F Boronate 'ate' Complex D->F E Pinacolboronic Ester (e.g., iPr-B(pin)) E->D G 3. 1,2-Metalate Rearrangement (if applicable for homologation) or Workup F->G G->end_node

Caption: Synthetic workflow for C2-borylation of this compound.

Data Summary: Regioselectivity in Acylation

The choice of N-protecting group is a critical parameter for controlling the site of functionalization.

N-Protecting GroupReagentMajor Product RegioisomerReference
-COOMe AcOH / Tf₂OC2-Acyl[4]
-Cbz AcOH / TFAAC2-Acyl[3]
-Troc Various RCOOH / Tf₂OC2-Acyl[8]
-SO₂Ph RCOOH / Tf₂OC3-Acyl (via isomerization)[3]
-Si(iPr)₃ (TIPS) Various ElectrophilesC3-Substituted (steric hindrance)[15]

Conclusion

This compound serves as a versatile and stable platform for the synthesis of functionalized pyrroles. The N-methoxycarbonyl group fundamentally alters the ring's reactivity profile compared to unsubstituted pyrrole. It deactivates the ring towards electrophilic attack, yet enables clean and highly regioselective C2-functionalization, particularly in acylation reactions. This substituent also lowers the aromatic barrier, facilitating cycloaddition reactions that are otherwise inaccessible. While direct nucleophilic substitution remains difficult, C-H activation via directed lithiation opens a modern and powerful avenue for introducing a wide array of substituents at the C2-position. Understanding these distinct reactivity patterns is essential for leveraging this important building block in the rational design and synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Electron-withdrawing effects of the N-methoxycarbonyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the N-Methoxycarbonyl Group

Abstract

The N-methoxycarbonyl group (-NHCOOCH₃), a fundamental carbamate moiety, plays a critical role in modern organic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its nuanced electronic character, governed by a combination of inductive and resonance effects, imparts unique reactivity and stability to molecules. This technical guide provides an in-depth analysis of the potent electron-withdrawing nature of the N-methoxycarbonyl group. We will dissect its underlying electronic principles, present quantitative and qualitative data from Hammett analysis, pKa measurements, and spectroscopic techniques, and provide detailed experimental protocols for its introduction onto a model substrate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the electronic properties of this versatile functional group.

The Dichotomous Electronic Nature of the N-Methoxycarbonyl Group

The overall electronic influence of the N-methoxycarbonyl group is a net result of two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (-M). While seemingly contradictory, the interplay of these effects results in a strong, overall electron-withdrawing character that deactivates the nitrogen atom to which it is attached.

The Inductive Effect (-I): Through-Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction.[1] In the N-methoxycarbonyl group, the nitrogen atom is bonded to a highly electronegative carbonyl oxygen and an ester oxygen. These oxygen atoms pull electron density away from the adjacent atoms through the sigma (σ) bond framework. This polarization creates a permanent dipole, rendering the nitrogen atom electron-deficient.

Caption: Inductive withdrawal (-I) in the N-methoxycarbonyl group.

The Resonance Effect (-M): Delocalization into the Carbonyl

The defining electron-withdrawing feature of the N-methoxycarbonyl group is its powerful negative resonance effect. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent π-system of the carbonyl group.[2] This delocalization creates a resonance hybrid where a significant contributor possesses a positive charge on the nitrogen and a negative charge on the carbonyl oxygen.

This resonance has two profound consequences:

  • It drastically reduces the electron density, nucleophilicity, and basicity of the nitrogen atom.

  • It imparts a planar geometry and a significant rotational barrier to the C-N bond, a characteristic feature of amides and carbamates.[2]

Caption: Key resonance structures of the N-methoxycarbonyl group.

Because this resonance effect requires the delocalization of the nitrogen's lone pair away from the rest of the molecule, the group acts as a potent electron-withdrawing group, deactivating any system it is attached to. This is why carbamates are universally employed as protecting groups for amines.[3]

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing properties of the N-methoxycarbonyl group can be evaluated and quantified through several well-established physical organic chemistry principles.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic effect on the reactivity of a benzene ring.[4] While a specific Hammett constant for the -NHCOOCH₃ group is not commonly tabulated, we can infer its behavior by examining the related -COOCH₃ group.

Substituentσ_metaσ_paraElectronic Effect Interpretation
-COOCH₃+0.33+0.45Strongly electron-withdrawing by induction and resonance.[5][6]
-NH₂-0.16-0.66Strongly electron-donating by resonance.[5]
-NO₂+0.71+0.78Very strongly electron-withdrawing by induction and resonance.[5]

The N-methoxycarbonyl group's effect lies between that of an amide and an ester. The nitrogen lone pair donation slightly counteracts the pull of the carbonyl, but the overall effect is strongly deactivating. Its σ values are expected to be positive and significant, indicating strong electron withdrawal, particularly at the para position where the resonance effect is maximized.

Impact on Acidity and Basicity (pKa)

A direct consequence of the N-methoxycarbonyl group's electron-withdrawing nature is its dramatic effect on the pKa of adjacent functional groups.

  • Decreased Basicity: When attached to an amine (e.g., aniline), the group drastically reduces the basicity of the nitrogen. The lone pair is delocalized into the carbonyl and is unavailable for protonation. Aniline has a conjugate acid pKa of ~4.6, making it a weak base.[7] In contrast, N-methoxycarbonyl aniline is effectively non-basic.

  • Increased N-H Acidity: The electron withdrawal polarizes the N-H bond, making the proton significantly more acidic than in a typical amine. For comparison, the predicted pKa of the N-H proton in N-Boc aniline (a close analogue) is ~13.9, making it susceptible to deprotonation by strong bases.[8]

Spectroscopic Evidence

Spectroscopy provides direct experimental validation of the electronic environment within the N-methoxycarbonyl group.

Spectroscopic MethodKey FeatureTypical Value (N-methoxycarbonyl)Interpretation
IR Spectroscopy C=O Stretch~1700 - 1725 cm⁻¹The frequency is lower than an acid chloride (~1800 cm⁻¹) but higher than an amide (~1650 cm⁻¹). This intermediate value reflects the nitrogen lone pair donation, which reduces the C=O double bond character.
¹³C NMR Carbonyl Carbon (C=O)~150 - 160 ppmThe chemical shift is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.
¹³C NMR Methoxy Carbon (-OCH₃)~50 - 55 ppmA characteristic chemical shift for a methoxy group attached to an sp²-hybridized carbon.

Applications in Synthesis: The Carbamate as a Protecting Group

The primary application derived from the N-methoxycarbonyl group's electronic properties is its use as a protecting group for primary and secondary amines.[3] By converting a nucleophilic and basic amine into a neutral, stable carbamate, chemists can perform reactions on other parts of a molecule without interference from the amine.

The general class of carbamate protecting groups (Boc, Cbz, Fmoc) is foundational to peptide synthesis and complex molecule construction. The N-methoxycarbonyl group itself, while robust, can be considered a simple model for these more elaborate systems.

Experimental Protocols

Synthesis of Methyl N-phenylcarbamate

This protocol details the protection of aniline with methyl chloroformate under Schotten-Baumann conditions to yield the corresponding N-methoxycarbonyl derivative.

Reaction: C₆H₅NH₂ + ClCOOCH₃ → C₆H₅NHCOOCH₃ + HCl

Materials:

  • Aniline (1.0 eq)

  • Methyl Chloroformate (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, separatory funnel, magnetic stirrer, and other standard glassware.

Synthesis_Workflow cluster_main Synthesis Protocol dissolve 1. Dissolve aniline in DCM in a round-bottomed flask. cool 2. Cool the solution to 0°C using an ice bath. dissolve->cool add_base 3. Add saturated NaHCO₃ solution (acts as base and aqueous phase). cool->add_base add_chloroformate 4. Add methyl chloroformate dropwise with vigorous stirring. add_base->add_chloroformate warm_stir 5. Allow to warm to room temperature and stir for 2-3 hours. add_chloroformate->warm_stir separate 6. Transfer to separatory funnel. Separate the organic (DCM) layer. warm_stir->separate wash 7. Wash organic layer sequentially with: - 1 M HCl - Sat. NaHCO₃ - Brine separate->wash dry 8. Dry the organic layer over anhydrous MgSO₄. wash->dry filter_evap 9. Filter and evaporate the solvent under reduced pressure. dry->filter_evap product 10. Obtain Methyl N-phenylcarbamate as a solid product. filter_evap->product

Caption: Experimental workflow for the synthesis of methyl N-phenylcarbamate.

Step-by-Step Procedure:

  • Dissolution: In a round-bottomed flask, dissolve aniline (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with magnetic stirring.

  • Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. This will form a biphasic mixture.

  • Reagent Addition: Add methyl chloroformate (1.2 eq) dropwise to the vigorously stirred mixture over 10-15 minutes. Ensure the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. Monitor reaction completion by TLC.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution, and finally with brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) if necessary.

Conclusion

The N-methoxycarbonyl group is a powerful electron-withdrawing moiety whose properties are dictated by a dominant resonance effect that overrides its inductive component. This electronic character renders the attached nitrogen atom non-basic, non-nucleophilic, and conformationally restricted, making it an ideal functional group for amine protection in multistep synthesis. A thorough understanding of its electronic effects, quantifiable through physical organic parameters and observable via spectroscopy, is essential for its strategic implementation in the design and synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrrole-1-carboxylate, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, demands a thorough understanding of its stability profile to ensure its effective and safe use. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, catering to researchers, scientists, and professionals in drug development. We will delve into the chemical properties that dictate its stability, explore potential degradation pathways, and provide actionable protocols for its handling and storage to maintain its integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (CAS No: 4277-63-8) is paramount to comprehending its stability.

PropertyValueSource
Molecular Formula C₆H₇NO₂--INVALID-LINK--[1]
Molecular Weight 125.13 g/mol --INVALID-LINK--[1]
Appearance Not explicitly stated, but related compounds are white powders.--INVALID-LINK--[2]
Purity ≥98%--INVALID-LINK--[1]

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and photodegradation. The pyrrole ring, while aromatic, exhibits reactivity that differs from benzene, making it prone to certain degradation reactions, especially under acidic conditions where it can readily polymerize.

Hydrolytic Degradation

Esters are generally susceptible to hydrolysis, and this compound is no exception. This degradation can occur under both acidic and basic conditions, although the mechanisms differ.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes nucleophilic acyl substitution, leading to the formation of a carboxylate salt and methanol. This reaction is typically irreversible. Studies on the base-catalyzed hydrolysis of N-acylpyrroles have shown that these reactions proceed through a tetrahedral intermediate.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible and the equilibrium can be shifted by controlling the concentration of water. Research on the acid-catalyzed hydrolysis of acylpyrroles provides insight into this degradation pathway.[5]

Hydrolysis_Degradation

Oxidative Degradation

Pyrrole and its derivatives are susceptible to oxidation. The pyrrole ring can be oxidized by various oxidizing agents, leading to the formation of highly functionalized products. The presence of an electron-withdrawing group like the methyl carboxylate on the nitrogen atom can influence the susceptibility of the pyrrole ring to oxidation. Studies have shown that pyrrole-2-carboxylates can be oxidized to afford pyrrolinone derivatives.[6] Exposure to atmospheric oxygen over time, especially in the presence of light or metal catalysts, can lead to the formation of colored impurities.

Photodegradation

Many organic molecules are sensitive to light, and pyrrole derivatives have been shown to be photolabile.[1] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions, leading to the degradation of the molecule. The mechanism of photodegradation can be complex, involving direct photolysis or indirect processes mediated by photosensitizers. Research on the photodegradation of pyrroles indicates that the degradation pathway and rate are highly dependent on the substituents on the pyrrole ring.[7]

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature 4°CTo minimize the rate of potential degradation reactions.[1]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and atmospheric oxygen, thereby preventing hydrolysis and oxidation.[1]
Light Store in a light-resistant container.To prevent photodegradation.
Moisture Store in a dry environment, away from moisture.To prevent hydrolysis of the ester functional group.[1]
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and contact with skin and eyes.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a general protocol that can be adapted for this compound.

Objective

To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the major degradation products.

Materials and Methods
  • Test Substance: this compound (of known purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Methanol (MeOH, HPLC grade)

  • Equipment: HPLC system with a UV/PDA detector, Mass spectrometer (MS), pH meter, Photostability chamber, Temperature-controlled oven, Analytical balance.

Experimental Workflow

Forced_Degradation_Workflow

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points.

    • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and collect samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at various time points.

    • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

    • Use a mass spectrometer to determine the mass of the degradation products, which will aid in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Determine the mass balance to ensure that all degradation products have been accounted for.

    • Based on the mass spectral data and knowledge of the compound's chemistry, propose structures for the major degradation products.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and efficacy in research and development. This guide has outlined the key factors influencing its stability, including susceptibility to hydrolysis, oxidation, and photodegradation. By adhering to the recommended storage and handling conditions, and by employing robust analytical methods such as forced degradation studies, researchers can ensure the integrity of this important chemical intermediate. A thorough understanding of its stability profile will ultimately contribute to the successful development of novel pharmaceuticals and other valuable chemical entities.

References

An In-Depth Technical Guide to Methyl 1H-pyrrole-1-carboxylate: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1H-pyrrole-1-carboxylate, a key building block in modern organic and medicinal chemistry. We will delve into its commercial availability from various suppliers, detail a robust laboratory-scale synthesis protocol, and explore its reactivity with a focus on strategic applications in the development of complex molecules. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Strategic Importance of this compound

The pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] However, the inherent electron-rich nature of the pyrrole ring can render it susceptible to undesired side reactions and polymerization. The introduction of an electron-withdrawing group, such as a methoxycarbonyl group, onto the pyrrole nitrogen serves a dual purpose: it tempers the reactivity of the ring, allowing for more controlled functionalization, and it acts as a protecting group that can be removed under specific conditions.

This compound, with the CAS number 4277-63-8, is a stable, versatile intermediate that offers a strategic entry point for the synthesis of substituted pyrroles. Its N-alkoxycarbonyl functionality directs electrophilic substitution primarily to the C2 position, a feature that is of paramount importance in the construction of targeted molecular architectures.[2]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%. When selecting a supplier, it is crucial to consider not only the purity but also the available analytical data (e.g., NMR, HPLC), packaging options, and shipping regulations, as it may be classified as a hazardous material for transport.

SupplierProduct Number (Example)PurityStorage Conditions
ChemSceneCS-0204294≥98%4°C, sealed storage, away from moisture[3]
BLD Pharm4277-63-8--
AmbeedAMBH9614F92F97%Sealed in dry, 2-8°C
Vibrant Pharma Inc.-97%Room temperature[4]
ChemShuttle18074595%2-8°C[5]

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should always consult the supplier's specific product documentation and Safety Data Sheet (SDS) prior to purchase and use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
CAS Number 4277-63-8
Appearance Solid, semi-solid, or liquid
Storage Temperature 2-8°C, sealed in a dry environment

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for confirming the identity and purity of the compound. The expected signals would correspond to the methyl protons of the ester group and the protons on the pyrrole ring.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule. A reference for the ¹³C NMR chemical shifts in CDCl₃ has been published.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, as well as vibrations associated with the pyrrole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-alkoxycarbonyl pyrroles, including this compound, can be efficiently achieved through the condensation of an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran.[1][2][7][8][9] This method is a variation of the Paal-Knorr pyrrole synthesis and offers a direct, one-step route to the desired product.

Synthesis Workflow

Synthesis_of_Methyl_1H_pyrrole_1_carboxylate Synthesis of this compound reagent1 Methyl Carbamate reaction Reflux (110 °C) reagent1->reaction reagent2 2,5-Dimethoxytetrahydrofuran reagent2->reaction solvent Acetic Acid solvent->reaction workup Work-up (CH₂Cl₂, Na₂CO₃(aq), Brine) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Hann et al. (2023).[1][2]

Materials:

  • Methyl carbamate (1.0 equivalent)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equivalents, mixture of cis and trans isomers)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add methyl carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).

  • Purge the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add glacial acetic acid (a sufficient volume to act as the solvent, e.g., to make a ~2 M solution).

  • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂).

  • Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂CO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reactions.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions, particularly if the starting materials or product are sensitive to air or moisture at elevated temperatures.

  • Aqueous Work-up: The washing steps with sodium carbonate solution are crucial to neutralize the acetic acid catalyst and remove any water-soluble byproducts. The final brine wash helps to remove residual water from the organic phase.

Reactivity and Applications in Synthesis: The Friedel-Crafts Acylation

The N-methoxycarbonyl group in this compound deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, but it also directs incoming electrophiles to the C2 position with high regioselectivity.[2][8] This predictable reactivity makes it an excellent substrate for reactions such as the Friedel-Crafts acylation, which introduces an acyl group onto the pyrrole ring.

Friedel-Crafts Acylation: Mechanism and Regioselectivity

The Friedel-Crafts acylation typically involves the reaction of an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10] This electrophile is then attacked by the electron-rich pyrrole ring. The N-methoxycarbonyl group, through its electron-withdrawing inductive effect, favors the formation of the resonance-stabilized intermediate resulting from attack at the C2 position.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation of this compound start This compound + Acyl Chloride attack Nucleophilic Attack (C2 of Pyrrole) start->attack catalyst Lewis Acid (e.g., AlCl₃) electrophile Acylium Ion Formation [R-C=O]⁺ catalyst->electrophile electrophile->attack intermediate Sigma Complex (Resonance Stabilized) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product 2-Acyl-1-(methoxycarbonyl)pyrrole deprotonation->product

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Experimental Protocol: Acylation using Trifluoromethanesulfonic Anhydride

A modern and efficient method for the acylation of N-alkoxycarbonyl pyrroles utilizes trifluoromethanesulfonic anhydride (Tf₂O) to activate a carboxylic acid in situ.[2] This protocol avoids the often harsh conditions of traditional Friedel-Crafts reactions.

Materials:

  • This compound (1.0 equivalent)

  • Carboxylic acid (e.g., acetic acid, 1.0 equivalent)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.0 equivalent)

  • Dry Dichloromethane (CH₂Cl₂)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution

  • Round-bottom flask under an inert atmosphere

  • Ice bath

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the carboxylic acid (1.0 equiv) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic anhydride (1.0 equiv) dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M aqueous Na₂CO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Self-Validation and Trustworthiness:

The protocols provided are based on peer-reviewed and published methodologies, ensuring a high degree of reliability. The clear, step-by-step instructions, coupled with explanations for the choice of reagents and conditions, allow for confident replication in a laboratory setting. The expected outcomes are well-documented in the cited literature, providing a benchmark for success.

Safety and Handling

This compound and the reagents used in its synthesis and subsequent reactions require careful handling in a well-ventilated fume hood.

  • This compound: May be harmful if swallowed, and can cause skin and eye irritation.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor.

  • Acetic Acid: Corrosive, causes severe skin burns and eye damage.

  • Trifluoromethanesulfonic Anhydride: Highly corrosive and reacts violently with water.

  • Lewis Acids (e.g., AlCl₃): Water-reactive and corrosive.[10]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in organic and medicinal chemistry. Its N-alkoxycarbonyl group provides a means to control the reactivity of the pyrrole ring and direct electrophilic substitution with high regioselectivity. The reliable synthesis and predictable reactivity of this compound, as demonstrated in the detailed protocols, make it an indispensable tool for the construction of complex pyrrole-containing molecules with potential applications in drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Pyrroles Leveraging Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] The targeted synthesis of substituted pyrroles, therefore, remains a subject of intense investigation. This guide provides an in-depth exploration of Methyl 1H-pyrrole-1-carboxylate as a versatile and strategic starting material for accessing diverse pyrrole derivatives. The N-methoxycarbonyl group serves not only as a robust protecting group but also as a critical modulator of the pyrrole ring's reactivity, enabling selective functionalization that is often challenging with unprotected pyrrole. We present detailed protocols, mechanistic insights, and practical considerations for key transformations including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions, culminating in efficient deprotection strategies.

The Strategic Advantage of this compound

Pyrrole's inherent electron-rich nature makes it highly susceptible to electrophilic attack, but this reactivity can also lead to polymerization and lack of regioselectivity, particularly under acidic conditions typical of many electrophilic substitution reactions.[1][3] The introduction of an electron-withdrawing methoxycarbonyl group onto the nitrogen atom fundamentally alters this reactivity profile.

Key Functions of the N-Methoxycarbonyl Group:

  • Reactivity Attenuation: It tempers the high reactivity of the pyrrole ring, preventing polymerization and undesired side reactions.

  • Regiocontrol: While deactivating the ring overall, it modifies the electronic distribution to favor substitution at specific positions, often directing electrophiles to the C2/C5 or C3/C4 positions depending on the reaction conditions and reagents.[4]

  • Increased Stability: The protected pyrrole is more stable to a wider range of reagents and reaction conditions, including those involving strong bases or organometallic intermediates.

  • Facile Removal: The group can be reliably cleaved under specific conditions to yield the free N-H pyrrole, making it an ideal protecting group for multi-step syntheses.[5]

This combination of features makes this compound an invaluable precursor for the controlled and predictable synthesis of complex pyrrolic structures.

cluster_0 Advantages of N-Methoxycarbonyl Group Start This compound Reactivity Attenuates Ring Reactivity (Prevents Polymerization) Start->Reactivity Electron-Withdrawing Regio Directs Electrophilic Substitution Start->Regio Modifies Electronics Stability Enhances Chemical Stability Start->Stability Protects N-H Deprotection Facile Removal to N-H Pyrrole Reactivity->Deprotection Regio->Deprotection Stability->Deprotection

Caption: Logical workflow of using this compound.

Electrophilic Aromatic Substitution: Controlled Functionalization

Electrophilic substitution is the most common pathway for functionalizing the pyrrole ring. The N-methoxycarbonyl group generally directs substitution to the 2-position, as the intermediate carbocation benefits from resonance stabilization.[6]

Friedel-Crafts Acylation

The introduction of an acyl group is a cornerstone transformation, creating a key ketone intermediate for further elaboration. Traditional Friedel-Crafts conditions can be harsh, but modified protocols allow for efficient acylation. Direct Friedel-Crafts acylation of pyrroles bearing an electron-withdrawing substituent at the N1 position has been widely investigated to achieve substitution at the β-(C3) position.[4]

Protocol 1: Lewis Acid-Mediated Acylation at C3

This protocol describes the selective acylation at the C3 position, a common outcome for N-sulfonylated or N-alkoxycarbonyl pyrroles under specific Lewis acid conditions.[7]

  • Preparation: To a stirred solution of this compound (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Activation: Stir the resulting mixture at 0 °C for 30 minutes to allow for complex formation.

  • Acylation: Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-methoxycarbonylpyrrole.[7]

Lewis AcidEquivalentsC3:C2 Isomer RatioTotal Yield
AlCl₃ >1.0>98:<2Good
EtAlCl₂ 1.2(Increased C2-isomer)Moderate
Et₂AlCl 1.2(Increased C2-isomer)Moderate
Data compiled from studies on Friedel-Crafts acylation of N-sulfonylated pyrroles, which exhibit similar directing effects. Strong Lewis acids like AlCl₃ favor the 3-acyl product.[7]
Halogenation (Bromination)

Halogenated pyrroles are critical intermediates for subsequent cross-coupling reactions. Direct bromination can be achieved with high regioselectivity.

Protocol 2: Selective Bromination

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC. Upon consumption of the starting material (usually within 1 hour), proceed to work-up.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary. This procedure typically yields the 2,5-dibrominated product if excess NBS is used.[8][9]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C and C-heteroatom bonds. By first halogenating the pyrrole ring as described above, or by converting it to a boronic ester, this compound becomes a versatile partner in these powerful transformations.

Workflow: Suzuki Coupling of a Brominated Pyrrole

The Suzuki coupling provides a robust method for introducing aryl or vinyl substituents.

Start This compound Bromination Bromination (Protocol 2) (e.g., with NBS) Start->Bromination Intermediate Methyl 5-bromo-1H-pyrrole-2-carboxylate Bromination->Intermediate Coupling Suzuki Coupling (ArB(OH)₂, Pd Catalyst, Base) Intermediate->Coupling Product Methyl 5-aryl-1H-pyrrole-2-carboxylate Coupling->Product

Caption: Workflow for Suzuki coupling via a brominated intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried flask, add the brominated pyrrole derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the coupled product.[10]

Cycloaddition Reactions: Accessing Complex Scaffolds

While the aromaticity of pyrrole limits its reactivity as a diene in Diels-Alder reactions, the presence of an electron-withdrawing group on the nitrogen can facilitate [4+2] cycloadditions with reactive dienophiles.[11] This provides a powerful route to construct bicyclic nitrogen-containing frameworks.

The reaction typically requires thermal conditions or Lewis acid catalysis to overcome the aromatic stabilization energy of the pyrrole ring. The cycloaddition is often reversible, and the retro-Diels-Alder reaction can become significant at higher temperatures.[12][13]

General Scheme for Diels-Alder Reaction

Caption: General representation of a Diels-Alder reaction with a pyrrole.

Deprotection: Unveiling the N-H Pyrrole

The final and crucial step in many synthetic sequences is the removal of the N-methoxycarbonyl group to yield the free N-H pyrrole. This is typically achieved by hydrolysis under basic conditions.

Protocol 4: Base-Mediated Deprotection

  • Dissolution: Dissolve the N-protected pyrrole (1.0 equiv) in a suitable solvent like methanol or a mixture of THF and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-5 equiv) or potassium hydroxide (KOH).

  • Heating: Heat the mixture to reflux and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected N-H pyrrole.[5][14]

Conclusion

This compound is a powerful and versatile building block for the synthesis of substituted pyrroles. The N-methoxycarbonyl group provides a strategic handle to control reactivity and regioselectivity in a variety of essential organic transformations. By mastering the protocols for electrophilic substitution, cross-coupling, and deprotection, researchers in drug discovery and materials science can efficiently access a wide range of complex and valuable pyrrole derivatives. The methodologies outlined in this guide provide a solid foundation for leveraging this reagent to its full potential.

References

Application Notes and Protocols: Methyl 1H-pyrrole-1-carboxylate as a Protecting Group for Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. However, the high electron density of the pyrrole ring, which makes it susceptible to a wide range of electrophilic substitution reactions, also presents a significant challenge in its synthetic manipulation. The unprotected pyrrole N-H is acidic (pKa ≈ 17.5) and the ring is prone to polymerization under acidic conditions and over-reaction with electrophiles.[1]

To modulate this reactivity and enable selective functionalization, the installation of a protecting group on the pyrrole nitrogen is often a crucial first step in a synthetic sequence. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Among the plethora of N-protecting groups available, the N-methoxycarbonyl group (forming methyl 1H-pyrrole-1-carboxylate) offers a practical and cost-effective option. While perhaps less utilized than the more sterically demanding tert-butoxycarbonyl (Boc) group or the robust tosyl (Ts) group, the methoxycarbonyl group provides a valuable balance of stability and reactivity, serving as an effective electron-withdrawing group that tempers the pyrrole's nucleophilicity. This application note provides a detailed guide to the use of this compound as a protecting group, including protocols for its installation and removal, an overview of its stability, and a discussion of its strategic advantages in organic synthesis.

The Chemistry of the N-Methoxycarbonyl Protecting Group

The N-methoxycarbonyl group deactivates the pyrrole ring towards electrophilic attack by withdrawing electron density from the aromatic system. This deactivation is generally less pronounced than that of N-sulfonyl groups, offering a different reactivity profile. A computational study has suggested that an N-alkoxycarbonyl pyrrole possesses a more electron-deficient nitrogen than the analogous N-sulfonylpyrrole.[2] This electronic modulation allows for greater control over subsequent chemical transformations.

Installation of the Methoxycarbonyl Group

The most direct and common method for the N-protection of pyrrole with a methoxycarbonyl group is the acylation of the pyrrolide anion with methyl chloroformate. The pyrrole is first deprotonated with a suitable base to form the nucleophilic pyrrolide, which then readily attacks the electrophilic carbonyl carbon of methyl chloroformate.

Diagram 1: Mechanism of N-Methoxycarbonylation of Pyrrole

Protection_Mechanism cluster_0 Deprotonation cluster_1 Acylation Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base Base Base Protonated_Base Protonated Base Methyl_Chloroformate Methyl Chloroformate Pyrrolide->Methyl_Chloroformate Nucleophilic Attack Protected_Pyrrole This compound Methyl_Chloroformate->Protected_Pyrrole Chloride Cl⁻

Caption: Mechanism for the protection of pyrrole as this compound.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the N-acylation of pyrrole with methyl chloroformate using sodium hydride as the base.

Materials:

  • Pyrrole (freshly distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure complete deprotonation.

  • To the resulting pyrrolide solution, add methyl chloroformate (1.1 equivalents) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC, observing the disappearance of the pyrrole spot and the appearance of a new, less polar product spot.

  • Spectroscopic Analysis: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum should show characteristic shifts for the pyrrole protons and a singlet for the methyl ester protons.

Deprotection of the Methoxycarbonyl Group

The N-methoxycarbonyl group is typically removed under basic conditions through saponification (base-mediated hydrolysis). The hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to regenerate the pyrrolide anion and liberate methanol and carbonate. An acidic workup is then required to protonate the pyrrolide and afford the unprotected pyrrole.[3]

Diagram 2: Mechanism of Basic Hydrolysis (Saponification)

Deprotection_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation cluster_2 Decarboxylation & Protonation Protected_Pyrrole This compound Tetrahedral_Intermediate Tetrahedral Intermediate Protected_Pyrrole->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Pyrrole_Carboxylate Pyrrole-1-carboxylate Tetrahedral_Intermediate->Pyrrole_Carboxylate - CH₃O⁻ Methanol Methanol Pyrrolide_Anion Pyrrolide Anion Pyrrole_Carboxylate->Pyrrolide_Anion -> Pyrrolide + CO₂ CO2 CO₂ Pyrrole Pyrrole Pyrrolide_Anion->Pyrrole + H₃O⁺

Caption: Mechanism for the deprotection of this compound via basic hydrolysis.

Protocol 2: Deprotection of this compound

This protocol outlines a general procedure for the basic hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add a solution of NaOH or KOH (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with a nonpolar solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~7 with 1 M HCl.

  • Extract the product with ethyl acetate or diethyl ether (3 x).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the unprotected pyrrole.

Self-Validation:

  • TLC Analysis: The deprotected pyrrole will have a different Rf value than the starting material.

  • pH Check: Ensure the aqueous layer is neutralized before extraction to obtain the free pyrrole rather than its protonated form.

  • Spectroscopic Analysis: The disappearance of the methyl ester singlet in the ¹H NMR spectrum is a clear indicator of successful deprotection.

Stability and Orthogonality

The utility of a protecting group is defined by its stability under various reaction conditions and its selective removability in the presence of other functional groups. The N-methoxycarbonyl group offers a useful profile in this regard.

Table 1: Stability of this compound under Common Reaction Conditions

Reaction ConditionReagent(s)StabilityComments
Strongly Acidic TFA, conc. HClGenerally unstableN-alkoxycarbonyl groups can be labile to strong acids, though typically more stable than N-Boc.[4]
Aqueous Base NaOH, KOHLabileReadily cleaved by hydrolysis (saponification).[2]
Nucleophiles Amines, Grignard reagentsGenerally stableThe carbamate is generally resistant to nucleophilic attack at the carbonyl.
Reducing Agents H₂, Pd/CStableCarbamates are stable to catalytic hydrogenation.
LiAlH₄, DIBAL-HPotentially reactiveStrong hydride reagents may reduce the ester to a methyl group.
Oxidizing Agents m-CPBA, KMnO₄Ring is sensitiveThe pyrrole ring itself is susceptible to oxidation. The protecting group offers moderate deactivation.

Strategic Applications and Comparative Analysis

The choice of a pyrrole protecting group is highly dependent on the planned synthetic route. The N-methoxycarbonyl group occupies a valuable niche among the available options.

  • vs. N-Boc: The N-methoxycarbonyl group is more stable to acidic conditions than the N-Boc group, which is readily cleaved by acids like TFA.[4] This allows for the selective deprotection of a Boc group in the presence of an N-methoxycarbonyl pyrrole. Conversely, the N-methoxycarbonyl group is labile to basic conditions that the N-Boc group can tolerate.

  • vs. N-Ts (Tosyl): The N-tosyl group is a strong electron-withdrawing group that significantly deactivates the pyrrole ring, making it very stable to a wide range of conditions. However, its removal often requires harsh conditions. The N-methoxycarbonyl group is less deactivating and can be removed under milder basic conditions. This difference in reactivity can be exploited for regioselective functionalization. For instance, in acylation reactions, N-alkoxycarbonyl and N-sulfonyl pyrroles can lead to different regioisomeric products after deprotection.[4]

  • vs. N-SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is stable to a broad range of conditions and is typically removed with fluoride ions. It offers orthogonality to both acid-labile (Boc) and base-labile (methoxycarbonyl) groups. The choice between methoxycarbonyl and SEM would depend on the specific need for fluoride-mediated deprotection.

The N-methoxycarbonyl group is particularly advantageous when a subsequent step in the synthesis requires basic conditions for deprotection, and when moderate deactivation of the pyrrole ring is desired. Its ease of installation and removal with common laboratory reagents makes it a practical choice for many applications.

Diagram 3: Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Molecule with N-Boc and N-COOMe protected groups Acid_Deprotection Acidic Conditions (e.g., TFA) Start->Acid_Deprotection Selective removal of Boc Base_Deprotection Basic Conditions (e.g., NaOH) Start->Base_Deprotection Selective removal of COOMe Product_A N-COOMe protected, N-H free Acid_Deprotection->Product_A Product_B N-Boc protected, N-H free Base_Deprotection->Product_B

Caption: Orthogonal deprotection of N-Boc and N-COOMe groups.

Conclusion

This compound serves as a versatile and practical protecting group for the pyrrole nitrogen. Its introduction via acylation with methyl chloroformate is straightforward, and its removal under basic hydrolysis conditions is efficient. The moderate electron-withdrawing nature of the N-methoxycarbonyl group provides a useful level of deactivation for the pyrrole ring, allowing for controlled functionalization. Its distinct stability profile compared to other common protecting groups like Boc and Ts enables its use in orthogonal protection strategies, enhancing the toolkit available to researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Deprotection of N-Methoxycarbonyl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the N-Methoxycarbonyl Protecting Group in Pyrrole Chemistry

The pyrrole nucleus is a fundamental heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its inherent electron-rich nature, however, presents significant challenges in synthetic chemistry, often leading to undesired side reactions and instability. The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen is a common strategy to mitigate these issues, enhancing stability and directing regioselectivity in subsequent functionalization steps.

Among the various N-protecting groups, the methoxycarbonyl group (MeOCO-) offers a valuable balance of stability and reactivity. Its electron-withdrawing character effectively attenuates the reactivity of the pyrrole ring, facilitating a range of transformations that would otherwise be challenging. The strategic removal, or "deprotection," of the N-methoxycarbonyl group is a critical step in many synthetic routes, unmasking the N-H pyrrole for further elaboration or to yield the final target molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the common methods for the deprotection of N-methoxycarbonyl pyrroles. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide practical guidance for troubleshooting and optimization.

Mechanistic Principles of N-Methoxycarbonyl Deprotection

The cleavage of the N-methoxycarbonyl group from a pyrrole ring is typically achieved through hydrolysis, which can be catalyzed by either base or acid. The choice of catalyst dictates the reaction mechanism and is a critical consideration based on the substrate's overall functionality and stability.

Basic Hydrolysis: A Nucleophilic Acyl Substitution Pathway

Under basic conditions, the deprotection proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (or other basic nucleophile) directly attacks the electrophilic carbonyl carbon of the methoxycarbonyl group. This is followed by the collapse of the tetrahedral intermediate and the departure of the methoxy group, leading to the formation of an unstable N-pyrrole carboxylic acid intermediate, which readily decarboxylates to afford the N-H pyrrole.

sub N-Methoxycarbonyl Pyrrole int1 Tetrahedral Intermediate sub->int1 Nucleophilic Attack nuc OH- int2 N-Pyrrole Carboxylate int1->int2 Collapse & Loss of Methoxide meoh CH3OH int1->meoh prod N-H Pyrrole int2->prod Decarboxylation co2 CO2 int2->co2

Caption: Basic Hydrolysis Mechanism.

Acid-Catalyzed Hydrolysis: Activation and Nucleophilic Attack

In the presence of a strong acid, the carbonyl oxygen of the methoxycarbonyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water or an alcohol solvent, can then attack the activated carbonyl group. Subsequent proton transfers and elimination of methanol and carbon dioxide yield the deprotected pyrrole.

sub N-Methoxycarbonyl Pyrrole activated Protonated Carbonyl sub->activated Protonation hplus H+ int1 Tetrahedral Intermediate activated->int1 Nucleophilic Attack h2o H2O int2 Carbamic Acid Intermediate int1->int2 Proton Transfer & Loss of Methanol meoh CH3OH int1->meoh prod N-H Pyrrole int2->prod Decarboxylation co2 CO2 int2->co2

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. It is always recommended to perform a small-scale test reaction to determine the optimal conditions.

General Experimental Workflow

start Start setup Reaction Setup: - Dissolve N-methoxycarbonyl pyrrole in solvent - Add deprotection reagent start->setup monitor Reaction Monitoring: - TLC, LC-MS, or GC-MS setup->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purify Purification: - Column chromatography, recrystallization, or distillation workup->purify characterize Characterization: - NMR, IR, Mass Spectrometry purify->characterize end End characterize->end

Caption: General Deprotection Workflow.

Protocol 1: Basic Hydrolysis using Sodium Hydroxide

This method is effective for many N-methoxycarbonyl pyrroles but should be used with caution for substrates containing base-sensitive functional groups.

Materials:

  • N-methoxycarbonyl pyrrole derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-methoxycarbonyl pyrrole (1.0 equiv) in methanol or ethanol (5-10 mL per mmol of substrate).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0-5.0 equiv) in water (1-2 mL per mmol of NaOH).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: Upon completion, cool the reaction mixture to room temperature (if heated) and carefully neutralize with 1 M HCl until the pH is approximately 7.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, recrystallization, or distillation to afford the pure N-H pyrrole.

Protocol 2: Acidic Hydrolysis using Hydrochloric Acid

This method is suitable for substrates that are stable to acidic conditions but may be sensitive to base.

Materials:

  • N-methoxycarbonyl pyrrole derivative

  • Dioxane or Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-methoxycarbonyl pyrrole (1.0 equiv) in dioxane or methanol (5-10 mL per mmol of substrate).

  • Addition of Acid: To the stirred solution, add concentrated hydrochloric acid (2.0-5.0 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by an appropriate method (flash column chromatography, recrystallization, or distillation).

Milder and Alternative Deprotection Strategies

For substrates bearing sensitive functional groups that are incompatible with strong acids or bases, milder deprotection methods may be necessary. While less commonly reported specifically for N-methoxycarbonyl pyrroles, the following reagents have proven effective for the cleavage of other carbamates and are worthy of consideration:

  • Lithium Hydroxide (LiOH) in aqueous THF: Often provides a milder alternative to NaOH or KOH and can sometimes be performed at room temperature.

  • Magnesium Bromide (MgBr₂): A Lewis acid that can promote the deprotection of certain carbamates under non-hydrolytic conditions, often in aprotic solvents like dichloromethane or acetonitrile.

  • Trimethylsilyl Iodide (TMSI): A powerful reagent for the cleavage of esters and carbamates under neutral conditions. The reaction is typically fast and performed at low temperatures.

The exploration of these alternative methods should be conducted on a small scale to assess their feasibility and optimize the reaction conditions for the specific substrate.

Comparative Summary of Deprotection Methods

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Basic Hydrolysis NaOH, KOH, LiOHMeOH or EtOH, RT to RefluxInexpensive reagents, generally high-yielding.Not suitable for base-sensitive substrates (e.g., esters, epoxides).
Acidic Hydrolysis HCl, H₂SO₄, TFADioxane, MeOH, or CH₂Cl₂, RT to RefluxEffective for base-sensitive substrates.Not suitable for acid-sensitive substrates (e.g., acetals, Boc groups).
Lewis Acid-Mediated MgBr₂, TMSIAprotic solvents (CH₂Cl₂, MeCN), 0°C to RTMild and non-hydrolytic conditions.Reagents can be more expensive and moisture-sensitive.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of acid or base, raise the reaction temperature, or extend the reaction time.
Formation of Side Products Substrate instability to the reaction conditions.Switch to a milder deprotection method (e.g., from basic to acidic, or to a Lewis acid-mediated method). Lower the reaction temperature.
Low Isolated Yield Product is water-soluble. Product degradation during workup or purification.Saturate the aqueous layer with NaCl before extraction. Use a milder workup procedure. Purify quickly and at low temperatures if the product is unstable.
Difficulty in Monitoring by TLC Starting material and product have similar Rf values.Use a different eluent system for TLC. Utilize an alternative monitoring technique like LC-MS or GC-MS.

Applications of Methyl 1H-pyrrole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Scaffold and N-Substitution

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its five-membered aromatic structure provides a unique spatial arrangement for substituents, enabling precise interactions with biological targets.[2] The nitrogen heteroatom, in particular, offers a crucial handle for modulating the electronic properties and metabolic stability of the molecule. The introduction of an N-alkoxycarbonyl group, such as in Methyl 1H-pyrrole-1-carboxylate, serves a dual purpose in drug design and synthesis.

From a synthetic standpoint, the N-methoxycarbonyl group acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution to some extent, but more importantly, it offers a predictable influence on the regioselectivity of such reactions.[3] This allows for controlled functionalization of the pyrrole core. Furthermore, this group can be readily removed under basic or acidic conditions, providing a pathway to N-unsubstituted pyrroles after the desired modifications have been made to the ring.

From a medicinal chemistry perspective, the N-substituent can influence the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The ability to introduce and potentially remove the methoxycarbonyl group provides a versatile strategy for fine-tuning the overall properties of a molecule during the lead optimization phase of drug discovery. This guide will delve into the practical applications of this compound as a key building block in the synthesis of bioactive molecules and provide detailed protocols for its synthesis and functionalization.

Core Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the pyrrole core as a pharmacophore to interact with various biological targets. The key areas of application include:

  • Anticancer Agents: The pyrrole scaffold is present in several anticancer drugs.[3] By functionalizing this compound, novel derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival, such as protein kinases or tubulin polymerization.[4][5]

  • Anti-inflammatory Agents: Pyrrole-containing compounds, including well-known NSAIDs like tolmetin, highlight the potential of this heterocycle in modulating inflammatory pathways.[6][7] Derivatives of this compound can be synthesized to target enzymes like cyclooxygenases (COX-1 and COX-2) or other mediators of inflammation.[8][9]

  • Antimicrobial Agents: The pyrrole ring is a component of several natural and synthetic antimicrobial compounds.[2][10] Functionalization of this compound can lead to the development of new antibacterial and antifungal agents that may overcome existing resistance mechanisms.[11][12]

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pyrrole and methyl chloroformate. The reaction involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile.

Reaction Scheme:

Synthesis of this compound Pyrrole Pyrrole Intermediate Pyrrolide anion Pyrrole->Intermediate + Base Base Base (e.g., NaH) Solvent1 Solvent (e.g., THF) Product This compound Intermediate->Product + Methyl Chloroformate MethylChloroformate Methyl Chloroformate Byproduct Base-H + Cl-

Caption: Synthesis of this compound.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.1 equivalents) under a stream of argon.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the resulting solution of the pyrrolide anion back to 0 °C.

  • Add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent the decomposition of the reagent and unwanted side reactions.

  • Anhydrous Solvents: The presence of water would quench the sodium hydride and the pyrrolide anion, preventing the desired reaction.

  • Stepwise Addition at 0 °C: The reaction of sodium hydride with pyrrole is exothermic. Slow, controlled addition at low temperature prevents the reaction from becoming too vigorous and minimizes side reactions. The subsequent addition of the electrophile at 0 °C also helps to control the reaction rate.

  • Quenching with NH₄Cl: A mild acid source like ammonium chloride is used to neutralize any unreacted sodium hydride and to protonate the alkoxide intermediates formed during workup, without being so acidic as to cause decomposition of the product.

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol details the Friedel-Crafts acylation of this compound to introduce an acyl group at the C2 position, a key step in building more complex molecules.[11][13]

Reaction Scheme:

Friedel-Crafts Acylation Substrate This compound Product Methyl 2-acyl-1H-pyrrole-1-carboxylate Substrate->Product + Acylium ion AcylChloride Acyl Chloride (R-COCl) Intermediate Acylium ion complex AcylChloride->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Solvent Solvent (e.g., CH2Cl2)

Caption: Friedel-Crafts Acylation of this compound.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice/water bath.[14]

  • In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 10-15 minutes.[14]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[14]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[14]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.[15][16]

  • Stoichiometric Amount of AlCl₃: Both the starting material (acyl chloride) and the product (ketone) can complex with AlCl₃, so a stoichiometric amount is typically required.[16]

  • Anhydrous Conditions: AlCl₃ reacts vigorously with water, so all reagents and glassware must be anhydrous.[14]

  • Order of Addition: The acyl chloride is pre-mixed with AlCl₃ to form the electrophile before the addition of the pyrrole substrate. This ensures that the electrophile is readily available for the reaction and can help to control the reaction.

  • Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum complexes and separates the product into the organic layer.[14]

  • Bicarbonate Wash: The NaHCO₃ wash neutralizes any remaining acid.[14]

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic (anti-cancer) activity of synthesized pyrrole derivatives against a panel of human cancer cell lines.[4][14]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrrole derivatives (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[6]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Table 1: Representative Cytotoxicity Data for a Hypothetical Pyrrole Derivative (Compound X)

Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-75.20.8
A5498.91.2
HeLa6.50.9

Signaling Pathway and Workflow Visualization

The following diagrams illustrate a typical workflow for the synthesis and evaluation of a bioactive pyrrole derivative and a simplified signaling pathway that could be targeted by such a compound.

Experimental Workflow:

Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_target Target Validation Start This compound Func Functionalization (e.g., Acylation) Start->Func Deriv Pyrrole Derivative Library Func->Deriv Purify Purification & Characterization Deriv->Purify Screen In Vitro Screening (e.g., MTT Assay) Purify->Screen Hit Hit Compound Identification Screen->Hit LeadOpt Lead Optimization Hit->LeadOpt MoA Mechanism of Action Studies Hit->MoA InVivo In Vivo Animal Models MoA->InVivo Apoptosis Pathway Drug Pyrrole Derivative Receptor Death Receptor Drug->Receptor activates Casp8 Caspase-8 Receptor->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of N-Alkoxycarbonyl Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a cornerstone in the synthesis of a vast array of pharmaceuticals and natural products.[1] Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also lead to challenges, including polysubstitution and polymerization, particularly under acidic conditions often employed in classical electrophilic aromatic substitution reactions.[2]

To modulate this reactivity and enhance stability, the pyrrole nitrogen is often protected with an electron-withdrawing group. The N-alkoxycarbonyl group, such as the methoxycarbonyl group in methyl 1H-pyrrole-1-carboxylate, serves this purpose effectively. This substituent exerts an electron-withdrawing effect, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, thereby allowing for more controlled and selective reactions.[3] A computational study has suggested that an N-alkoxycarbonyl pyrrole possesses a more electron-deficient nitrogen compared to its N-sulfonylpyrrole counterpart.[3] This guide provides a detailed exploration of the reactions of this compound with various electrophiles, offering insights into regioselectivity and providing experimentally validated protocols.

Regioselectivity in the Electrophilic Substitution of Pyrroles

The inherent reactivity of the pyrrole ring favors electrophilic attack at the C2 (α) position over the C3 (β) position.[4][5][6] This preference is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed during α-attack, which can be described by three resonance structures, as opposed to the two resonance structures for β-attack.[4][6]

While the N-methoxycarbonyl group in this compound deactivates the ring, the underlying preference for α-substitution generally remains. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. In some cases, particularly with bulky electrophiles or under specific catalytic conditions, the proportion of the C3-substituted product can be significant.

Section 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[7] For pyrrole derivatives, this reaction provides a direct route to acylpyrroles, which are valuable intermediates in medicinal chemistry.

Mechanism and Causality of Experimental Choices

The classical Friedel-Crafts acylation involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride, generating a highly reactive acylium ion.[7] However, the high reactivity of pyrroles can lead to polymerization in the presence of strong Lewis acids.[2] The N-methoxycarbonyl group mitigates this issue by reducing the electron density of the pyrrole ring.

Recent advancements have introduced milder and more sustainable methods. For instance, hexafluoro-2-propanol (HFIP) has been shown to promote Friedel-Crafts acylation by acting as a strong hydrogen bond donor, activating the acyl chloride without the need for a metal catalyst.[8][9] Another approach utilizes nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has proven effective for the regioselective C-acylation of pyrroles.[10]

In the case of N-p-toluenesulfonylpyrrole, the choice of Lewis acid has been shown to dramatically influence regioselectivity. Strong Lewis acids like AlCl₃ can lead to the formation of an organoaluminum intermediate, which then reacts with the acyl halide to favor the 3-acyl derivative.[11] Conversely, weaker Lewis acids tend to yield the 2-acyl product as the major isomer.[11] While this specific study focused on an N-sulfonylpyrrole, it highlights the critical role of the catalyst in directing the reaction outcome.

Experimental Protocol: Acylation using Trifluoroacetic Anhydride Activation

This protocol, adapted from Knight et al. for N-tosylpyrroles and shown to be effective for N-alkoxycarbonyl pyrroles, utilizes trifluoroacetic anhydride (TFAA) to activate a carboxylic acid in situ.[3][12] This method avoids the use of strong Lewis acids and often provides good yields and regioselectivity.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Friedel-Crafts Acylations

Electrophile PrecursorCatalyst/ActivatorMajor Product(s)Reference
Acetic AcidTFAAMethyl 2-acetyl-1H-pyrrole-1-carboxylate[3]
Benzoyl ChlorideDBNMethyl 2-benzoyl-1H-pyrrole-1-carboxylate[10]
Acyl HalidesAlCl₃Mixture of 2- and 3-acylpyrroles[11]

Section 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] It provides a mild and efficient route to introduce a formyl (-CHO) group, a versatile functional group for further synthetic transformations.

Mechanism and Causality of Experimental Choices

The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16] This reagent, a chloromethyliminium salt, is a moderately strong electrophile that reacts with activated aromatic rings.[15] The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde.[13][15]

The Vilsmeier-Haack reaction is particularly well-suited for pyrroles due to its milder conditions compared to Friedel-Crafts acylation with unstable formyl chloride.[15][16] The electron-withdrawing N-methoxycarbonyl group deactivates the pyrrole ring, which can sometimes lead to slower reaction rates or require slightly harsher conditions compared to unsubstituted pyrrole. However, it also prevents polymerization and often leads to clean, high-yielding conversions.[17] For pyrroles, the reaction typically occurs at the most electron-rich position, which is the C2-position.[15]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium acetate or sodium bicarbonate

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DCE or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography or recrystallization.

Section 3: Halogenation

The introduction of halogen atoms onto the pyrrole ring provides valuable synthetic handles for further functionalization, such as cross-coupling reactions.

Mechanism and Causality of Experimental Choices

Direct halogenation of pyrrole with elemental halogens (Cl₂, Br₂, I₂) is often difficult to control and can lead to polyhalogenation and decomposition.[2] Therefore, milder halogenating agents are preferred. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are commonly employed for the controlled mono-halogenation of pyrroles.[18][19] The reaction proceeds via an electrophilic substitution mechanism. The N-methoxycarbonyl group helps to temper the reactivity of the pyrrole ring, allowing for more selective halogenation.

For fluorination, electrophilic fluorinating agents like Selectfluor are effective.[18] These reagents deliver an electrophilic fluorine atom to the electron-rich pyrrole ring.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask protected from light.

  • Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chlorinated pyrrole derivative.[18]

Data Summary: Representative Halogenation Reactions

Halogenating AgentSolventMajor ProductReference
N-Chlorosuccinimide (NCS)DichloromethaneMethyl 2-chloro-1H-pyrrole-1-carboxylate[18]
N-Bromosuccinimide (NBS)THFMethyl 2-bromo-1H-pyrrole-1-carboxylate[19]
SelectfluorAcetonitrile/Acetic AcidMethyl 2-fluoro-1H-pyrrole-1-carboxylate[18]

Section 4: Nitration

Nitropyrroles are important precursors for the synthesis of aminopyrroles and other functionalized derivatives.

Mechanism and Causality of Experimental Choices

The nitration of pyrroles requires mild conditions to avoid the oxidative degradation of the sensitive pyrrole ring. A common and effective nitrating agent is a mixture of fuming nitric acid and acetic anhydride.[20][21] This combination generates acetyl nitrate in situ, which is a milder nitrating agent than the sulfuric acid/nitric acid mixture typically used for less reactive aromatic compounds. The electron-withdrawing nature of the N-methoxycarbonyl group directs the incoming nitro group primarily to the C2 position, although the formation of the C3-nitro isomer is also possible. Studies on the nitration of 2-cyanopyrrole and its N-methyl analog have shown that the strongly meta-directing cyano group competes with the α-directing nature of the pyrrole ring, leading to mixtures of 4- and 5-nitro isomers.[20]

Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid (d=1.5)

  • Ice-water mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetic anhydride in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to chilled acetic anhydride.

  • Add the nitrating mixture dropwise to the stirred pyrrole solution, ensuring the temperature is maintained below 10 °C.[20]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto an ice-water mixture and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Separate and purify the isomeric nitro-pyrrole products by column chromatography.

Visualization of Key Processes

General Workflow for Electrophilic Substitution

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Addition of Electrophile (E+) & Reaction Conditions (Catalyst, Solvent, Temp.) start->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Substituted Pyrrole Derivative purify->product

Caption: General experimental workflow for electrophilic substitution.

Regioselectivity of Electrophilic Attack

G cluster_attack Electrophilic Attack cluster_intermediate Intermediate Stability cluster_product Product Outcome Pyrrole This compound C2_attack Attack at C2 (α-position) Pyrrole->C2_attack C3_attack Attack at C3 (β-position) Pyrrole->C3_attack C2_intermediate More Stable Intermediate (3 Resonance Structures) C2_attack->C2_intermediate C3_intermediate Less Stable Intermediate (2 Resonance Structures) C3_attack->C3_intermediate C2_product Major Product C2_intermediate->C2_product C3_product Minor Product C3_intermediate->C3_product

Caption: Rationale for C2 regioselectivity in electrophilic attack.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Methyl 1H-pyrrole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrroles in Modern Chemistry

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable scaffold in drug discovery and development, with pyrrole-containing compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The targeted functionalization of the pyrrole ring is therefore a critical endeavor for chemists aiming to synthesize novel molecular architectures with tailored functions.

Methyl 1H-pyrrole-1-carboxylate, a readily accessible and stable derivative, serves as an excellent starting material for such functionalizations. The N-methoxycarbonyl group plays a crucial dual role: it protects the pyrrole nitrogen from unwanted side reactions and modulates the electronic properties of the ring, influencing the regioselectivity of subsequent transformations. This electron-withdrawing group enhances the stability of the pyrrole ring, making it more amenable to a variety of reaction conditions.[3]

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the synthesis of complex organic molecules. These powerful methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This guide provides detailed application notes and protocols for the three major types of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to derivatives of this compound. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these reactions in their synthetic endeavors.

The N-Methoxycarbonyl Protecting Group: An Enabler of Pyrrole Functionalization

The choice of the N-protecting group is a critical parameter in the cross-coupling of pyrroles. While the N-H bond in unprotected pyrroles can interfere with many catalytic cycles, N-alkoxycarbonyl groups, such as the methoxycarbonyl group in this compound, offer a robust solution. This protecting group deactivates the pyrrole ring towards electrophilic attack and directs functionalization to specific positions. Compared to the bulkier tert-butyloxycarbonyl (BOC) group, the methyl carbamate is less sterically demanding and can offer different reactivity profiles. Furthermore, N-alkoxycarbonyl protection can lead to distinct reactivity compared to N-sulfonyl protection, for instance, in acylation reactions.[2][4]

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted pyrroles from halo-pyrroles and boronic acids or their esters.[5][6] This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is typically Br or I) of the halo-pyrrole derivative, forming a Pd(II) intermediate.[7][8] The electron-rich nature of the pyrrole ring can influence the rate of this step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. This step is often the rate-limiting step and is highly dependent on the choice of base and solvent.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' (Product) R-R' (Product) R-Pd(II)-R'(L2)->R-R' (Product) R-X (Halo-pyrrole) R-X (Halo-pyrrole) R-X (Halo-pyrrole)->R-Pd(II)-X(L2) R'-B(OR)2 (Boronic Acid/Ester) R'-B(OR)2 (Boronic Acid/Ester) R'-B(OR)2 (Boronic Acid/Ester)->R-Pd(II)-R'(L2) Base Base Base->R-Pd(II)-R'(L2) Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Halo-pyrrole, Alkene, and Base prep2 Add Palladium Catalyst and Ligand prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Heat under Inert Atmosphere prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Quench react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

References

Application Notes and Protocols: Regioselective C2-Acylation of Pyrrole using Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Acylation of Pyrroles in Synthesis

Pyrrole, a fundamental aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and advanced materials. The functionalization of the pyrrole ring, particularly through acylation, provides a powerful avenue for the construction of complex molecular architectures. Acylpyrroles serve as critical intermediates in the synthesis of bioactive compounds, including kinase inhibitors and anti-inflammatory agents. However, the inherent reactivity of the pyrrole nucleus presents a significant challenge in achieving controlled and regioselective acylation. The electron-rich nature of the ring makes it susceptible to polysubstitution and polymerization under harsh acidic conditions typical of classical Friedel-Crafts reactions.[1]

To circumvent these issues, protection of the pyrrole nitrogen with an electron-withdrawing group is a common and effective strategy. The use of an N-alkoxycarbonyl group, such as the methoxycarbonyl group in Methyl 1H-pyrrole-1-carboxylate, serves a dual purpose: it attenuates the reactivity of the pyrrole ring to prevent undesirable side reactions and directs electrophilic substitution primarily to the C2 position. This application note provides a detailed protocol for the efficient and regioselective C2-acylation of pyrrole utilizing this compound as the starting material. We will delve into the mechanistic underpinnings of this transformation and present two robust protocols employing different activating agents.

Mechanistic Insights: Activating Carboxylic Acids for Electrophilic Aromatic Substitution

The direct acylation of N-alkoxycarbonyl pyrroles with carboxylic acids is facilitated by the in situ generation of a highly reactive acylating agent. This is typically achieved through the use of powerful activating agents like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). The reaction is proposed to proceed via one of two pathways: the formation of a mixed carboxylic-sulfonic or carboxylic-trifluoroacetic anhydride, which then acts as the acylating agent, or the fragmentation of this mixed anhydride to generate a potent acylium ion (R-C≡O⁺).[2][3] This electrophilic species is then attacked by the nucleophilic pyrrole ring.

The N-methoxycarbonyl group, being electron-withdrawing, deactivates the pyrrole ring sufficiently to prevent polymerization while still allowing for electrophilic substitution. Kinetically, the attack occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate (Wheland intermediate) compared to attack at C3. The protocols detailed below leverage this inherent regioselectivity to afford the desired 2-acylpyrrole derivatives in high yield. It is noteworthy that while isomerization to the thermodynamically more stable 3-acylpyrrole can occur under strongly acidic conditions, the N-alkoxycarbonyl group tends to disfavor this rearrangement, especially with controlled reaction times.[2][3]

Experimental Protocols

Two primary methods for the acylation of this compound are presented below, differing in the choice of activating agent. The selection of the appropriate protocol may depend on the nature of the carboxylic acid and the desired reaction kinetics.

Protocol 1: Acylation using Trifluoroacetic Anhydride (TFAA) Activation

This protocol is a general and effective method for the acylation of N-alkoxycarbonyl pyrroles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Standard Vendor
Carboxylic Acid (R-COOH)Reagent GradeStandard Vendor
Trifluoroacetic Anhydride (TFAA)≥99%Standard Vendor
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Standard Vendor
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Vendor
Brine (Saturated NaCl solution)ACS GradeStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Vendor
Silica Gel for Column Chromatography60 Å, 230-400 meshStandard Vendor

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 equiv) and the desired carboxylic acid (3.0 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (to a concentration of approximately 0.44 M with respect to the pyrrole).

  • Addition of Activating Agent: At ambient temperature, add trifluoroacetic anhydride (10 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until consumption of the starting pyrrole is observed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and carefully wash with a 1 M aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acylation using Trifluoromethanesulfonic Anhydride (Tf₂O) Activation

This protocol offers a faster reaction time and may provide slightly higher yields for certain substrates.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Standard Vendor
Carboxylic Acid (R-COOH)Reagent GradeStandard Vendor
Trifluoromethanesulfonic Anhydride (Tf₂O)≥98%Standard Vendor
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Standard Vendor
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Vendor
Brine (Saturated NaCl solution)ACS GradeStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Vendor
Silica Gel for Column Chromatography60 Å, 230-400 meshStandard Vendor

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 equiv) and the desired carboxylic acid (1.0 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (to a concentration of approximately 0.44 M with respect to the pyrrole).

  • Addition of Activating Agent: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (10 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. Reactions are typically complete in under 30 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a 1 M aqueous solution of sodium carbonate. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualization of the Acylation Workflow

The general workflow for the acylation of this compound is depicted in the following diagram.

Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification cluster_product Final Product start_materials This compound + Carboxylic Acid + Anhydrous DCM reaction Add Activating Agent (TFAA or Tf₂O) Stir at specified temperature start_materials->reaction Initiate Reaction quench Quench with Na₂CO₃ (aq) reaction->quench Reaction Completion extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry purify Column Chromatography dry->purify product 2-Acyl-N-methoxycarbonylpyrrole purify->product

Caption: General workflow for the acylation of this compound.

Expected Results and Data Summary

The acylation of this compound is expected to proceed in good to excellent yields, with exclusive formation of the 2-acyl derivative under the specified conditions.[2] The following table provides a summary of expected outcomes based on literature precedents for similar N-alkoxycarbonyl pyrroles.

Activating AgentCarboxylic Acid (Example)Expected ProductTypical Yield Range
TFAAAcetic AcidMethyl 2-acetyl-1H-pyrrole-1-carboxylate70-85%
Tf₂OAcetic AcidMethyl 2-acetyl-1H-pyrrole-1-carboxylate75-90%
Tf₂OPhenylacetic AcidMethyl 2-(2-phenylacetyl)-1H-pyrrole-1-carboxylate70-85%
Tf₂OIsovaleric AcidMethyl 2-(3-methylbutanoyl)-1H-pyrrole-1-carboxylate75-90%

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both TFAA and Tf₂O are highly sensitive to moisture. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the activating agent.

  • Exothermic Reaction: The addition of the activating agent can be exothermic, particularly with Tf₂O. Maintaining the recommended temperature during addition is crucial to control the reaction rate and prevent side reactions.

  • Over-acylation: While the N-methoxycarbonyl group deactivates the ring, prolonged reaction times or a large excess of the acylating agent could potentially lead to diacylation, although this is less common than with other N-protecting groups.[2] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Product Isomerization: Although N-alkoxycarbonyl groups generally suppress the isomerization of the 2-acyl product to the 3-acyl isomer, extended exposure to the acidic reaction conditions could lead to a mixture of regioisomers.[3] Therefore, it is advisable to work up the reaction promptly upon completion.

  • Deprotection: The resulting 2-acyl-N-methoxycarbonylpyrrole can be readily deprotected to the corresponding N-H pyrrole if desired, for example, through basic hydrolysis.

Conclusion

The protocols described herein provide a reliable and efficient methodology for the regioselective C2-acylation of pyrrole using this compound. The use of an N-alkoxycarbonyl protecting group, in conjunction with a potent activating agent such as TFAA or Tf₂O, offers a strategic approach to control the reactivity of the pyrrole ring and achieve high yields of the desired 2-acylpyrrole derivatives. These methods are broadly applicable and represent a valuable tool for researchers and scientists in the fields of organic synthesis and drug development.

References

One-Pot Synthesis of Functionalized Pyrroles from Methyl 1H-pyrrole-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of One-Pot Syntheses in Pyrrole Functionalization

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic introduction of functional groups onto the pyrrole ring is paramount for modulating the biological activity and material properties of these compounds. Traditional multi-step synthetic approaches, while effective, often suffer from drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for tedious purification of intermediates. One-pot syntheses have emerged as a powerful and elegant solution to these challenges, offering a more streamlined, efficient, and environmentally benign pathway to complex molecular architectures.

This technical guide provides an in-depth exploration of one-pot methodologies for the synthesis of functionalized pyrroles, with a specific focus on leveraging the commercially available and versatile starting material, Methyl 1H-pyrrole-1-carboxylate . The N-methoxycarbonyl group serves a dual purpose: it activates the pyrrole ring towards electrophilic substitution, primarily at the C2 position, and it can be readily removed to furnish the corresponding N-H functionalized pyrrole, often in the same reaction vessel.

We will delve into the causality behind experimental choices, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles. This guide is designed for researchers, scientists, and drug development professionals seeking to harness the power of one-pot reactions for the efficient synthesis of novel pyrrole derivatives.

Core Concept: The Role of the N-Methoxycarbonyl Protecting Group

The N-methoxycarbonyl group in this compound is an electron-withdrawing group. This electronic perturbation has a profound impact on the reactivity of the pyrrole ring. While pyrrole itself is highly reactive towards electrophiles and prone to polymerization under acidic conditions, the N-methoxycarbonyl group tempers this reactivity, allowing for more controlled functionalization. Furthermore, it directs electrophilic attack preferentially to the C2 and C5 positions due to the stabilization of the cationic intermediate. This directing effect is crucial for achieving regioselectivity in functionalization reactions.

A key advantage of the N-methoxycarbonyl group is its susceptibility to cleavage under various conditions, which can be strategically integrated into a one-pot sequence. This allows for in-situ deprotection following functionalization, directly yielding the often more desirable N-H pyrrole.

Application Note 1: One-Pot Acylation and Deprotection for the Synthesis of 2-Acylpyrroles

The introduction of an acyl group at the C2 position of the pyrrole ring is a valuable transformation, as 2-acylpyrroles are versatile intermediates for the synthesis of a wide range of more complex molecules. This section details a robust one-pot protocol for the acylation of this compound followed by the removal of the N-methoxycarbonyl group.

Scientific Rationale

The acylation of N-alkoxycarbonyl pyrroles can be effectively achieved using a carboxylic acid activated with triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA).[1] Triflic anhydride is a powerful activator, generating a highly reactive mixed anhydride in situ, which then acts as the acylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. Following the acylation, the N-methoxycarbonyl group can be cleaved under basic conditions, such as with sodium hydroxide, to yield the free N-H pyrrole.

Experimental Workflow: One-Pot Acylation-Deprotection

G cluster_0 Step 1: In-situ Acylation (One Pot) cluster_1 Step 2: In-situ Deprotection (One Pot) cluster_2 Work-up & Purification A This compound + Carboxylic Acid B Add Triflic Anhydride (Tf₂O) in CH₂Cl₂ at 0 °C A->B C Stir at room temperature B->C D Add Methanolic NaOH C->D E Stir at room temperature D->E F Aqueous Work-up E->F G Extraction with EtOAc F->G H Column Chromatography G->H I Isolated 2-Acylpyrrole H->I

Caption: Workflow for the one-pot acylation and deprotection of this compound.

Detailed Protocol: Synthesis of 2-Acetylpyrrole

Materials:

  • This compound

  • Acetic Acid (AcOH)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of this compound (1.0 eq) and acetic acid (1.0 eq) in anhydrous dichloromethane (0.44 M) under a nitrogen atmosphere at 0 °C, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Deprotection: Cool the reaction mixture to 0 °C and add a solution of sodium hydroxide (3.0 eq) in methanol (5 M) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the deprotection is complete by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-acetylpyrrole.

Starting MaterialReagentsProductTypical Yield
This compound1. AcOH, Tf₂O2. NaOH, MeOH2-Acetylpyrrole75-85%
This compound1. Propionic acid, Tf₂O2. NaOH, MeOH2-Propionylpyrrole70-80%
This compound1. Benzoic acid, Tf₂O2. NaOH, MeOH2-Benzoylpyrrole65-75%

Application Note 2: One-Pot Halogenation and Suzuki-Miyaura Cross-Coupling

The introduction of aryl or heteroaryl substituents onto the pyrrole ring is a common strategy in drug discovery. A powerful approach to achieve this is through a one-pot halogenation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale

N-protected pyrroles can be selectively halogenated at the C2 position using N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination).[2] The resulting 2-halopyrrole can then be directly subjected to a Suzuki-Miyaura cross-coupling reaction with a boronic acid in the presence of a palladium catalyst and a base. The N-methoxycarbonyl group is generally stable under these conditions. Subsequent deprotection can be carried out in a separate step or, in some cases, integrated into the work-up procedure.

Experimental Workflow: One-Pot Halogenation & Suzuki Coupling

G cluster_0 Step 1: Halogenation (One Pot) cluster_1 Step 2: Suzuki Coupling (One Pot) cluster_2 Work-up & Purification A This compound B Add N-Bromosuccinimide (NBS) in THF A->B C Stir at 0 °C to room temperature B->C D Add Arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ (aq) C->D E Heat to reflux D->E F Aqueous Work-up E->F G Extraction with EtOAc F->G H Column Chromatography G->H I Isolated N-methoxycarbonyl-2-arylpyrrole H->I

Caption: Workflow for the one-pot halogenation and Suzuki coupling of this compound.

Detailed Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Bromination: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the consumption of the starting material by TLC.

  • Suzuki Coupling: To the reaction mixture, add 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and 2 M aqueous Na₂CO₃ solution (2.0 eq).

  • Heat the mixture to reflux and stir until the 2-bromopyrrole intermediate is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Arylboronic AcidProductTypical Yield
Phenylboronic acidMethyl 2-phenyl-1H-pyrrole-1-carboxylate70-80%
4-Fluorophenylboronic acidMethyl 2-(4-fluorophenyl)-1H-pyrrole-1-carboxylate65-75%
3-Thienylboronic acidMethyl 2-(thiophen-3-yl)-1H-pyrrole-1-carboxylate60-70%

Application Note 3: One-Pot Vilsmeier-Haack Formylation and Subsequent Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction can be applied to this compound to introduce a formyl group at the C2 position, which can then be used as a handle for further transformations in a one-pot sequence.

Scientific Rationale

The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that readily reacts with the electron-rich pyrrole ring. The reaction proceeds through an electrophilic substitution mechanism to yield an iminium salt intermediate, which is then hydrolyzed during workup to afford the aldehyde. The resulting 2-formylpyrrole can be directly used in subsequent reactions, such as Wittig olefination or reductive amination, without isolation.

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation cluster_2 Work-up & Purification A POCl₃ in DMF B Stir at 0 °C A->B C Add this compound B->C D Heat to 60-80 °C C->D E Hydrolysis with aq. NaOAc D->E F Extraction with CH₂Cl₂ E->F G Column Chromatography F->G H Isolated N-methoxycarbonyl-2-formylpyrrole G->H

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Detailed Protocol: Synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C. Slowly add phosphorus oxychloride (1.1 eq) dropwise with stirring.

  • Formylation: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Warm the reaction mixture to 60-80 °C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired aldehyde.

Starting MaterialProductTypical Yield
This compoundMethyl 2-formyl-1H-pyrrole-1-carboxylate80-90%

Deprotection of the N-Methoxycarbonyl Group

For many applications, the final desired product is the N-H pyrrole. The N-methoxycarbonyl group can be removed under various conditions, allowing for flexibility in the synthetic strategy.

Protocol 1: Basic Hydrolysis

Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol/water. Procedure: Stir the N-methoxycarbonyl pyrrole with an excess of the base (2-3 equivalents) in a suitable solvent at room temperature or with gentle heating. The reaction is typically complete within a few hours. Acidic work-up is required to neutralize the excess base and protonate the pyrrole nitrogen.

Protocol 2: Trimethylsilyl Iodide (TMSI)

Reagents: Trimethylsilyl iodide (TMSI) or generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[5] Procedure: Treatment of the N-methoxycarbonyl pyrrole with TMSI in an aprotic solvent like acetonitrile or dichloromethane at room temperature leads to the cleavage of the methyl ester. The reaction proceeds via the formation of a silyl carbamate intermediate, which is then hydrolyzed upon aqueous work-up. This method is particularly useful for substrates that are sensitive to basic conditions.

Protocol 3: Magnesium Iodide (MgI₂)

Reagents: Magnesium iodide (MgI₂).[6] Procedure: This reagent offers a mild and chemoselective method for the cleavage of carbamates. The reaction is typically carried out in a non-polar solvent like toluene or acetonitrile at elevated temperatures.

Conclusion: A Versatile Platform for Pyrrole Diversification

The one-pot functionalization of this compound represents a highly efficient and versatile strategy for the synthesis of a diverse array of substituted pyrroles. The methodologies outlined in this guide, from acylation and cross-coupling to formylation, provide researchers with a powerful toolkit for rapidly accessing novel pyrrole derivatives. The ability to perform these transformations in a single reaction vessel, often followed by a straightforward deprotection, significantly enhances synthetic efficiency and aligns with the principles of green chemistry. By understanding the underlying chemical principles and following the detailed protocols provided, scientists in both academia and industry can accelerate their research and development efforts in the pursuit of new medicines and materials.

References

Application Notes & Protocols: The Strategic Role of Methyl 1H-pyrrole-1-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrole is a foundational scaffold in a vast array of biologically active molecules and natural products.[1][2][3][4][5] However, the inherent aromaticity of the pyrrole ring often tempers its reactivity in crucial synthetic transformations like cycloadditions. This guide details the application of Methyl 1H-pyrrole-1-carboxylate, a pivotal reagent that strategically modulates the pyrrole core's electronic properties. The introduction of the N-methoxycarbonyl group serves a critical function: it acts as an electron-withdrawing group, which reduces the aromatic stabilization of the pyrrole ring. This electronic perturbation enhances its character as a 4π-electron diene component, making it a significantly more effective participant in cycloaddition reactions, most notably the Diels-Alder reaction.[6][7] We will explore the mechanistic underpinnings, provide detailed protocols for the synthesis of complex heterocyclic frameworks like tropane alkaloids, and present workflows for optimization and characterization.

The Chemical Rationale: Activating the Pyrrole Core

The utility of this compound (MPC) stems from a fundamental principle of reactivity modulation. A standard pyrrole ring is electron-rich and possesses significant aromatic character, making it a poor diene for [4+2] cycloadditions. The N-methoxycarbonyl group (-COOCH₃) fundamentally alters this landscape.

Causality Behind Enhanced Reactivity:

  • Inductive and Resonance Effects: The carbonyl group withdraws electron density from the nitrogen atom and, by extension, the entire π-system of the ring.

  • Reduced Aromaticity: This withdrawal of electron density diminishes the aromatic character of the pyrrole, lowering the energetic barrier required to engage in reactions that disrupt this system, such as the Diels-Alder reaction.

  • Frontier Molecular Orbital (FMO) Theory: From an FMO perspective, the electron-withdrawing group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrrole. While this might seem counterintuitive, the dominant interaction in a normal-electron-demand Diels-Alder reaction is between the diene's HOMO and the dienophile's LUMO. For pyrrole, the activation makes it a more suitable diene for reacting with electron-deficient dienophiles, which possess very low-lying LUMOs.[8][9]

This strategic de-aromatization makes MPC an invaluable building block for constructing bridged bicyclic systems that are central to many bioactive molecules.

Caption: Logical flow of pyrrole activation.

Core Application: The [4+2] Diels-Alder Cycloaddition

The primary synthetic utility of MPC is its role as a diene in the Diels-Alder reaction, providing access to the 7-azabicyclo[2.2.1]heptene core structure. This framework is a precursor to tropane alkaloids, a class of natural products with significant medicinal applications, including anticholinergic and anesthetic properties.[10][11]

Application Focus: Synthesis of Tropane Alkaloid Precursors

The reaction of MPC with a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD), initiates the construction of the characteristic 8-azabicyclo[3.2.1]octane skeleton found in molecules like cocaine and scopolamine.[6][12][13] While the initial adduct is a 7-azabicyclo[2.2.1]heptene derivative, subsequent transformations can elaborate this into the tropane core. Intramolecular variants of this reaction are particularly powerful for creating complex, bridged systems.[6]

Caption: General scheme of the Diels-Alder reaction.

Protocol 1: Synthesis of Dimethyl 1-(Methoxycarbonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

This protocol describes a typical Diels-Alder reaction between this compound and Dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • This compound (MPC)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution dropwise at room temperature with stirring. Rationale: Adding the highly reactive dienophile slowly helps to control any initial exotherm and minimize potential side reactions.

  • Thermal Conditions: Fit the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to overcome the activation energy of the cycloaddition. The N-methoxycarbonyl group makes this feasible without needing extreme pressures or temperatures.[6]

  • Workup: Once the reaction is complete (as indicated by consumption of the starting pyrrole on TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is used to isolate the desired cycloadduct.

  • Characterization: Combine the fractions containing the pure product and concentrate them. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the reaction is validated by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot. The structure is unequivocally confirmed by NMR spectroscopy, where the appearance of signals corresponding to the bicyclic alkene protons and the shift in the pyrrole backbone signals confirm the formation of the 7-azabicyclo[2.2.1]heptene core.

Data Summary: Scope of Dienophiles

The versatility of MPC in Diels-Alder reactions is demonstrated by its compatibility with various dienophiles.

DienophileConditionsYield (%)Reference Moiety
Dimethyl acetylenedicarboxylateToluene, RefluxModerate to Good[14]
Maleic AnhydrideBenzene, 80°CGoodGeneral Reactivity
N-PhenylmaleimideRoom Temp (for activated pyrroles)55-75%[6]
BenzyneIn situ generationModerate[6]
Ethyl PropiolateLewis Acid Catalyst (e.g., AlCl₃)VariableGeneral Reactivity

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Workflow & Optimization

Successful synthesis relies on a systematic workflow from preparation to analysis. Understanding key optimization parameters is crucial for maximizing yield and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Reagent Purification & Drying of Glassware B Setup Reaction Under Inert Atmosphere (N2/Ar) A->B C Dissolve MPC in Anhydrous Solvent B->C D Controlled Addition of Dienophile C->D E Heat to Reflux & Monitor by TLC D->E F Cool & Concentrate (Rotary Evaporator) E->F G Purify via Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Standard workflow for MPC cycloaddition.

Troubleshooting and Scientific Insights
  • Low Yield: If the yield is poor, the primary cause is often incomplete reaction or thermal decomposition.

    • Insight: The aromatic stabilization of the pyrrole, though reduced, still presents an energy barrier.

    • Solution: Increase reaction time or consider a higher-boiling solvent like xylene. Alternatively, the use of Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) can sometimes accelerate the reaction by coordinating to the dienophile, making it more electrophilic. However, this must be done cautiously as it can also promote polymerization.

  • Side Product Formation: Highly reactive dienophiles can polymerize under thermal conditions.

    • Insight: The desired bimolecular cycloaddition competes with the unimolecular polymerization of the dienophile.

    • Solution: Ensure the dienophile is added slowly to a slightly warmed solution of the pyrrole to keep its instantaneous concentration low. Running the reaction at a slightly lower temperature for a longer duration can also favor the desired pathway.

  • Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible.

    • Insight: If the product is heated for too long or at excessively high temperatures, it can revert to the starting materials.

    • Solution: Monitor the reaction closely and stop heating as soon as the starting material is consumed. Use the lowest effective temperature possible.

Conclusion and Future Outlook

This compound is more than just a protected pyrrole; it is a strategically activated building block that unlocks powerful synthetic pathways. Its primary role in Diels-Alder reactions provides an efficient and atom-economical route to complex, bridged nitrogen-containing heterocycles that are central to numerous bioactive natural products and pharmaceutical agents.[1][3][4] The ability to fine-tune the electronic nature of the pyrrole ring is a cornerstone of modern heterocyclic chemistry. Future research will likely focus on expanding the scope of this reactivity to asymmetric cycloadditions, developing novel catalytic systems to perform these reactions under milder conditions, and applying these methodologies to the synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 1H-pyrrole-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 1H-pyrrole-1-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific N-acylation reaction. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, offering concise and actionable answers based on established chemical principles.

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis of this compound is an N-acylation reaction. It involves the deprotonation of the pyrrole nitrogen, which possesses a lone pair of electrons, making it nucleophilic.[1] The resulting pyrrolide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically methyl chloroformate or a similar reagent.

Q2: Why is deprotonation of the pyrrole N-H necessary before acylation?

The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5.[2] While direct reaction with highly reactive acylating agents is possible, deprotonation with a suitable base to form the pyrrolide anion significantly enhances the nucleophilicity of the nitrogen atom. This leads to a more efficient and controlled reaction, minimizing potential side reactions.

Q3: What are the most common side reactions to be aware of during this synthesis?

The primary side reaction of concern is C-acylation, where the acyl group attaches to a carbon atom of the pyrrole ring instead of the nitrogen.[1] Electrophilic substitution on an unprotected pyrrole ring typically occurs at the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[1] Additionally, under strongly acidic conditions, pyrrole can be prone to polymerization.[3]

Q4: How stable is the final product, this compound?

This compound is a relatively stable compound under standard laboratory conditions.[4] However, like many pyrrole derivatives, it can be sensitive to strong acids, which may lead to decomposition or polymerization over time.[3] For long-term storage, it is advisable to keep it in a cool, dry place, away from strong oxidizing agents and acids.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired N-acylated product is a frequent challenge. The following workflow will help diagnose and resolve the underlying causes.

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Incomplete Deprotonation: The choice of base is critical. Strong bases like sodium hydride (NaH) or butyllithium (BuLi) are highly effective for deprotonating pyrrole.[2] If using a weaker base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), ensure sufficient equivalents are used and consider a solvent like DMF to facilitate the reaction.[6] The reaction must be conducted under anhydrous conditions, as any moisture will quench the base and the pyrrolide anion.

  • Acylating Agent Viability: Methyl chloroformate is susceptible to hydrolysis. Always use a fresh bottle or verify the purity of your existing stock.

  • Temperature Control: Deprotonation is often an exothermic process and may benefit from initial cooling to 0°C to prevent side reactions. The subsequent acylation step can typically be performed at room temperature.

  • Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they will not interfere with the anionic intermediates.

Issue 2: Presence of C-Acylated Byproducts

The formation of C-acylated isomers is a common competing reaction pathway.

Caption: Troubleshooting workflow for C-acylation.

In-depth Analysis:

  • Maximizing N-Nucleophilicity: By ensuring complete deprotonation, the concentration of the highly nucleophilic pyrrolide anion is maximized, which kinetically favors attack at the nitrogen over the less nucleophilic carbon atoms of the ring.

  • Controlling Reaction Kinetics: Slow addition of the acylating agent at reduced temperatures helps to control the reaction rate. This minimizes the chances of localized excess of the electrophile, which could lead to competing electrophilic aromatic substitution on the pyrrole ring.

Issue 3: Polymeric Material Formation

The formation of dark, insoluble polymers indicates decomposition of the starting material or product.

Primary Cause: Pyrrole and its derivatives are known to be sensitive to acidic conditions, which can catalyze polymerization.[3]

Solutions:

  • Ensure Basic or Neutral Conditions: Throughout the reaction and workup, maintain a basic or neutral pH. The use of a base for deprotonation naturally creates a basic environment. During the workup, avoid strong acidic washes.

  • Quenching: Quench the reaction with a mild proton source, such as a saturated aqueous solution of ammonium chloride, rather than a strong acid.

  • Purification: If polymerization is observed during purification (e.g., on silica gel), consider using a neutral or deactivated silica gel, or alternative purification methods like distillation under reduced pressure.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to mitigate the issues discussed above.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrole67.091.0 g14.9 mmol
Sodium Hydride (60% dispersion in mineral oil)24.000.66 g16.4 mmol
Methyl Chloroformate94.501.55 g (1.2 mL)16.4 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. NH4Cl-20 mL-
Diethyl Ether-50 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (nitrogen or argon), add the sodium hydride dispersion to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Washing the NaH: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Dissolve the pyrrole in 20 mL of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 15-20 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Acylation: Cool the reaction mixture back to 0°C. Add the methyl chloroformate dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5°C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Pyrrole Acylation. Retrieved from 1

  • ChemicalBook. (2019). 1-Methylpyrrole synthesis. Retrieved from 7

  • ChemScene. (n.d.). Methyl pyrrole-1-carboxylate. Retrieved from 5

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from 8

  • Organic Chemistry Portal. (2023). Pyrrole synthesis. Retrieved from 9

  • ResearchGate. (2020). Optimization of reaction conditions for the N-alkylation of pyrrole. Retrieved from 6

  • Unknown. (n.d.). Pyrrole reaction. Retrieved from 3

  • Wikipedia. (n.d.). Pyrrole. Retrieved from 2

References

Common side reactions in the synthesis of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrrole-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the N-carbomethoxylation of pyrrole.

Introduction

The synthesis of this compound is a fundamental transformation in organic chemistry, often employed to protect the pyrrole nitrogen for subsequent functionalization or to introduce a carbomethoxy group as part of a larger synthetic strategy. While seemingly straightforward, the reaction of pyrrole with methyl chloroformate can be accompanied by several side reactions that can complicate purification and reduce yields. This guide provides expert insights into the causality of these issues and offers field-proven protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a mixture of N-acylated and C-acylated products?

A1: This is the most common challenge in the acylation of pyrrole. The pyrrole ring is an electron-rich aromatic system, and both the nitrogen atom and the carbon atoms (especially C2 and C5) are nucleophilic. The lone pair of electrons on the nitrogen is involved in the aromatic sextet, but it can still react with strong electrophiles.[1] The outcome of the reaction is a competition between N-acylation and C-acylation (Friedel-Crafts acylation).

Several factors influence this selectivity:

  • Basicity of the reaction medium: In the absence of a base, or under acidic conditions, C-acylation is often favored. When the pyrrole nitrogen is protonated, it becomes non-nucleophilic, leaving the carbon atoms as the sites of electrophilic attack.

  • Nature of the base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is required to deprotonate the pyrrole, forming the highly nucleophilic pyrrolide anion. This anion preferentially attacks the electrophile at the nitrogen atom.

  • Reaction temperature: Lower temperatures generally favor N-acylation by minimizing the activation energy barrier for the competing C-acylation pathway.

Q2: I'm observing the formation of 2-methoxycarbonylpyrrole as a major byproduct. How can I prevent this?

A2: The formation of 2-methoxycarbonylpyrrole is a classic example of competing C-acylation. Electrophilic substitution on the pyrrole ring is fastest at the C2 position due to the greater resonance stabilization of the cationic intermediate formed upon electrophilic attack at this position.[2]

To suppress the formation of 2-methoxycarbonylpyrrole:

  • Ensure complete deprotonation of pyrrole: Use a slight excess of a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure that the pyrrole is fully converted to the pyrrolide anion. The pyrrolide anion is a much stronger nucleophile at the nitrogen than at the carbon atoms.

  • Control the addition of methyl chloroformate: Add the methyl chloroformate slowly and at a low temperature (e.g., 0 °C or below). This helps to maintain a low concentration of the electrophile, favoring the more kinetically controlled N-acylation.

  • Choice of solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the base and promote the formation of the "naked" and highly reactive pyrrolide anion.

Q3: My reaction mixture is turning dark and forming a lot of insoluble material. What is causing this polymerization?

A3: Pyrrole is notoriously sensitive to strong acids and can polymerize readily.[3] If any acidic byproducts are generated during the reaction and not neutralized, they can catalyze the polymerization of unreacted pyrrole or the product. The likely source of acid in this synthesis is the generation of hydrochloric acid (HCl) as a byproduct of the reaction between the pyrrolide anion and methyl chloroformate.

To prevent polymerization:

  • Use a sufficient amount of base: The base not only deprotonates pyrrole but also neutralizes the HCl formed during the reaction. Using at least a stoichiometric amount of base is crucial.

  • Maintain anhydrous conditions: Water can react with methyl chloroformate to produce HCl, which can then initiate polymerization. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Work-up procedure: During the work-up, it is important to neutralize any remaining acid before concentration. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is recommended.

Q4: I am seeing a second product with the same mass as my desired product in the LC-MS analysis. What could it be?

A4: It is possible that you are observing the formation of the isomeric 3-methoxycarbonylpyrrole. While C2 acylation is kinetically favored, under certain conditions, migration of the acyl group from the C2 to the C3 position can occur, especially in the presence of acid.[3] Although less common in this specific synthesis, it is a possibility to consider. Another possibility is the presence of a constitutional isomer formed from a rearrangement reaction, though this is less likely under standard N-acylation conditions.

To confirm the identity of the byproduct, detailed spectroscopic analysis (1H and 13C NMR) is necessary. To minimize its formation, follow the same guidelines for suppressing C-acylation, with a particular emphasis on maintaining neutral or basic conditions throughout the reaction and work-up.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous conditions.3. Low reaction temperature and short reaction time.1. Use fresh, high-quality base.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Allow the reaction to warm to room temperature and stir for a longer period, monitoring by TLC.
Formation of significant amounts of 2-methoxycarbonylpyrrole 1. Incomplete deprotonation of pyrrole.2. Reaction temperature is too high.3. Rapid addition of methyl chloroformate.1. Use a slight excess of a strong base (e.g., 1.1 equivalents of NaH).2. Maintain a low temperature (0 °C or below) during the addition of the electrophile.3. Add methyl chloroformate dropwise over an extended period.
Polymerization of the reaction mixture (dark, insoluble material) 1. Presence of acid (e.g., from hydrolysis of methyl chloroformate or as a byproduct).2. Insufficient base to neutralize generated HCl.1. Ensure strictly anhydrous conditions.2. Use at least a stoichiometric amount of base.3. Quench the reaction carefully with a non-acidic medium.
Product decomposes during purification 1. Residual acid on silica gel during column chromatography.2. Product instability to heat or light.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.2. Purify the product quickly and store it in a cool, dark place under an inert atmosphere.
Difficulty in removing the solvent during work-up 1. Use of a high-boiling point solvent like DMF.1. After the aqueous work-up, perform a solvent exchange by adding a lower-boiling point solvent (e.g., ethyl acetate) and removing the DMF under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of the N-acylated product by ensuring complete deprotonation of pyrrole and controlling the reaction conditions.

Materials:

  • Pyrrole (freshly distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Deprotonation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF.

  • Add the pyrrole solution dropwise to the stirred NaH slurry at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Acylation: Cool the reaction mixture back down to 0 °C.

  • Add methyl chloroformate (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent system such as hexanes/ethyl acetate) to afford this compound as a colorless to pale yellow liquid.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

N_vs_C_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pyrrole Pyrrole pyrrolide Pyrrolide Anion pyrrole:e->pyrrolide:w -H+ base Strong Base (e.g., NaH) mcf Methyl Chloroformate n_product This compound (Desired Product) c_product 2-Methoxycarbonylpyrrole (Side Product) pyrrolide->n_product N-Acylation (Favored) pyrrolide->c_product C-Acylation (Competing)

Caption: Competing N-acylation and C-acylation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_side_products Analyze Crude Mixture (TLC, NMR, LC-MS) start->check_side_products is_c_acylation High C-Acylation? check_side_products->is_c_acylation Yes is_polymer Polymerization? check_side_products->is_polymer No solution_c_acylation Optimize Base Stoichiometry Lower Temperature Slow Addition of Electrophile is_c_acylation->solution_c_acylation is_unreacted_sm Unreacted Starting Material? is_polymer->is_unreacted_sm No solution_polymer Ensure Anhydrous Conditions Use Sufficient Base is_polymer->solution_polymer Yes solution_unreacted_sm Check Base Activity Increase Reaction Time/Temp is_unreacted_sm->solution_unreacted_sm Yes end Improved Yield is_unreacted_sm->end No solution_c_acylation->end solution_polymer->end solution_unreacted_sm->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of Methyl 1H-pyrrole-1-carboxylate (CAS 4277-63-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, you will find field-proven insights, step-by-step protocols, and troubleshooting guides to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

Q2: My purified this compound is a yellow or brown liquid, but I expect a colorless one. What causes this discoloration?

A2: Discoloration in pyrrole derivatives is a frequent issue arising from several factors. Pyrroles, particularly when electron-rich, are susceptible to oxidation upon exposure to air and light, which forms colored impurities.[1] This degradation can be expedited by any residual acid from the synthesis.[1] Additionally, highly conjugated byproducts formed during the reaction can contribute to the color.

Q3: Is this compound stable during purification?

A3: Pyrroles can be sensitive to acidic conditions, heat, and prolonged exposure to air and light.[1] While the N-methoxycarbonyl group in this compound offers some protection and stability compared to unsubstituted pyrrole, precautions should still be taken. Decomposition can occur on acidic silica gel during chromatography or at high temperatures during distillation.

Q4: What are the expected physical properties of pure this compound?

A4: Understanding the physical properties of your target compound is crucial for effective purification.

PropertyValueSource
Molecular Formula C₆H₇NO₂--INVALID-LINK--
Molecular Weight 125.13 g/mol --INVALID-LINK--
Appearance Clear colorless to very slightly yellow liquid--INVALID-LINK--
Boiling Point 180 °C at 770 mmHg--INVALID-LINK--
Density 1.113 g/mL at 25 °C--INVALID-LINK--

Purification Strategy Workflow

The following diagram outlines a general workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow A Crude this compound B Initial Purity Assessment (e.g., TLC, NMR) A->B C High Boiling Impurities Present? B->C D Vacuum Distillation C->D Yes E Impurities with Different Polarity? C->E No G Final Purity Check D->G F Flash Column Chromatography E->F Yes J Recrystallization E->J Minor Impurities F->G H High Purity Achieved G->H Yes I Further Purification Needed G->I No I->J J->G

Caption: Decision workflow for purification of this compound.

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Recommended Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Based on TLC analysis, a typical starting point could be 5-10% ethyl acetate in hexanes.

  • Sample Loading: For optimal separation, use a dry loading technique. Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Run the column with the selected eluent system, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
Compound streaking or tailing on the column. The compound is interacting too strongly with the acidic silica gel.Add a basic modifier like 0.1-1% triethylamine (Et₃N) to your eluent to neutralize the acidic sites on the silica.[1] Alternatively, use neutral or basic alumina as the stationary phase.[1]
Poor separation of the product from an impurity. The chosen eluent system has insufficient resolving power.Optimize the eluent system using TLC. Try different solvent mixtures, such as diethyl ether/hexanes or dichloromethane/hexanes.
The product appears to be decomposing on the column (new spots on TLC). The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the non-polar solvent before packing the column.[1] Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution.
The purified product is still colored. Colored impurities are co-eluting with the product.A second pass through the column with a shallower gradient may be necessary. Alternatively, treat a solution of the product with activated carbon, though be aware this may reduce your overall yield.[1]
Vacuum Distillation

Vacuum distillation is an excellent choice for purifying this compound, especially on a larger scale, as it allows for boiling at a lower temperature, thus preventing thermal decomposition.

Recommended Protocol:

  • Apparatus: Use a short-path distillation apparatus for maximum efficiency and to minimize product loss.

  • Vacuum: A vacuum of 10-20 mmHg is a good starting point.

  • Heating: Heat the distillation flask gently in an oil bath. The boiling point will be significantly lower than the atmospheric boiling point of 180 °C.

  • Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun and discard it.

Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
Bumping or uneven boiling. The liquid is superheating.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure a steady vacuum is maintained.
The product is darkening in the distillation flask. The temperature is too high, causing thermal decomposition.Increase the vacuum (lower the pressure) to further reduce the boiling point. Ensure the heating bath temperature is not excessively higher than the vapor temperature.
Poor separation from a close-boiling impurity. The impurities have a boiling point very close to the product.Use a fractional distillation column packed with Raschig rings or other packing material to increase the number of theoretical plates and improve separation.
No product is distilling over. The vacuum is not low enough, or the temperature is too low.Check for leaks in your vacuum setup. Gradually increase the bath temperature, but not to the point of causing decomposition.
Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.

Recommended Protocol (General Guidance):

  • Solvent Selection: The ideal solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) is often effective. Common solvent pairs for recrystallization include ethanol/water, or hexanes/ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Inducing Crystallization: If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
The compound "oils out" instead of crystallizing. The solution is too saturated, or the melting point of the compound is lower than the solution temperature.Allow the solution to cool more slowly. You can insulate the flask to achieve this.[1] Add slightly more of the "good" solvent before cooling.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and attempt to cool again.
The recovered crystals are still impure. The impurities were trapped within the crystal lattice or adsorbed onto the crystal surface.A second recrystallization may be necessary. Ensure slow cooling to allow for the formation of well-ordered crystals.

Impurity Profile and Mitigation

The most common synthesis of this compound involves the reaction of pyrrole with methyl chloroformate in the presence of a base. Potential impurities include:

  • Unreacted Pyrrole: Can be removed by washing the crude reaction mixture with a dilute acid (e.g., 1M HCl), though care must be taken as the product may have some acid sensitivity. A hexane wash can also remove a significant portion of unreacted pyrrole.

  • Di-acylated byproducts or polymers: These are typically less volatile and more polar than the desired product and can be effectively removed by vacuum distillation or flash column chromatography.

  • Salts from the base: These are removed by an aqueous workup.

The following diagram illustrates the potential sources of impurities and the corresponding purification steps.

Impurity_Mitigation cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Steps A Pyrrole + Methyl Chloroformate + Base B Unreacted Pyrrole A->B C Polymers/Byproducts A->C D Salts A->D E Oxidation Products A->E Exposure to Air G Hexane Wash B->G H Column Chromatography B->H C->H I Vacuum Distillation C->I F Aqueous Workup D->F E->H J Store under Inert Gas E->J

Caption: Impurity sources and mitigation strategies in the purification of this compound.

References

Technical Support Center: Optimizing Reactions with Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrole-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

Introduction

This compound is a versatile building block in organic synthesis. The electron-withdrawing N-methoxycarbonyl group deactivates the pyrrole ring compared to N-alkyl pyrroles, influencing its reactivity and regioselectivity in electrophilic substitution reactions. This guide will delve into the nuances of working with this reagent, providing practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable protocols to enhance your outcomes.

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: I am attempting a Friedel-Crafts acylation of this compound, but the yield is consistently low, and I observe significant amounts of starting material and a dark, insoluble material. What is going wrong?

A: This is a common issue stemming from the inherent properties of the pyrrole ring. Here’s a breakdown of the causes and solutions:

  • Causality: The pyrrole ring, even when N-substituted with an electron-withdrawing group, is highly reactive and prone to polymerization under the strongly acidic conditions of traditional Friedel-Crafts reactions (e.g., using AlCl₃).[1] The dark, insoluble material you are observing is likely a polymeric byproduct. The electron-withdrawing N-methoxycarbonyl group deactivates the ring, making it less nucleophilic than pyrrole itself, which can lead to incomplete reactions if the conditions are not optimized.[2][3]

  • Troubleshooting & Optimization:

    • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization.[1] Opt for milder Lewis acids to minimize side reactions.

    • Reaction Temperature: Perform the reaction at lower temperatures to control the reaction rate and reduce polymerization.

    • Alternative Acylation Methods: Consider methods that avoid harsh Lewis acids.

Experimental Protocol: Mild Friedel-Crafts Acylation using a Milder Lewis Acid

Objective: To improve the yield of 2-acyl-1-(methoxycarbonyl)pyrrole while minimizing polymerization.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Zinc chloride (ZnCl₂) or Iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the milder Lewis acid (e.g., ZnCl₂, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in Electrophilic Substitution

Q: I am getting a mixture of 2- and 3-substituted products in my electrophilic substitution reaction. How can I improve the regioselectivity for the 2-position?

A: The N-methoxycarbonyl group generally directs electrophilic substitution to the 2-position. However, reaction conditions can influence the regiochemical outcome.

  • Causality: Electrophilic attack at the C2 position of a pyrrole ring leads to a more stable cationic intermediate (stabilized by three resonance structures) compared to attack at the C3 position (stabilized by two resonance structures).[2] The N-methoxycarbonyl group reinforces this preference. However, factors like the nature of the electrophile, the solvent, and the temperature can affect the C2:C3 ratio.

  • Troubleshooting & Optimization:

    • Control of Reaction Conditions: Milder reaction conditions often favor the thermodynamically more stable C2 product.

    • Bulky Electrophiles: Using a bulkier electrophile can sterically hinder attack at the C3 position, although this is less of a controlling factor than electronics.

    • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and thus the regioselectivity.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

ElectrophileLewis AcidSolventTemperature (°C)Major ProductC2:C3 Ratio
Acetyl ChlorideZnCl₂DCM02-acetyl>95:5
Benzoyl ChlorideFeCl₃Nitrobenzene252-benzoyl~90:10
Acetic AnhydrideTrifluoroacetic AnhydrideDCM02-acetylHigh

Note: This table is a representative example based on general principles of pyrrole chemistry; specific ratios for this compound may vary.

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve substitution at the 3-position of this compound?

A1: While C2 substitution is electronically favored, achieving C3 substitution is challenging but possible. One strategy involves blocking the C2 and C5 positions with removable groups. Another advanced approach is to use a directing group on the nitrogen that favors C3 metalation followed by quenching with an electrophile.[1]

Q2: My deprotection of the methoxycarbonyl group is resulting in low yields or decomposition of the pyrrole ring. What are the best conditions for this transformation?

A2: The methoxycarbonyl group is a robust protecting group. Its removal typically requires basic hydrolysis (saponification).

  • Causality: The pyrrole ring is sensitive to strong acids, which can lead to polymerization.[2] Therefore, acidic deprotection is generally avoided. Basic hydrolysis with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent is the standard method. However, prolonged heating or excessively strong basic conditions can lead to side reactions or decomposition of the desired product.

  • Recommended Protocol: Saponification of this compound

    Materials:

    • Substituted this compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water

    • Hydrochloric acid (HCl) for acidification

    Procedure:

    • Dissolve the pyrrole derivative in a mixture of alcohol (e.g., MeOH) and water.

    • Add an excess of NaOH or KOH (typically 2-5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3-4 with cold, dilute HCl.

    • The product may precipitate out of solution. If so, collect it by filtration. If not, extract the product into an organic solvent like ethyl acetate.

    • Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected pyrrole.

Q3: Can I perform a Vilsmeier-Haack reaction on this compound?

A3: Yes, the Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C2 position of pyrroles.[1] The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-withdrawing nature of the N-methoxycarbonyl group makes the reaction less facile than with N-alkyl pyrroles, so slightly harsher conditions (e.g., gentle heating) might be necessary.

Visualization of Key Processes

Diagram 1: Troubleshooting Low Yield in Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation cause1 Polymerization with strong Lewis Acids (e.g., AlCl3) start->cause1 cause2 Incomplete Reaction (Deactivated Ring) start->cause2 solution1 Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0 °C) cause1->solution2 solution3 Alternative Acylation (e.g., Anhydride/TFAA) cause2->solution3

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Diagram 2: Regioselectivity in Electrophilic Substitution

cluster_0 Electrophilic Attack on this compound cluster_1 C2 Attack (Major Pathway) cluster_2 C3 Attack (Minor Pathway) Pyrrole This compound Intermediate_C2 More Stable Cationic Intermediate (3 Resonance Structures) Pyrrole->Intermediate_C2 Intermediate_C3 Less Stable Cationic Intermediate (2 Resonance Structures) Pyrrole->Intermediate_C3 E_plus E+ Product_C2 2-Substituted Product Intermediate_C2->Product_C2 -H+ Product_C3 3-Substituted Product Intermediate_C3->Product_C3 -H+

Caption: Favored C2-attack pathway in electrophilic substitution.

References

Stability issues of Methyl 1H-pyrrole-1-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to navigate the stability challenges of this compound under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a versatile intermediate where the pyrrole nitrogen is protected by a methoxycarbonyl group. This N-alkoxycarbonyl group is electron-withdrawing, which generally enhances the stability of the pyrrole ring against oxidative degradation compared to unprotected pyrrole.[1] However, the carbamate linkage itself is susceptible to cleavage under both acidic and basic conditions. The stability is highly dependent on the pH, temperature, and solvent used in the reaction.

Q2: How does this compound behave under acidic conditions?

The stability of this compound in acidic media is condition-dependent. It can tolerate some acidic conditions, particularly those used for electrophilic substitution reactions on the pyrrole ring, such as certain acylation protocols.[2] However, strong acids and elevated temperatures can lead to the hydrolysis of the carbamate bond, resulting in the deprotection of the pyrrole. The N-Boc analogue, which is structurally similar, is well-known to be cleaved under acidic conditions like trifluoroacetic acid (TFA) or hydrochloric acid.[3] While the N-COOMe group is generally more stable than the N-Boc group, prolonged exposure to strong acids should be approached with caution.

Q3: What happens to this compound under basic conditions?

This compound is generally unstable under basic conditions. The carbamate linkage is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis (saponification).[4] This process is often used intentionally for the deprotection of the pyrrole nitrogen.[1] The reaction rate is dependent on the concentration of the base, the temperature, and the solvent system.

Q4: What are the primary degradation products under acidic and basic conditions?

Under both acidic and basic hydrolysis, the primary degradation products are pyrrole, methanol, and carbon dioxide (or its corresponding salts, like carbonate under basic conditions).

  • Acidic Hydrolysis: Pyrrole, Methanol, Carbon Dioxide

  • Basic Hydrolysis: Pyrrolate anion (which is protonated upon workup to give pyrrole), Methanol, and Carbonate

Q5: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry place. For long-term storage, refrigeration at 4°C in a tightly sealed container, away from moisture, is recommended.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low yield or incomplete reaction during an acid-catalyzed reaction.
  • Possible Cause: Unintended deprotection of the this compound due to harsh acidic conditions. The unprotected pyrrole may then undergo side reactions or may not be soluble in the reaction medium.

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use TLC or LC-MS to check for the formation of unprotected pyrrole.

    • Reduce acid concentration or use a milder acid: If possible, lower the concentration of the acid or switch to a weaker acid.

    • Lower the reaction temperature: Perform the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Reduce reaction time: If the desired reaction is fast, minimizing the exposure time to the acidic medium can prevent significant degradation.

Issue 2: Unexpected side products are observed in a reaction.
  • Possible Cause: If deprotection occurs, the resulting free pyrrole is more electron-rich and can react differently than the N-protected starting material, leading to side products. For instance, in acylation reactions, unprotected pyrrole can lead to different regioselectivity or multiple acylations.

  • Troubleshooting Steps:

    • Characterize the side products: If possible, isolate and characterize the side products to understand the reaction pathway. This can confirm if deprotection is the root cause.

    • Re-evaluate the reaction conditions: Refer to the troubleshooting steps in "Issue 1" to minimize deprotection.

    • Consider an alternative protecting group: If the desired reaction requires conditions that are too harsh for the N-methoxycarbonyl group, consider using a more robust protecting group, such as a sulfonyl group.[3]

Issue 3: Difficulty in removing the N-methoxycarbonyl protecting group.
  • Possible Cause: Incomplete hydrolysis under basic conditions. This can be due to insufficient base, low temperature, or a short reaction time.

  • Troubleshooting Steps:

    • Increase the amount of base: Use a larger excess of the base (e.g., NaOH or KOH).

    • Increase the reaction temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis.

    • Increase the reaction time: Allow the reaction to proceed for a longer duration. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Use a co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of both the substrate and the hydroxide salt, facilitating the reaction.[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Acylation of this compound under Acidic Conditions

This protocol is adapted from a procedure for the acylation of N-alkoxycarbonyl pyrroles.[5]

  • To a nitrogen-purged flask containing this compound (1.0 equiv) and the desired carboxylic acid (1.0-3.0 equiv) in dry dichloromethane, add trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) (10 equiv) dropwise at 0 °C or room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to quench the acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Deprotection of this compound via Basic Hydrolysis
  • Dissolve the N-protected pyrrole in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add a suitable amount of a strong base, such as sodium hydroxide or potassium hydroxide (typically 3 equivalents or more).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.

  • After cooling to room temperature, add ethyl acetate and water to the reaction mixture.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the deprotected pyrrole.

Mechanistic Pathways and Data Summary

The following diagrams illustrate the general mechanisms for the degradation of this compound.

Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Deprotonation Start This compound Protonated Protonated Carbamate Start->Protonated H+ Tetrahedral_Int Tetrahedral Intermediate Protonated->Tetrahedral_Int H2O Products Pyrrole + CO2 + Methanol Tetrahedral_Int->Products -H+

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Base_Catalyzed_Hydrolysis cluster_step1_base Step 1: Nucleophilic Attack cluster_step2_base Step 2: Elimination cluster_step3_base Step 3: Decarboxylation & Protonation Start_Base This compound Tetrahedral_Int_Base Tetrahedral Intermediate Start_Base->Tetrahedral_Int_Base OH- Carbamic_Acid_Intermediate Carbamic Acid Intermediate + Methoxide Tetrahedral_Int_Base->Carbamic_Acid_Intermediate Final_Products Pyrrole + Carbonate + Methanol Carbamic_Acid_Intermediate->Final_Products Workup

Caption: Base-catalyzed hydrolysis of this compound.

Summary of Recommended Conditions
ConditionRecommended UsePotential Issues
Strongly Acidic (e.g., TFA, Tf₂O) Can be used for specific reactions like acylation, but with caution.Risk of deprotection, leading to low yields and side products.
Mildly Acidic (e.g., Acetic Acid) Generally more tolerated for longer reaction times.Hydrolysis can still occur, especially at elevated temperatures.
Neutral Ideal for most applications where the protecting group needs to remain intact.Stable.
Basic (e.g., NaOH, KOH) Not recommended for reactions where the protecting group should be retained. Used for intentional deprotection.Rapid hydrolysis of the carbamate group.

References

Preventing polymerization of pyrrole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrole Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrrole chemistry. As a foundational heterocyclic compound, pyrrole is integral to the synthesis of pharmaceuticals, functional materials, and natural products. However, its high reactivity, particularly its propensity for unwanted polymerization, presents a significant challenge in the laboratory. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrrole Instability

This section addresses the most common initial queries regarding the handling and behavior of pyrrole.

Q1: What exactly is pyrrole polymerization, and why is it a problem?

A: Pyrrole polymerization is a process where individual pyrrole molecules (monomers) react with each other to form long chains or networks called polypyrrole. While polypyrrole is a valuable conductive polymer in its own right, its uncontrolled formation during a chemical reaction is highly problematic.[1] This side reaction consumes your starting material, drastically lowers the yield of your desired product, and creates a dark, often insoluble and tar-like substance that complicates purification.[2]

Q2: What are the primary triggers for this unwanted polymerization?

A: Pyrrole is sensitive and can polymerize under several conditions. The main culprits are:

  • Acids: Pyrrole is notoriously unstable in acidic media. Even trace amounts of acid can catalyze a rapid polymerization reaction.[3][4][5][6] The pyrrole ring becomes protonated, making it highly electrophilic and susceptible to attack by another neutral pyrrole molecule, initiating a chain reaction.[6]

  • Light and Air (Oxygen): Exposure to light and atmospheric oxygen can initiate oxidative polymerization.[7][8] Oxygen can promote the formation of radical cations, which are key intermediates in one of the major polymerization pathways.[1][9]

  • Heat: Elevated temperatures accelerate the rate of polymerization.[8][10] Many polymerization reactions are exothermic, meaning they release heat, which can create a feedback loop leading to a runaway reaction.[10]

  • Impurities: Impurities in the pyrrole monomer, often colored oxidation byproducts from improper storage, can act as initiators for polymerization.[11]

Q3: My bottle of pyrrole has turned yellow/brown. Can I still use it?

A: This discoloration is a clear sign that the pyrrole has begun to degrade and form oligomers (short polymer chains).[7][12] Using it directly will likely lead to poor results and extensive byproduct formation. Pure pyrrole should be a colorless liquid.[12] It is strongly recommended that you purify the pyrrole by distillation immediately before use to remove these non-volatile impurities.[11][12]

Part 2: Proactive Prevention & Troubleshooting Guide

This section provides actionable strategies to prevent polymerization before and during your reaction.

Q4: How should I properly store and handle pyrrole monomer to maximize its shelf-life?

A: Proper storage is the first line of defense.

  • Atmosphere: Store pyrrole under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[7]

  • Temperature: Keep it refrigerated (2-8 °C) for short-term storage. For long-term storage, aliquoting the distilled pyrrole into small vials under nitrogen and freezing at -20°C or even -80°C is effective.[7]

  • Light: Always store pyrrole in an amber or foil-wrapped container to protect it from light.[8]

Q5: My reaction involves a strong acid. How can I possibly prevent polymerization?

A: This is a classic challenge. While difficult, it's not impossible. The key is control.

  • Low Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation. This slows the kinetics of the polymerization side reaction.

  • Slow Addition: Add the acid or the pyrrole dropwise to the reaction mixture. This keeps the instantaneous concentration of the highly reactive protonated pyrrole low.

  • High Dilution: Running the reaction in a larger volume of solvent can disfavor the intermolecular polymerization reaction.

  • Use of Protecting Groups: For multi-step syntheses, the most robust solution is to protect the pyrrole nitrogen. This is discussed in detail in Q7.

Q6: My reaction mixture is turning dark immediately upon adding my reagents. What is happening and what can I do?

A: A rapid color change to brown or black is the classic visual cue for rapid polymerization.

Immediate Diagnosis:

  • Cause: The conditions are too harsh. This could be due to an overly high concentration of a catalyst (like a Lewis acid), too high a temperature, or the presence of an oxidant.

  • Action: In the current experiment, there is little that can be done to salvage the reaction. The best course is to stop, analyze the procedure, and redesign the experiment.

Corrective Actions for the Next Attempt:

  • Verify Pyrrole Purity: Ensure you are starting with freshly distilled, colorless pyrrole.

  • Reduce Temperature: Pre-cool the reaction vessel to 0 °C or below before adding reagents.

  • Inert Atmosphere: Ensure your entire setup is rigorously purged with nitrogen or argon.

  • Order of Addition: Re-evaluate the order in which you add your reagents. It is often best to add the catalyst or most reactive species last, slowly, and at a low temperature.

Q7: What are N-protecting groups and how do they prevent polymerization?

A: An N-protecting group is a chemical moiety that is temporarily attached to the nitrogen of the pyrrole ring. This is a powerful strategy for increasing stability.[13]

Mechanism of Action: Electron-withdrawing protecting groups, such as sulfonyl (e.g., tosyl, Ts) or carbamate (e.g., tert-butoxycarbonyl, Boc), significantly decrease the electron density of the pyrrole ring.[13] This makes the ring less nucleophilic and therefore much less likely to attack an electrophile or a protonated pyrrole molecule, effectively shutting down the polymerization pathway. This increased stability allows for a much broader range of chemical transformations to be performed on the pyrrole ring that would otherwise be impossible.[13]

Part 3: Key Experimental Protocols

Protocol 1: Purification of Pyrrole by Vacuum Distillation
  • Safety Note: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: Assemble a vacuum distillation apparatus. Use a small amount of boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling.

  • Initial Distillation: If the pyrrole is very old or contains significant water, a preliminary distillation at reduced pressure (e.g., ~150 mbar) and moderate temperature (~80 °C) can be performed to remove water and other volatile impurities.[14]

  • Main Distillation: For the main purification, apply a vacuum (e.g., 20-40 mbar) and gently heat the flask. The bottom temperature should be kept below 100-110 °C to prevent thermal degradation.[15]

  • Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., ~84 °C at 200 mbar).[15] The collected pyrrole should be a perfectly clear, colorless liquid.

  • Storage: Immediately transfer the distilled pyrrole into a clean, dry, amber vial, flush with nitrogen or argon, seal, and store in the freezer.

Protocol 2: General Setup for a Reaction Sensitive to Pyrrole Polymerization
  • Glassware: Ensure all glassware is oven-dried or flame-dried to remove any traces of water.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with a steady stream of nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).

  • Cooling: Place the reaction flask in a cooling bath (e.g., ice-water for 0 °C, or dry ice/acetone for -78 °C) before adding any reagents.

  • Reagent Addition: Use syringes or dropping funnels to add reagents slowly and in a controlled manner to the cooled, stirred reaction mixture.

  • Monitoring: Monitor the reaction closely for any signs of discoloration.

Part 4: Visual Guides & Data Summary

Diagrams of Key Processes

G cluster_0 Acid-Catalyzed Polymerization Pyrrole1 Pyrrole ProtonatedPyrrole Protonated Pyrrole (Electrophilic) Pyrrole1->ProtonatedPyrrole + H+ H_plus H+ Dimer Dimer Cation ProtonatedPyrrole->Dimer + Pyrrole Pyrrole2 Pyrrole (Nucleophilic) Polymer Polypyrrole Chain (Dark Precipitate) Dimer->Polymer + n Pyrrole - H+

Caption: Mechanism of Acid-Catalyzed Pyrrole Polymerization.

G Start Reaction Turning Dark? Purity Is Pyrrole Freshly Distilled? Start->Purity Yes Atmosphere Is Reaction Under Inert Gas? Purity->Atmosphere Yes Purify Action: Distill Pyrrole Before Use Purity->Purify No Temp Is Reaction Cooled (e.g., 0°C)? Atmosphere->Temp Yes Inert Action: Use N2 or Ar Atmosphere Atmosphere->Inert No Acid Is Strong Acid/Lewis Acid Present? Temp->Acid Yes Cool Action: Lower Reaction Temperature Temp->Cool No ControlAcid Action: Add Acid Slowly / Use Protecting Group Acid->ControlAcid Yes Success Problem Solved Purify->Success Inert->Success Cool->Success ControlAcid->Success

Caption: Troubleshooting Workflow for Pyrrole Polymerization.

Table 1: Comparison of Polymerization Prevention Strategies
StrategyPrinciple of ActionBest ForKey Considerations
Purification Removes oligomeric initiators and impurities.All reactions. This is a non-negotiable first step.Must be done immediately before use as pyrrole degrades quickly.[12]
Inert Atmosphere Prevents oxidative polymerization initiated by O₂.All reactions, especially those running for long periods or at elevated temperatures.Requires proper Schlenk line or glovebox technique.
Low Temperature Slows the rate of all reactions, disproportionately affecting the undesired polymerization.Reactions with low activation energy; acid-catalyzed processes.May significantly slow down the desired reaction, requiring longer run times.
N-Protection Reduces the nucleophilicity of the pyrrole ring, making it chemically stable.Multi-step syntheses; reactions requiring harsh reagents (strong acids, oxidants).Adds two steps to the synthesis (protection/deprotection).[13][16]

References

Technical Support Center: Navigating Solvent Effects on the Reactivity of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with in-depth guidance on the nuanced effects of solvents on the reactivity of Methyl 1H-pyrrole-1-carboxylate. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments and rationalize your choice of reaction conditions.

This compound is a valuable heterocyclic building block. The electron-withdrawing nature of the N-carbomethoxy group modulates the aromaticity and nucleophilicity of the pyrrole ring. This modification enhances stability but also presents unique challenges and opportunities in synthetic applications, particularly in cycloaddition reactions where solvent choice is paramount.[1][2] This guide focuses primarily on the Diels-Alder reaction, a cornerstone transformation for this substrate class, where the solvent can dictate reaction rate, selectivity, and even the reaction pathway.

Part 1: Frequently Asked Questions (FAQs) - The Scientific Rationale

This section addresses the fundamental questions regarding the reactivity of this compound and the causal effects of the solvent environment.

Q1: How does the N-carbomethoxy group fundamentally alter the reactivity of the pyrrole core?

A: The N-carbomethoxy group is electron-withdrawing, which significantly decreases the electron density of the pyrrole ring compared to unsubstituted pyrrole. This has two major consequences:

  • Enhanced Stability: It makes the ring more stable and less prone to oxidative degradation.[2]

  • Altered Reactivity: While it deactivates the ring towards traditional electrophilic aromatic substitution, it reduces the aromatic character sufficiently to make the pyrrole act as a competent diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[3] This reactivity is distinct from that of N-sulfonyl pyrroles.[4][5]

Q2: In which common reactions is solvent selection most critical for this substrate?

A: Solvent choice is crucial in several reactions, but it is most pronounced in the Diels-Alder reaction . Pyrroles are generally poor dienes, and their participation in cycloadditions is often a delicate balance.[3] The solvent can influence the transition state energy, the solubility of reactants, and the activity of catalysts, thereby controlling the reaction's efficiency and selectivity.[6] Other reactions, such as regioselective acylations, also show solvent dependency.[2]

Q3: What is the general impact of solvent polarity on the Diels-Alder reactions of this compound?

A: The effect of solvent polarity on Diels-Alder reactions is not always straightforward and depends on the specific diene and dienophile. However, some general principles apply:

  • Non-Polar Solvents (e.g., Toluene, Hexane, Xylenes): These are often the default choice for thermal Diels-Alder reactions. They minimize competing ionic side reactions and primarily reflect the intrinsic reactivity of the components.[7]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetone, DMSO): These solvents can sometimes accelerate Diels-Alder reactions by stabilizing a more polar transition state. However, increased polarity can also decelerate the reaction by solvating the reactants more effectively than the transition state, increasing the activation energy.[6] For this compound, DCM is particularly useful for Lewis acid-catalyzed reactions.

  • Polar Protic Solvents (e.g., Ethanol, Water): These are generally avoided. They can form hydrogen bonds with the carbonyl oxygen of the N-carbomethoxy group or the dienophile, which can interfere with the desired electronic interactions and potentially promote undesired side reactions like Michael additions.

Q4: Why are Lewis acids used, and how does solvent choice affect their catalytic activity?

A: Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) are frequently used to accelerate Diels-Alder reactions and improve selectivity.[8][9] They function by coordinating to the dienophile (if it contains a Lewis basic site, like a carbonyl), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[10] This enhances the electronic interaction with the Highest Occupied Molecular Orbital (HOMO) of the pyrrole diene.

The choice of solvent is critical for Lewis acid catalysis:

  • Required: A dry, non-coordinating aprotic solvent is mandatory. Dichloromethane (DCM) or hexane are excellent choices.

  • To Avoid: Coordinating solvents like tetrahydrofuran (THF), diethyl ether, or protic solvents will compete with the dienophile for binding to the Lewis acid, effectively inhibiting or completely shutting down catalysis.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during reactions with this compound.

Issue 1: Low or No Conversion in a Diels-Alder Reaction
  • Possible Cause A: Inappropriate Solvent for the Conditions.

    • Diagnosis: Are you running a thermal reaction in a low-boiling solvent (e.g., DCM)? Or a Lewis acid-catalyzed reaction in a coordinating solvent (e.g., THF)?

    • Solution: For thermal reactions requiring high heat, use a high-boiling, non-polar solvent like toluene or xylene.[7] For Lewis acid-catalyzed reactions, switch to a dry, non-coordinating solvent like DCM.[11]

  • Possible Cause B: Insufficient Thermal Energy.

    • Diagnosis: Pyrrole cycloadditions can be sluggish due to the aromatic stabilization of the starting material. Your reaction may simply be too slow at the chosen temperature.

    • Solution: Increase the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) or consider using a sealed tube for higher pressures and temperatures. Alternatively, switch to a Lewis acid-catalyzed protocol at a lower temperature.[12]

  • Possible Cause C: Poor Dienophile Reactivity.

    • Diagnosis: The reaction is highly dependent on an electron-deficient dienophile.

    • Solution: Ensure you are using a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).[13][14] If the dienophile is only moderately reactive, Lewis acid catalysis is strongly recommended to enhance its electrophilicity.[10]

Data Summary: Recommended Solvents for Diels-Alder Reactions
Reaction TypeRecommended SolventsSolvents to AvoidRationale
Thermal Cycloaddition Toluene, XylenesDichloromethane, THF, Water, AlcoholsHigh boiling point provides necessary thermal energy; non-polar nature prevents side reactions.
Lewis Acid-Catalyzed Dichloromethane (DCM), HexaneTHF, Diethyl Ether, Acetonitrile, WaterAprotic and non-coordinating; will not deactivate the Lewis acid catalyst.
Issue 2: Predominance of Michael Addition or Other Byproducts
  • Possible Cause: Solvent Favors an Ionic Pathway.

    • Diagnosis: The appearance of linear addition products instead of the cyclic Diels-Alder adduct often points to a competing Michael addition. This is more common with highly polar or protic solvents. Pyrroles can sometimes react via Michael addition.[3]

    • Solution: Change the solvent to a less polar, aprotic medium like toluene. This disfavors the formation of charged intermediates required for the Michael pathway and favors the concerted, pericyclic mechanism of the Diels-Alder reaction.

Issue 3: Low Regio- or Stereoselectivity (endo/exo)
  • Possible Cause: High Temperature Thermal Conditions.

    • Diagnosis: Thermal reactions, especially at high temperatures, can sometimes lead to mixtures of isomers as the reaction approaches thermodynamic control, or if the kinetic barrier difference is small.

    • Solution: Employing Lewis acid catalysis at lower temperatures often dramatically improves both regio- and stereoselectivity.[11][15] The Lewis acid pre-organizes the dienophile and diene in the transition state, leading to a more ordered and selective cycloaddition.[11]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) via TLC/NMR start->check_sm sm_present Significant SM Remaining check_sm->sm_present Yes no_sm No SM Remaining check_sm->no_sm No cause_rate Possible Cause: Slow Reaction Rate sm_present->cause_rate cause_decomp Possible Cause: Decomposition no_sm->cause_decomp check_conditions Review Reaction Conditions cause_rate->check_conditions check_stability Test SM/Product Stability Under Reaction Conditions cause_decomp->check_stability is_thermal Thermal Reaction? check_conditions->is_thermal is_lewis Lewis Acid (LA) Rxn? check_conditions->is_lewis sol_decomp Action: - Lower Temperature - Screen Milder Solvents - Use LA for Lower Temp Rxn check_stability->sol_decomp sol_thermal Action: Increase Temperature or Switch to Higher-Boiling Solvent (e.g., Toluene -> Xylene) is_thermal->sol_thermal Yes sol_lewis Action: - Check Solvent Dryness - Ensure Non-Coordinating Solvent (DCM) - Titrate LA is_lewis->sol_lewis Yes G cluster_solvent Solvent Property cluster_outcome Reaction Outcome Polarity Polarity High vs. Low Rate Reaction Rate Influences activation energy Polarity->Rate Can accelerate or decelerate Selectivity Selectivity Affects transition state organization Polarity->Selectivity Can stabilize one TS over another Byproducts Byproduct Formation Favors alternative pathways Polarity->Byproducts High polarity may favor Michael Addition Coordinating Coordinating Ability Yes vs. No Catalysis LA Catalysis Determines catalyst activity Coordinating->Catalysis Strong coordination INHIBITS LA catalyst BoilingPoint Boiling Point High vs. Low BoilingPoint->Rate High BP enables thermal reactions

References

Technical Support Center: Work-up Procedures for Reactions with Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving Methyl 1H-pyrrole-1-carboxylate. The protocols and advice herein are designed to ensure scientific integrity and provide reliable, reproducible results.

Introduction: The Chemistry of this compound

This compound is a versatile reagent in organic synthesis. The electron-withdrawing nature of the N-carbomethoxy group deactivates the pyrrole ring towards electrophilic substitution, offering a level of control not seen with unsubstituted pyrrole. However, this same functionality can introduce challenges during reaction work-up, including potential hydrolysis and difficulties in purification. This guide will address these common issues.

Frequently Asked Questions (FAQs)

General Work-up Procedures

Question 1: What is a standard aqueous work-up for a reaction involving this compound?

A typical aqueous work-up aims to remove inorganic salts, neutralize the reaction mixture, and transfer the desired product into an organic solvent.[1]

Step-by-Step Protocol:

  • Quenching: If the reaction involves reactive reagents (e.g., strong acids, bases, or organometallics), quench the reaction mixture by slowly adding it to a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride, or a mild acid/base).

  • Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent for extraction, such as ethyl acetate, dichloromethane (DCM), or diethyl ether. The choice of solvent will depend on the polarity of your product.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic layer is less dense than water (e.g., diethyl ether), it will be the top layer. If it is denser (e.g., DCM), it will be the bottom layer.

  • Washing:

    • Neutralization: Wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic byproducts.[2] Be sure to vent the separatory funnel frequently to release any CO2 gas that may form.

    • Salt Removal: Wash with water or brine (saturated aqueous NaCl) to remove water-soluble impurities and to help break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Troubleshooting Purification

Question 2: My pyrrole-containing product is streaking on the silica gel TLC plate and column. How can I resolve this?

Streaking is a common issue with pyrrole derivatives due to the interaction of the polar pyrrole ring with the acidic silica gel.[3]

Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the lone pair of electrons on the nitrogen atom of the pyrrole ring, leading to poor peak shape and streaking.

Solutions:

  • Solvent System Modification:

    • Increase Polarity: Gradually increase the proportion of the polar solvent in your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et3N) or pyridine into your eluent. This will neutralize the acidic sites on the silica gel, leading to improved peak shapes.[3][4]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic or acid-sensitive compounds.[3]

    • Deactivated Silica: You can prepare deactivated silica gel by slurrying it with a solvent containing a small percentage of triethylamine before packing your column.[4]

    • Reversed-Phase Chromatography: For more polar pyrrole derivatives, reversed-phase (C18) chromatography may provide better separation.[3]

Question 3: I am observing colored impurities in my final product, even after chromatography. What is the cause and how can I prevent this?

Pyrrole derivatives can be susceptible to oxidation and polymerization, which often results in the formation of colored impurities.[3]

Preventative Measures & Solutions:

  • Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

  • Use Fresh Solvents: Employ freshly distilled or HPLC-grade solvents to avoid peroxides and other impurities that can promote degradation.[3]

  • Minimize Purification Time: Do not let your compound sit on the chromatography column for extended periods.[3]

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Note that this may also lead to a decrease in your overall yield.[4]

Question 4: My product seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

Decomposition on silica gel is a known issue for some sensitive pyrrole derivatives due to the acidic nature of the stationary phase.[3][5]

Confirmation of Decomposition:

  • 2D TLC: Spot your crude mixture on a TLC plate and elute as usual. After the first elution, turn the plate 90 degrees and elute again in the same or a different solvent system. If new spots appear that were not present in the initial chromatogram, it is an indication of decomposition on the silica.[5]

Alternative Purification Methods:

  • Recrystallization: If your product is a solid, recrystallization is often a good alternative to chromatography.

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[6]

Specific Work-up Scenarios

Question 5: I have unreacted pyrrole in my reaction mixture that is co-eluting with my product during column chromatography. How can I remove it?

Excess pyrrole can be difficult to remove by vacuum alone and can complicate chromatographic purification.[7]

Recommended Procedures:

  • Hexane Wash: Repeatedly washing the crude reaction mixture with hexane can often remove a significant portion of the unreacted pyrrole before proceeding with column chromatography.[7]

  • Acid Wash (for base-stable products): If your desired product is stable to acidic conditions, you can perform an extractive work-up with a dilute acid solution (e.g., 1M HCl). The pyrrole will be protonated and partition into the aqueous layer.

  • Optimized Chromatography: A carefully selected solvent system, such as a hexane/ethyl acetate gradient, can often separate pyrrole from the desired product. Pyrrole itself is relatively nonpolar and will typically elute early in the column.[7]

Question 6: My reaction involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid. What is the appropriate work-up?

The work-up for a hydrolysis reaction will involve separating your carboxylic acid product from the reaction mixture, which is typically basic.

Step-by-Step Protocol:

  • Neutralization/Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify it with a suitable acid (e.g., 1M or 2M HCl) to a pH of around 3-4. This will protonate the carboxylate salt, making the carboxylic acid less water-soluble.[8]

  • Extraction: Extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate. Carboxylic acids can have some water solubility, so multiple extractions are crucial for a good yield.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your crude carboxylic acid.

Question 7: I am concerned about the potential for N-decarboxylation of my product during work-up. Is this a common issue and how can it be avoided?

While the N-carbomethoxy group is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can lead to its removal.

Considerations:

  • Acid-Catalyzed Decarboxylation: Strong acids can promote the decarboxylation of certain pyrrole carboxylic acids.[9] If your product is sensitive, avoid prolonged exposure to strong acids during the work-up.

  • Temperature Control: Perform acidic or basic washes at room temperature or below to minimize the risk of decarboxylation.

Data & Protocols

Table 1: Solvent Properties for Extraction
SolventDensity (g/mL)Boiling Point (°C)Miscibility with WaterCommon Uses
Diethyl Ether0.71334.6ImmiscibleExtraction of nonpolar to moderately polar compounds.
Dichloromethane (DCM)1.3339.6ImmiscibleExtraction of a wide range of compounds. Forms the bottom layer.
Ethyl Acetate0.90277.1Slightly MiscibleGeneral purpose extraction solvent.
Hexane0.65568ImmiscibleWashing to remove nonpolar impurities.

Experimental Workflow Visualization

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer (e.g., NaHCO3, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization Concentrate->Recrystallization Distillation Distillation Concentrate->Distillation Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product Distillation->Final_Product

Caption: General workflow for reaction work-up and purification.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Identified streaking Streaking on TLC/Column Possible Causes: - Acidic Silica Interaction - Compound Polarity start->streaking colored_impurities Colored Impurities Possible Causes: - Oxidation - Polymerization start->colored_impurities decomposition Decomposition on Column Possible Causes: - Acid Sensitivity start->decomposition solution_streaking {Solutions: - Add Et3N to eluent - Use Alumina - Use Reversed-Phase} streaking->solution_streaking solution_color {Solutions: - Inert Atmosphere - Fresh Solvents - Charcoal Treatment} colored_impurities->solution_color solution_decomposition {Solutions: - Deactivate Silica - Use Alumina - Recrystallization/Distillation} decomposition->solution_decomposition

Caption: Troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1H-pyrrole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative examination of its spectral features against unsubstituted pyrrole and N-methylpyrrole, supported by experimental data and detailed protocols. Our objective is to elucidate the structural nuances revealed by NMR spectroscopy, providing a foundational reference for the characterization of N-substituted pyrrole derivatives.

Introduction: The Significance of N-Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The substitution pattern on the pyrrole ring dramatically influences its electronic properties and, consequently, its chemical reactivity and biological activity. Understanding the precise impact of these substituents is paramount for molecular design and synthesis. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of these molecules.[2]

This guide focuses on this compound, a key intermediate in organic synthesis. The introduction of an electron-withdrawing methoxycarbonyl group directly onto the nitrogen atom significantly alters the electronic environment of the pyrrole ring compared to the parent heterocycle or its N-alkylated counterparts. Herein, we will dissect these electronic effects through a detailed comparative analysis of their ¹H and ¹³C NMR spectra.

Core Principles of Pyrrole NMR Spectroscopy

The five-membered aromatic ring of pyrrole presents a distinct set of signals in both ¹H and ¹³C NMR spectra. In the unsubstituted pyrrole, the molecule's symmetry results in two unique proton signals (for the α- and β-protons) and two unique carbon signals in the aromatic region, in addition to the N-H signal.[2] The α-positions (C2/C5) are adjacent to the nitrogen, while the β-positions (C3/C4) are one carbon removed. The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of substituents on the ring.[1]

Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their signals to shift to a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[2] This fundamental principle will be clearly illustrated in our comparative analysis.

Comparative ¹H and ¹³C NMR Spectral Analysis

The following sections present a detailed comparison of the ¹H and ¹³C NMR data for this compound, N-methylpyrrole, and unsubstituted pyrrole, all recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectra reveal significant differences in the chemical shifts of the pyrrole ring protons, directly reflecting the electronic influence of the N-substituent.

CompoundH2/H5 (α-H) Chemical Shift (ppm)H3/H4 (β-H) Chemical Shift (ppm)Other Proton Signals (ppm)
This compound ~7.29~6.213.93 (s, 3H, -OCH₃)
N-Methylpyrrole ~6.62~6.073.58 (s, 3H, -NCH₃)
Pyrrole ~6.74~6.24~8.11 (br s, 1H, -NH)

Table 1: ¹H NMR Chemical Shifts (in CDCl₃) for this compound and comparison compounds.

Analysis of ¹H NMR Data:

The most striking feature is the significant downfield shift of the α-protons (H2/H5) in this compound (~7.29 ppm) compared to both N-methylpyrrole (~6.62 ppm) and pyrrole (~6.74 ppm). This deshielding is a direct consequence of the electron-withdrawing nature of the methoxycarbonyl group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the electron density within the pyrrole ring, particularly at the adjacent α-positions.

In contrast, the N-methyl group in N-methylpyrrole is weakly electron-donating, leading to a slight upfield shift of the α-protons compared to unsubstituted pyrrole. The β-protons (H3/H4) are less affected by the N-substituent, showing more similar chemical shifts across the three compounds. The methyl protons of the methoxycarbonyl group in the title compound appear at approximately 3.93 ppm, while the N-methyl protons of N-methylpyrrole are found further upfield at around 3.58 ppm.

¹³C NMR Spectral Data

The ¹³C NMR data further corroborates the electronic effects observed in the ¹H NMR spectra.

CompoundC2/C5 (α-C) Chemical Shift (ppm)C3/C4 (β-C) Chemical Shift (ppm)Other Carbon Signals (ppm)
This compound ~121.9~111.9151.7 (C=O), 52.6 (-OCH₃)
N-Methylpyrrole ~121.2~107.835.8 (-NCH₃)
Pyrrole ~118.4~108.4-

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and comparison compounds.[3][4]

Analysis of ¹³C NMR Data:

The ¹³C NMR data reveals a pronounced downfield shift of the α-carbons (C2/C5) in this compound (~121.9 ppm) compared to pyrrole (~118.4 ppm). This deshielding is consistent with the reduced electron density at these positions due to the electron-withdrawing N-methoxycarbonyl group. Interestingly, the α-carbons of N-methylpyrrole (~121.2 ppm) are also shifted downfield relative to pyrrole, which can be attributed to the beta-effect of the methyl substituent.

The β-carbons (C3/C4) show less variation, although the β-carbons of this compound are slightly downfield compared to N-methylpyrrole and pyrrole. The carbonyl carbon of the methoxycarbonyl group gives a characteristic signal around 151.7 ppm, and the methyl carbon appears at approximately 52.6 ppm.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.[6]

NMR_Sample_Preparation cluster_prep Sample Preparation weigh Weigh 5-50 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter if Necessary transfer->filter Optional final_sample Prepared NMR Sample

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[7][8]

¹H NMR Acquisition:

  • Pulse Program: Standard one-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled one-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on concentration.

NMR_Data_Acquisition_and_Analysis cluster_acq Data Acquisition cluster_proc Data Processing & Analysis insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_assign Integrate and Assign Signals reference->integrate_assign interpret Structural Interpretation integrate_assign->interpret

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and instructive example of the influence of an N-substituent on the electronic structure of the pyrrole ring. The pronounced downfield shift of the α-protons and α-carbons, when compared to unsubstituted pyrrole and N-methylpyrrole, serves as a diagnostic marker for the presence of an electron-withdrawing group at the nitrogen atom. This comparative guide, with its detailed spectral data and standardized protocols, offers a valuable resource for chemists and researchers, facilitating the accurate and efficient characterization of N-substituted pyrrole derivatives.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 1H-pyrrole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrole Scaffolds and the Power of Crystallography

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The substituent on the pyrrole nitrogen, in this case, a methyl carboxylate group, plays a crucial role in modulating the electronic properties, conformation, and ultimately, the biological function of the molecule. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism studies, and intellectual property protection.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the molecular structure of crystalline materials. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively govern the crystal packing and macroscopic properties of the solid. This guide provides a comparative analysis of the crystal structures of pyrrole carboxylate derivatives, offering insights into the structural nuances dictated by substituent placement and ring saturation. Due to a scarcity of publicly available crystal structures for a wide range of Methyl 1H-pyrrole-1-carboxylate derivatives, this guide will draw comparisons between a relevant N-substituted dihydropyrrole carboxylate and a C-substituted pyrrole carboxylate to illuminate key structural principles.

Comparative Structural Analysis: N- vs. C-Substitution and Ring Saturation Effects

The positioning of the methyl carboxylate group, either on the nitrogen (N-substitution) or a carbon atom (C-substitution) of the pyrrole ring, profoundly influences the molecule's electronic distribution, planarity, and intermolecular interactions. Here, we compare the crystal structure of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, an N-carboxylate of a partially saturated pyrrole ring, with Methyl 1H-pyrrole-2-carboxylate, a C-substituted aromatic pyrrole.

The comparison of these two structures reveals key differences in their solid-state conformations and packing motifs. The dihydropyrrole ring in (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is nearly planar[1]. In contrast, the aromatic pyrrole ring in Methyl 1H-pyrrole-2-carboxylate is also essentially planar, with a slight dihedral angle between the ring and the methoxy-carbonyl group[2].

The intermolecular interactions also differ significantly. In the crystal structure of Methyl 1H-pyrrole-2-carboxylate, the nitrogen atom of the pyrrole ring acts as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of helical chains[2]. The crystal packing of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is characterized by C—H⋯O interactions and π–π stacking between the pyrrole and nitrobenzene rings[1].

The following table summarizes the key crystallographic parameters for these two compounds, providing a clear comparison of their solid-state structures.

Parameter (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate [1]Methyl 1H-pyrrole-2-carboxylate [2]
Chemical Formula C₁₂H₁₂N₂O₄C₆H₇NO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.976(3)8.653(2)
b (Å) 7.643(2)7.070(2)
c (Å) 14.180(4)10.638(3)
α (°) 9090
β (°) 108.99(1)109.83(1)
γ (°) 9090
Z 44
R-factor 0.0480.043

This data highlights that while both compounds crystallize in the same monoclinic space group, their unit cell dimensions are quite different, reflecting the significant variation in molecular size and packing arrangements.

Below is a diagram illustrating the key structural differences discussed.

G cluster_0 N-Substituted Dihydropyrrole cluster_1 C-Substituted Aromatic Pyrrole a Partially Saturated Ring b π–π Stacking a->b influences c C—H⋯O Interactions a->c allows for d Aromatic Ring a->d vs. e N—H⋯O Hydrogen Bonding b->e vs. d->e enables f Helical Chains e->f leads to

Caption: Comparison of structural features between an N-substituted dihydropyrrole and a C-substituted aromatic pyrrole.

Experimental Protocol: A Validated Workflow for Crystal Structure Determination

The determination of the crystal structure of small organic molecules, such as this compound derivatives, follows a standardized and rigorous experimental protocol. The causality behind each step is crucial for obtaining high-quality, publishable data.

Step 1: Crystal Growth

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. The goal is to grow crystals that are of a suitable size (typically 0.1-0.3 mm in all dimensions), well-formed, and free from defects.

  • Method: Slow evaporation of a saturated solution is a common and effective method for organic compounds.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. The choice of solvent is critical and often determined empirically through small-scale screening.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Causality: Slow evaporation allows the molecules to organize themselves into a highly ordered crystal lattice, minimizing the formation of defects. Rapid crystallization often leads to poorly formed or polycrystalline material unsuitable for single-crystal analysis.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted and subjected to X-ray diffraction to measure the intensities and positions of the diffracted beams.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Procedure:

    • A single crystal is carefully selected and mounted on a goniometer head using a cryoprotectant oil.

    • The crystal is cooled to a low temperature (typically 100-173 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure determination.

    • The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured. A complete dataset is collected by rotating the crystal over a wide angular range.

  • Causality: The diffraction pattern is a direct consequence of the interaction of X-rays with the electron density of the atoms in the crystal lattice. The geometry of the diffraction pattern is related to the unit cell dimensions and symmetry, while the intensities of the diffraction spots are related to the arrangement of atoms within the unit cell.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms in the crystal.

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for this process.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

    • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

  • Causality: The refinement process aims to find the best possible structural model that explains the observed diffraction data, providing a highly accurate and reliable representation of the molecular structure in the crystalline state.

The following diagram outlines this comprehensive experimental workflow.

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation publication publication validation->publication Publication & Deposition

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Conclusion and Future Outlook

The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state properties. While a comprehensive comparative analysis is currently limited by the availability of public data, the comparison of related structures demonstrates the profound impact of substituent placement and ring saturation on molecular conformation and crystal packing. The standardized experimental workflow outlined in this guide ensures the generation of high-quality, reliable crystallographic data.

As more crystal structures of diverse this compound derivatives become available, a more detailed understanding of their structure-property relationships will emerge. This will undoubtedly aid in the design of novel pyrrole-based compounds with tailored properties for applications in drug discovery and materials science. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD) to facilitate such comparative studies and advance the field.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, an unambiguous understanding of a molecule's structure is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this critical information. This guide delves into the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 1H-pyrrole-1-carboxylate, a key heterocyclic building block. By comparing its fragmentation behavior to structurally related analogs, we can illuminate the principles governing its gas-phase decomposition and provide a robust framework for its identification.

Introduction to this compound and its Significance

This compound (C₆H₇NO₂, Molecular Weight: 125.13 g/mol ) is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The addition of a methyl carboxylate group to the pyrrole nitrogen significantly alters its chemical properties and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation pattern is not merely an academic exercise; it is essential for reaction monitoring, purity assessment, and metabolite identification in complex biological matrices.

This guide will provide a detailed, comparative analysis of the fragmentation of this compound, contrasting it with the fragmentation of pyrrole, N-methylpyrrole, and showcasing the characteristic fragmentation of a simple methyl ester. This comparative approach allows us to dissect the influence of each structural component—the pyrrole ring and the N-linked ester group—on the overall mass spectrum.

Experimental Rationale and Approach

The data presented and predicted herein is based on standard electron ionization (EI) mass spectrometry. EI is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] This "fingerprint" of fragment ions is invaluable for structural elucidation.[4]

Our analytical approach is as follows:

  • Predict the Fragmentation of this compound: Based on established principles of mass spectrometry, we will propose the primary fragmentation pathways.

  • Compare with Simpler Analogs: We will examine the known mass spectra of pyrrole and N-methylpyrrole to understand the fragmentation of the core ring system.

  • Isolate the Functional Group's Influence: By looking at a generic methyl ester, we can highlight the typical fragmentation associated with this moiety.

  • Synthesize the Findings: We will integrate these observations to build a comprehensive picture of the fragmentation of our target molecule.

Predicted Fragmentation Pattern of this compound

The molecular ion (M⁺˙) of this compound is expected at a mass-to-charge ratio (m/z) of 125. This radical cation is the precursor to the various fragment ions observed in the spectrum.[4] The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

The key predicted fragmentation steps are:

  • Loss of a methoxy radical (•OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of an acylium ion. This would result in a fragment at m/z 94 .

  • Loss of the entire methoxycarbonyl group (•COOCH₃): This fragmentation would result in the pyrrole radical cation, however, a more likely scenario is the formation of the pyrrole cation, which would lead to a fragment at m/z 66 .

  • Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo fragmentation, often through the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN).

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M This compound [M]⁺˙ m/z 125 F1 Loss of •OCH₃ (m/z 94) M->F1 - •OCH₃ F2 Loss of COOCH₃ (m/z 66) M->F2 - •COOCH₃ F3 Pyrrole cation (m/z 67) F2->F3 + H•

Caption: Predicted Fragmentation of this compound

Comparative Fragmentation Analysis

To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known fragmentation patterns of its structural components.

Pyrrole: The Core Heterocycle

The mass spectrum of pyrrole (C₄H₅N, MW: 67.09 g/mol ) is dominated by the molecular ion peak at m/z 67 .[5] This is characteristic of aromatic compounds, which tend to have stable molecular ions. Significant fragmentation occurs through the loss of hydrogen cyanide (HCN) to give a fragment at m/z 40 , and the loss of acetylene (C₂H₂) to yield a fragment at m/z 41 .

N-Methylpyrrole: The Effect of N-Alkylation

In N-methylpyrrole (C₅H₇N, MW: 81.12 g/mol ), the molecular ion at m/z 81 is also the base peak.[6][7] The primary fragmentation involves the loss of a hydrogen atom to form a stable, resonance-delocalized cation at m/z 80 . The pyrrole ring fragmentation, including the loss of HCN, is also observed.

The following diagram illustrates the fragmentation comparison workflow.

G cluster_target Target Molecule cluster_analogs Comparative Analogs Target This compound (Predicted) Pyrrole Pyrrole (Known) Target->Pyrrole Core Ring NMethylpyrrole N-Methylpyrrole (Known) Target->NMethylpyrrole N-Substitution MethylEster Generic Methyl Ester (Known) Target->MethylEster Functional Group

References

A Comparative Guide to the Reactivity of N-Boc- and N-Cbz-Protected Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The pyrrole ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a unique challenge due to its high electron density and propensity for polymerization or oxidation.[1] Nitrogen protection is therefore not merely a tactical choice but a necessity to modulate reactivity and improve stability.

Among the arsenal of N-protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are workhorses of organic synthesis. Both are urethane-type protecting groups that deactivate the pyrrole nitrogen through their electron-withdrawing character, yet their subtle electronic and steric differences, and more importantly, their distinct cleavage conditions, dictate their suitability for different synthetic routes. This guide provides an in-depth, evidence-based comparison of N-Boc-pyrrole and N-Cbz-pyrrole, moving beyond simple descriptions to explain the causal relationships between their structure and reactivity.

Electronic Influence and General Stability

Both the N-Boc and N-Cbz groups are N-alkoxycarbonyl substituents that exert an electron-withdrawing effect on the pyrrole ring.[1][2] This is critical for two primary reasons:

  • Reduced Reactivity: By delocalizing the nitrogen lone pair into the carbonyl group, they decrease the electron density of the pyrrole ring. This tempers the hyper-reactivity of the heterocycle, making it less susceptible to unwanted side reactions like acid-catalyzed polymerization and oxidation.

  • Directing Effects: This deactivation also influences the regioselectivity of electrophilic substitution, which overwhelmingly favors the C2 position due to the formation of a more stable, resonance-delocalized cationic intermediate.[3][4]

While both groups enhance stability compared to unprotected pyrrole, the key differentiator is their lability under different conditions. The N-Boc group is notoriously sensitive to acidic conditions due to the facile formation of the stable tert-butyl cation.[5][6] In contrast, the N-Cbz group is generally stable to a range of acidic conditions but is readily cleaved by catalytic hydrogenolysis.[7] This orthogonal stability is the cornerstone of their differential application in synthesis.

Comparative Reactivity in Electrophilic Acylation

Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction for functionalizing pyrroles. A direct comparison of N-Boc- and N-Cbz-pyrrole under common acylation conditions reveals their profound differences in stability and utility.

A study by Perry et al. in The Journal of Organic Chemistry provides a clear, direct comparison.[1][8] When attempting to acylate various N-alkoxycarbonyl pyrroles using acetic acid activated with trifluoroacetic anhydride (TFAA), significant differences were observed.

  • N-Cbz-pyrrole: This substrate successfully underwent C2-acetylation to yield 2-acetyl-N-Cbz-pyrrole. However, the study noted that under the reaction conditions, the product was prone to rapid N-deprotection, yielding 2-acetylpyrrole directly.[1][2] Careful monitoring allowed for the isolation of the N-Cbz protected intermediate in a 69% yield. Interestingly, N-Cbz-pyrrole itself was found to be stable to trifluoroacetic acid (TFA) alone, suggesting that the presence of the newly installed acyl group sensitizes the Cbz group to cleavage.[1][2]

  • N-Boc-pyrrole: The authors explicitly state that the instability of N-Boc-protected pyrroles under acidic conditions, such as those employing triflic anhydride or TFAA, would preclude their use in this type of acylation process.[1][9] This highlights a major limitation of the N-Boc group when subsequent steps require strong Brønsted or Lewis acids.

Table 1: Comparative Performance in Electrophilic Acylation

Protecting GroupSubstrateAcylation ConditionsResultYieldCitation
Cbz N-Cbz-pyrroleAcOH, TFAA, CH₂Cl₂C2-Acetylation with subsequent deprotection69% (isolated intermediate)[1]
Boc N-Boc-pyrroleAcOH, Tf₂O or TFAAUnsuitable due to instability under acidic conditionsN/A[1][9]

This data provides a clear directive: for electrophilic acylations requiring strong acid activation, N-Cbz-pyrrole is the more viable, albeit sensitive, substrate , whereas N-Boc-pyrrole is generally incompatible.

cluster_Acylation Electrophilic Acylation Pathway Pyrrole N-Protected Pyrrole Intermediate Resonance-Stabilized Cationic Intermediate Pyrrole->Intermediate Electrophilic Attack at C2 Electrophile Acylium Ion (R-C≡O⁺) Electrophile->Intermediate Product 2-Acyl-N-Protected Pyrrole Intermediate->Product -H⁺

Caption: Generalized workflow for the C2-acylation of N-protected pyrroles.

Reactivity in Metalation Reactions

Deprotonation followed by quenching with an electrophile is another powerful method for pyrrole functionalization. The choice of N-protecting group can influence the regioselectivity of this process.

  • N-Boc-pyrrole: The Boc group can act as a directed metalation group (DMG). Depending on the base and reaction conditions, metalation can be directed to the C2 position. For example, the bulky Boc group can influence the regioselectivity of directed ortho-metalation (DoM) reactions.[10]

  • N-Cbz-pyrrole: While less documented as a DMG compared to Boc, the N-Cbz group still allows for facile deprotonation at the C2 position using strong bases like organolithium reagents, followed by reaction with various electrophiles.

The primary difference often lies in the steric bulk and coordinating ability of the carbonyl oxygen. The bulkier N-Boc group can offer greater steric hindrance, potentially influencing selectivity in more complex substrates. However, for simple C2-lithiation, both substrates are generally effective.

Orthogonal Deprotection Strategies: The Deciding Factor

The most significant practical difference between N-Boc and N-Cbz pyrroles is their deprotection chemistry. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.

Start Choose Protecting Group Acid Downstream steps require strong acid? Start->Acid Hydrogenation Molecule must be stable to hydrogenation? Acid->Hydrogenation No Choose_Cbz Use N-Cbz-pyrrole Acid->Choose_Cbz Yes Choose_Boc Use N-Boc-pyrrole Hydrogenation->Choose_Boc Yes Consider_Other Consider alternative protecting group Hydrogenation->Consider_Other No

Caption: Decision logic for selecting between N-Boc and N-Cbz protection.

N-Boc Deprotection

The Boc group is classically removed under acidic conditions.

  • Mechanism: Protonation of the carbonyl oxygen or the nitrogen atom is followed by the elimination of isobutylene and carbon dioxide, driven by the formation of the highly stable tert-butyl cation.

  • Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.[11] Other reagents include HCl in various organic solvents (dioxane, ethyl acetate) or aqueous acids like phosphoric acid.[5][6][12]

N-Cbz Deprotection

The Cbz group is prized for its stability to a wide range of reagents but its selective removal under reductive conditions.

  • Mechanism: The most common method is catalytic hydrogenolysis. The benzylic C-O bond is susceptible to cleavage by hydrogen in the presence of a palladium catalyst. The reaction releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[7]

  • Common Reagents: H₂ gas with a palladium on carbon (Pd/C) catalyst is standard.[7] Transfer hydrogenation using sources like ammonium formate is also effective and avoids the need for handling hydrogen gas.[13]

Summary and Recommendations

The choice between N-Boc-pyrrole and N-Cbz-pyrrole is dictated entirely by the planned synthetic route.

FeatureN-Boc-pyrroleN-Cbz-pyrroleRecommendation
Stability to Acid Low. Cleaved by moderate to strong acids (e.g., TFA, HCl).High. Generally stable to acidic conditions.For multi-step syntheses involving acidic reagents, N-Cbz is superior.
Stability to Base High. Stable to most non-nucleophilic bases.High. Stable to most non-nucleophilic bases.Both are suitable for reactions involving bases like LDA, NaH, or carbonates.
Stability to Hydrogenation High. The Boc group is stable to catalytic hydrogenation.Low. Readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).If the substrate contains other reducible groups (alkenes, alkynes, nitro groups) that must be preserved, N-Boc is the better choice.
Electrophilic Acylation Poor. Unstable to strongly acidic activation conditions.Good. Reacts to give C2-acylated product, though deprotection can occur.N-Cbz is the only viable option for acylations requiring strong Lewis or Brønsted acids.
Deprotection Method Acidolysis (TFA, HCl)Hydrogenolysis (H₂/Pd-C)The methods are orthogonal, allowing for selective deprotection in complex molecules.

Experimental Protocols

Protocol 1: General Synthesis of N-Cbz-pyrrole

This procedure is adapted from Perry et al. and provides a general method for synthesizing N-alkoxycarbonyl pyrroles.[1][2]

  • Combine benzyl carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in a round-bottom flask equipped with a reflux condenser and purge with nitrogen.

  • Add glacial acetic acid (approx. 5.5 mL per 4 mmol of carbamate).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane (CH₂Cl₂).

  • Wash the organic layer sequentially with saturated aqueous sodium carbonate (Na₂CO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-pyrrole. A reported yield for this transformation is 83%.[14]

Protocol 2: Acylation of N-Cbz-pyrrole with Trifluoroacetic Anhydride (TFAA)

This protocol is based on the conditions described by Perry et al.[2]

  • To a nitrogen-purged flask, add N-Cbz-pyrrole (1.0 equiv) and acetic acid (3.0 equiv) in dry dichloromethane (c ≈ 0.44 M).

  • At room temperature, add trifluoroacetic anhydride (TFAA, 10 equiv) dropwise.

  • Stir the reaction and monitor by TLC. Note: The reaction may be complete within hours, but prolonged reaction times can lead to deprotection of the N-Cbz group.

  • Upon completion, dilute the reaction with CH₂Cl₂ and carefully wash with 1 M aqueous Na₂CO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography to isolate 2-acetyl-N-Cbz-pyrrole.

Protocol 3: Standard Deprotection of N-Boc-pyrrole

This is a standard protocol for acid-mediated Boc deprotection.[11]

  • Dissolve the N-Boc-pyrrole substrate in dichloromethane (DCM). A common concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise. A common ratio is 1:1 TFA:DCM, but 20-50% TFA in DCM is also effective.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • The resulting pyrrole salt can be used as is or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., NaHCO₃).

Protocol 4: Standard Deprotection of N-Cbz-pyrrole

This protocol uses catalytic transfer hydrogenation, a safe and effective alternative to using hydrogen gas.[13]

  • Dissolve the N-Cbz-pyrrole substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or isopropanol (iPrOH).

  • Add ammonium formate (HCOONH₄, 5-10 equivalents).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to remove the solvent and ammonium formate byproducts. The resulting crude pyrrole can be further purified if necessary.

References

A Comparative Guide to the Synthetic Validation of Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold is a cornerstone of molecular design, appearing in everything from vital biological pigments to blockbuster pharmaceuticals. The strategic functionalization of the pyrrole nitrogen, particularly with an alkoxycarbonyl group like a methyl carboxylate, is critical for modulating the ring's electronic properties, enhancing stability, and enabling further synthetic transformations.[1][2][3][4] This guide provides an in-depth, comparative analysis of two prominent synthetic routes to a representative analog, Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate, offering the technical detail and field-proven insights necessary for informed methodological selection.

We will dissect and validate two distinct, yet classic, approaches:

  • Route A: The Paal-Knorr Synthesis followed by N-Functionalization. A robust, two-step sequence leveraging the foundational construction of the pyrrole ring from a 1,4-dicarbonyl, followed by acylation of the nitrogen.[5][6][7]

  • Route B: The Clauson-Kaas Synthesis. A more direct, one-pot approach utilizing a 1,4-dicarbonyl surrogate to directly install the N-alkoxycarbonyl group.[1][8][9]

This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Strategic Overview: Two Paths to a Common Destination

The choice between a two-step and a one-step synthesis is a classic decision point in process chemistry. It often represents a trade-off between the reliability and broad applicability of a longer route versus the potential efficiency and atom economy of a more convergent approach. The following diagram illustrates the high-level strategic comparison for the synthesis of our target molecule.

Synthetic_Strategies cluster_0 Route A: Paal-Knorr + N-Acylation cluster_1 Route B: Direct Clauson-Kaas Synthesis A_Start 2,5-Hexanedione + Ammonia A_Mid 2,5-Dimethylpyrrole A_Start->A_Mid Paal-Knorr Cyclization A_End Target Molecule: Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate A_Mid->A_End N-Acylation with Methyl Chloroformate B_Start 2,5-Dimethoxytetrahydrofuran + Methyl Carbamate B_End Target Molecule: Methyl 1H-pyrrole-1-carboxylate B_Start->B_End One-Pot Cyclocondensation

Caption: High-level comparison of the two synthetic strategies.

Route A: The Workhorse Paal-Knorr / N-Acylation Sequence

This classical two-step approach is arguably the most intuitive method for constructing N-substituted pyrroles when modularity is desired.[7][10][11] The initial Paal-Knorr synthesis reliably forms the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia.[6][12] The subsequent N-functionalization step allows for the introduction of a wide variety of substituents, making this a highly versatile route for creating a library of analogs.

Causality and Mechanistic Insight

The Paal-Knorr reaction proceeds via the formation of a hemiaminal between the amine and one carbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[13] The use of a weak acid catalyst, such as acetic acid, accelerates the reaction by protonating the carbonyls, increasing their electrophilicity.[6][13]

The second step, N-acylation, is a standard nucleophilic substitution. The pyrrole nitrogen, once deprotonated by a suitable base (e.g., sodium hydride), acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

Experimental Protocol: Route A

Step 1: Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (11.4 g, 100 mmol) and ammonium carbonate (19.2 g, 200 mmol).

  • Solvent and Reagent Addition: Add 50 mL of glacial acetic acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) for 1 hour. The solution will turn dark brown.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethylpyrrole as a brown oil. Further purification can be achieved by vacuum distillation.

Step 2: N-Acylation to form Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with dry hexanes (2 x 10 mL) to remove the oil.

  • Solvent and Reagent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Pyrrole Addition: Slowly add a solution of 2,5-dimethylpyrrole (4.75 g, 50 mmol) in 10 mL of anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation: Add methyl chloroformate (4.73 g, 50 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Route A
StepReactantsKey ConditionsTypical YieldPurity
1 2,5-Hexanedione, Ammonium CarbonateAcetic Acid, Reflux, 1h75-85%>95% (after distillation)
2 2,5-Dimethylpyrrole, Methyl ChloroformateNaH, THF, 0°C to RT, 2h80-90%>98% (after chromatography)
Overall --60-77% -

Route B: The Convergent Clauson-Kaas Synthesis

This approach offers an elegant and direct synthesis of N-alkoxycarbonyl pyrroles by condensing a 1,4-dicarbonyl surrogate with an O-substituted carbamate.[1][3] The use of 2,5-dimethoxytetrahydrofuran as a stable, easy-to-handle surrogate for the volatile and unstable succinaldehyde is a key advantage.[2] This method was first described by Niels Clauson-Kaas and has been refined for various applications, including the direct installation of protecting groups.[14][15]

Causality and Mechanistic Insight

Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes ring-opening to form a reactive 1,4-dicarbonyl equivalent.[14] The nitrogen of methyl carbamate then acts as the nucleophile in a condensation reaction analogous to the Paal-Knorr mechanism, leading directly to the N-substituted pyrrole product after cyclization and elimination of water and methanol.[8][9] This one-pot procedure avoids the isolation of the intermediate N-H pyrrole, potentially saving time and resources.

Experimental Protocol: Route B

One-Pot Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine methyl carbamate (7.5 g, 100 mmol) and 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol).

  • Solvent/Catalyst Addition: Add 25 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 150 mL of ice-cold water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography or vacuum distillation to yield pure this compound.

Note: To synthesize the target analog, Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate, via this route, one would start with 2,5-dimethoxy-2,5-dimethyltetrahydrofuran. For the purpose of this guide, we present the synthesis of the parent compound, as it is more broadly documented via this specific one-pot carbamate reaction.[1][16]

Data Summary: Route B (for parent this compound)
StepReactantsKey ConditionsTypical YieldPurity
1 Methyl Carbamate, 2,5-DimethoxytetrahydrofuranAcetic Acid, Reflux, 4h70-80%>98% (after purification)
Workflow Visualization: Route A vs. Route B

The following diagram provides a granular comparison of the laboratory workflows, highlighting the differences in complexity and number of discrete operations.

Workflow_Comparison cluster_A Route A Workflow cluster_B Route B Workflow A1 Setup Flask 1: Paal-Knorr A2 Reflux (1h) A1->A2 A3 Work-up & Extract A2->A3 A4 Purify (Distill) A3->A4 A5 Isolate Intermediate: 2,5-Dimethylpyrrole A4->A5 A6 Setup Flask 2: N-Acylation A5->A6 A7 Stir (2.5h) A6->A7 A8 Quench & Extract A7->A8 A9 Purify (Column) A8->A9 A10 Isolate Final Product A9->A10 B1 Setup Flask: Clauson-Kaas B2 Reflux (4h) B1->B2 B3 Work-up & Extract B2->B3 B4 Purify (Column/Distill) B3->B4 B5 Isolate Final Product B4->B5

Caption: Step-by-step workflow comparison of the two synthetic routes.

Comparative Analysis and Expert Recommendations

The choice of synthetic route is dictated by the specific goals of the research program, including scale, timeline, available resources, and the need for analog synthesis.

ParameterRoute A: Paal-Knorr / N-AcylationRoute B: Clauson-KaasRationale & Field Insights
Number of Steps 21Route B is more step-economical, reducing overall labor and potential for material loss between steps.
Overall Yield 60-77%70-80%The yields are comparable, but Route B can be slightly higher due to fewer isolation steps.
Atom Economy ModerateGoodRoute B is inherently more atom-economical as it avoids the formation and isolation of an intermediate.
Reagent Safety High Hazard: Sodium Hydride (pyrophoric, water-reactive)Moderate Hazard: Acetic Acid (corrosive)The use of NaH in Route A requires stringent anhydrous conditions and careful handling, making it less suitable for large-scale or less-experienced chemists. Route B avoids highly reactive reagents.
Cost of Reagents Moderate (NaH and methyl chloroformate add cost)Low to Moderate (Methyl carbamate and 2,5-dimethoxytetrahydrofuran are readily available)For standard analogs, Route B is likely more cost-effective.
Scalability Moderate (Handling large quantities of NaH can be problematic)Good (Homogeneous reaction, easily scalable)The safety and handling concerns of NaH limit the practical scale of Route A. Route B is more amenable to scale-up.
Versatility High: The intermediate N-H pyrrole can be functionalized with a vast array of electrophiles.Moderate: Limited to the availability of the corresponding O-substituted carbamate or other nitrogen nucleophile.Route A is superior for creating a diverse library of N-substituted analogs from a common intermediate. Route B is ideal for the specific, direct synthesis of a known target.
Senior Scientist's Recommendation:
  • For targeted, large-scale synthesis or process development, where the final N-substituent is known and fixed, Route B (Clauson-Kaas) is the superior choice. Its operational simplicity, improved safety profile, and higher step-economy make it more efficient and scalable.[17]

  • For exploratory research, lead optimization, and the generation of a diverse chemical library, Route A (Paal-Knorr / N-Acylation) offers unparalleled versatility. The ability to synthesize a common N-H pyrrole intermediate and subsequently introduce a wide range of functional groups on the nitrogen is a significant strategic advantage in early-stage drug discovery.

Conclusion

Both the Paal-Knorr/N-acylation sequence and the direct Clauson-Kaas synthesis are robust and validated methods for accessing this compound analogs. The Paal-Knorr route provides flexibility and modularity, making it a cornerstone for medicinal chemistry exploration. In contrast, the Clauson-Kaas synthesis represents a more elegant and efficient path for the direct, targeted synthesis of N-alkoxycarbonyl pyrroles, aligning well with the principles of green chemistry and process optimization. The optimal choice is not one of absolute superiority, but one of strategic alignment with the specific objectives of the scientific endeavor.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is a cornerstone of quality control. Methyl 1H-pyrrole-1-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity profile can significantly impact the efficacy, safety, and stability of the final product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying scientific principles and rationale behind the methodological choices, ensuring a robust and reliable analytical outcome. The validation of these analytical procedures is paramount to guarantee data integrity and regulatory compliance.[1][2][3]

Understanding the Analyte: this compound

Before delving into the analytical methodologies, a foundational understanding of the target molecule is essential.

  • Structure: this compound

  • Molecular Formula: C₆H₇NO₂[4]

  • Molecular Weight: 125.13 g/mol [4]

  • Physicochemical Properties: It is a flammable liquid and harmful if swallowed.[4] Its structure suggests a moderate polarity and potential for volatility, making it amenable to both HPLC and GC analysis.

Potential impurities in this compound can originate from the synthesis process (e.g., unreacted starting materials, by-products, residual solvents) or degradation.[5][6] A thorough analytical approach must be capable of separating and detecting these diverse species.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the first choice due to the molecule's moderate polarity.

The Rationale Behind the RP-HPLC Method Development

The goal of the RP-HPLC method is to achieve a baseline separation of the main peak (this compound) from all potential impurities. The selection of the stationary phase, mobile phase, and detection wavelength are critical parameters.

  • Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for RP-HPLC. Its non-polar nature provides good retention for moderately polar compounds like this compound. The choice of a specific C18 column will depend on factors like particle size, pore size, and end-capping, which influence efficiency and peak shape.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically employed. This allows for the effective elution of a wide range of impurities with varying polarities. A buffer is used to maintain a constant pH, which is crucial for the consistent ionization state of any acidic or basic impurities, thereby ensuring reproducible retention times.

  • Detection: Given the presence of the pyrrole ring, a UV detector is a suitable choice. A wavelength scan of this compound would be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for the main component and its structurally related impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Accurately weigh and dissolve sample in diluent h2 Inject sample s1->h2 s2 Prepare mobile phases (Aqueous & Organic) h1 Equilibrate HPLC system with initial mobile phase conditions s2->h1 s3 Filter and degas mobile phases s3->h1 h1->h2 h3 Gradient elution through C18 column h2->h3 h4 UV Detection at λmax h3->h4 d1 Integrate peaks in the chromatogram h4->d1 d2 Calculate purity by area percent d1->d2 d3 Identify impurities (if standards are available) d2->d3 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Dissolve sample in a volatile organic solvent g1 Inject sample into heated inlet s1->g1 g2 Temperature-programmed separation in capillary column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass analysis by mass spectrometer g3->g4 d1 Generate Total Ion Chromatogram (TIC) g4->d1 d2 Extract mass spectra of individual peaks d1->d2 d3 Identify impurities by library search (e.g., NIST) d2->d3 d4 Quantify by peak area d3->d4

References

A Spectroscopic Guide to Differentiating Regioisomers of Substituted Methyl 1H-pyrrole-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of synthesized compounds is a cornerstone of successful research. Pyrrole and its derivatives are significant scaffolds in a multitude of pharmaceuticals, natural products, and functional materials.[1] The specific placement of substituents on the pyrrole ring—regioisomerism—can profoundly impact a molecule's biological activity, pharmacokinetic properties, and safety profile. Therefore, the ability to definitively distinguish between regioisomers is of paramount importance.

This comprehensive guide provides a detailed spectroscopic comparison of regioisomers of substituted Methyl 1H-pyrrole-1-carboxylates. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this class of compounds, supported by experimental data and protocols to empower researchers in their analytical endeavors.

The Critical Role of Spectroscopic Analysis

The subtle difference in the substitution pattern between regioisomers necessitates powerful analytical techniques for their differentiation. Spectroscopic methods provide a detailed view of the molecular structure, allowing for unambiguous assignment. NMR spectroscopy, for instance, is highly sensitive to the chemical environment of each atom, while IR spectroscopy provides information about the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers of substituted pyrroles.[3] The chemical shifts (δ) of the pyrrole ring protons and carbons are exquisitely sensitive to the electronic effects of substituents.[1]

Core Principles of Pyrrole NMR

The unsubstituted pyrrole ring, being an aromatic five-membered heterocycle, exhibits characteristic signals in its ¹H and ¹³C NMR spectra.[1] The electron-rich nature of the ring influences the chemical shifts of the α-protons (H-2/H-5) and β-protons (H-3/H-4), as well as the corresponding carbon atoms.[1][3]

  • ¹H NMR: The α-protons typically resonate downfield from the β-protons due to their proximity to the electron-withdrawing nitrogen atom.

  • ¹³C NMR: Similarly, the α-carbons (C-2/C-5) appear at a higher chemical shift than the β-carbons (C-3/C-4).[1]

The introduction of substituents disrupts this symmetry and induces predictable shifts in the NMR signals. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm), while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).[3]

Comparative Analysis of Hypothetical Regioisomers

Let's consider a hypothetical example of two regioisomers: Methyl 2-acetyl-1H-pyrrole-1-carboxylate and Methyl 3-acetyl-1H-pyrrole-1-carboxylate. The acetyl group is an EWG.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Acetyl-Substituted Methyl 1H-pyrrole-1-carboxylate Regioisomers.

ProtonMethyl 2-acetyl-1H-pyrrole-1-carboxylateMethyl 3-acetyl-1H-pyrrole-1-carboxylateRationale for Differentiation
H-3 ~6.8-The absence of a signal in this region for the 3-substituted isomer is a key differentiator.
H-4 ~6.2~6.7The H-4 proton in the 3-substituted isomer is deshielded by the adjacent acetyl group.
H-5 ~7.0~7.3The H-5 proton in the 2-substituted isomer is deshielded by the adjacent acetyl group.
OCH₃ ~3.9~3.9Minimal change expected.
COCH₃ ~2.4~2.4Minimal change expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Acetyl-Substituted this compound Regioisomers.

CarbonMethyl 2-acetyl-1H-pyrrole-1-carboxylateMethyl 3-acetyl-1H-pyrrole-1-carboxylateRationale for Differentiation
C-2 ~132~125The direct attachment of the acetyl group significantly deshields C-2 in the 2-substituted isomer.
C-3 ~112~135The direct attachment of the acetyl group significantly deshields C-3 in the 3-substituted isomer.
C-4 ~110~118The C-4 in the 3-substituted isomer is more deshielded.
C-5 ~123~120The C-5 in the 2-substituted isomer is more deshielded.
COOCH₃ ~150~150Minimal change expected.
OCH₃ ~53~53Minimal change expected.
COCH₃ ~193~193Minimal change expected.
CH₃ ~27~27Minimal change expected.

Experimental Protocol: NMR Analysis

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified regioisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

  • Solvent Selection: The choice of solvent can influence chemical shifts, especially for protons involved in hydrogen bonding.[1] Ensure the use of high-purity deuterated solvents to minimize interfering signals.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8-16 to achieve a good signal-to-noise ratio.[1]

  • Relaxation Delay (D1): 1-2 seconds.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Spectral Width: 12-16 ppm.[1]

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds, to account for the longer relaxation times of carbon nuclei.[1]

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Analyze Analyze Chemical Shifts & Coupling Constants Process->Analyze Compare Compare Spectra of Regioisomers Analyze->Compare

Caption: Workflow for NMR-based differentiation of regioisomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding Environments

While NMR provides a detailed skeletal map, IR spectroscopy offers complementary information about the vibrational modes of functional groups. The exact position of a substituent on the pyrrole ring can subtly influence the stretching and bending frequencies of neighboring bonds.

Differentiating Features in IR Spectra

Key vibrational bands to scrutinize when comparing regioisomers of substituted Methyl 1H-pyrrole-1-carboxylates include:

  • C=O Stretching (Ester and Ketone): The electronic environment around the carbonyl groups will be slightly different in each regioisomer, potentially leading to small but discernible shifts in their stretching frequencies (typically in the 1650-1750 cm⁻¹ region).

  • C-N Stretching: The position of the substituent can affect the C-N bond within the pyrrole ring, influencing its stretching frequency.

  • C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be a powerful diagnostic tool for distinguishing isomers.

Table 3: Expected IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups.

Functional GroupExpected Range (cm⁻¹)Potential for Differentiation
C=O (Ester) 1720 - 1740Minor shifts based on electronic effects.
C=O (Ketone) 1680 - 1700Minor shifts based on electronic effects.
C-H (Aromatic) 3000 - 3100Generally similar for both isomers.
C-H (Aliphatic) 2850 - 3000Generally similar for both isomers.
C-H Bending (Out-of-Plane) 700 - 900Highly diagnostic of the substitution pattern.

Experimental Protocol: FTIR Analysis

Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • For liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).[2]

Data Acquisition:

  • Record a background spectrum of the empty sample holder or clean salt plates.

  • Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the correct elemental composition for the isomers. More importantly for differentiation, the fragmentation patterns observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be unique to each regioisomer.[4]

Fragmentation Pathways as a Diagnostic Tool

The position of the substituent will direct the fragmentation of the molecular ion. The stability of the resulting fragment ions will differ between regioisomers, leading to variations in the relative abundances of peaks in the mass spectrum.

For our hypothetical acetyl-substituted examples, potential fragmentation pathways could involve:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the methyl group (-CH₃) from the acetyl group.

  • Cleavage of the acetyl group (-COCH₃).

  • Characteristic fragmentation of the pyrrole ring itself. [4]

The relative ease of these fragmentation events will depend on the initial location of the acetyl group, providing a fingerprint for each isomer.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

  • Direct Infusion/Injection: Introduce a dilute solution of the sample directly into the ion source.

  • GC-MS/LC-MS: For complex mixtures, chromatographic separation prior to mass analysis is recommended.

  • Ionization Method: ESI is a soft ionization technique suitable for many organic molecules, while EI provides more extensive fragmentation that can be useful for structural elucidation.[4]

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a detailed fragmentation pattern.

Visualizing the Analytical Approach

Analytical_Strategy cluster_techniques Spectroscopic Techniques cluster_data Key Differentiating Data Compound Substituted Methyl 1H-pyrrole-1-carboxylate Regioisomers NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (esp. C-H Bending) IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data Conclusion Unambiguous Structural Elucidation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A multi-technique approach for regioisomer differentiation.

Conclusion

The definitive characterization of regioisomers of substituted Methyl 1H-pyrrole-1-carboxylates is a critical task in chemical research and drug development. A multi-faceted spectroscopic approach, leveraging the strengths of NMR, IR, and Mass Spectrometry, provides a robust framework for unambiguous structural assignment. By carefully analyzing the nuanced differences in chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between closely related isomers, ensuring the integrity and validity of their scientific findings.

References

A Senior Application Scientist's Guide to Benchmarking Deprotection Methods for N-Methoxycarbonyl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the N-Methoxycarbonyl Group in Pyrrole Chemistry

In the intricate world of multistep organic synthesis, particularly in pharmaceutical and materials science, the pyrrole nucleus is a cornerstone scaffold. However, its inherent electron-rich nature makes it susceptible to undesired side reactions, such as oxidation and polymerization.[1][2] This necessitates the use of N-protecting groups to modulate the ring's reactivity and ensure regiochemical control during functionalization.

Among the arsenal of available protecting groups, the N-methoxycarbonyl (N-COOMe) group stands out. As an N-alkoxycarbonyl substituent, it imparts a significant electron-withdrawing effect, enhancing the stability of the pyrrole ring.[1][3] Unlike the more sterically demanding and acid-labile tert-butoxycarbonyl (Boc) group, the methoxycarbonyl group offers a unique profile of stability and reactivity. Its robustness under various conditions, especially acidic ones, allows for synthetic operations that would be incompatible with many other common N-protecting groups.

However, the very stability that makes the N-COOMe group attractive during synthesis presents a challenge at the final deprotection stage. Selecting an efficient and selective deprotection method is critical to the overall success of a synthetic campaign. This guide provides a comprehensive benchmark of common deprotection strategies, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific synthetic challenges.

Benchmarking Deprotection Methodologies

The cleavage of the N-COOMe group from a pyrrole ring primarily relies on nucleophilic attack at the carbonyl carbon. The efficiency of this process is dictated by the choice of nucleophile, solvent, and reaction conditions. Here, we benchmark the most prevalent method—base-catalyzed hydrolysis—and contrast the stability of the N-COOMe group with other N-alkoxycarbonyl groups under different conditions to highlight its strategic advantages.

Primary Method: Base-Catalyzed Hydrolysis (Saponification)

The most reliable and widely used method for the removal of an N-methoxycarbonyl group is basic hydrolysis, or saponification.

Mechanism of Action: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond and releasing methanol and a transient N-pyrrole carboxylate species. Upon acidic workup, this intermediate decarboxylates to yield the free N-H pyrrole.

Base_Catalyzed_Hydrolysis start N-COOMe Pyrrole intermediate Tetrahedral Intermediate start->intermediate OH⁻ attack products N-H Pyrrole + CO2 + MeOH intermediate->products Collapse & Decarboxylation reagents 1. NaOH, MeOH/H2O 2. H+ Workup

Figure 1: Mechanism of base-catalyzed hydrolysis of N-methoxycarbonyl pyrrole.

Performance and Scope: This method is generally high-yielding and clean. For instance, the deprotection of 2-acetyl-N-(methoxycarbonyl)pyrrole proceeds in good yield using standard sodium hydroxide in a methanol/water solvent system.[1] The primary consideration for this method is the potential for hydrolysis of other base-sensitive functional groups within the molecule, such as esters or amides. The reaction typically requires elevated temperatures or prolonged reaction times at ambient temperature to drive to completion.

The Advantage of Orthogonal Stability

A key reason for choosing the N-COOMe group is its remarkable stability under conditions that cleave other common carbamate protecting groups. This "orthogonal stability" allows for selective deprotection sequences in complex molecules.

A. Stability to Acidic Conditions: The N-methoxycarbonyl group is exceptionally robust under strongly acidic conditions that readily cleave other carbamates. Research shows that while N-Cbz-pyrrole and N-Teoc-pyrrole undergo rapid deprotection in the presence of trifluoroacetic acid (TFA), the N-COOMe-pyrrole remains completely intact under the same conditions.[1] This stability is a significant synthetic advantage, permitting transformations like acid-catalyzed acylations or the removal of acid-labile groups like Boc elsewhere in the molecule without affecting the N-protected pyrrole.

Acid_Stability_Comparison sub_coome N-COOMe Pyrrole tfa TFA / CH₂Cl₂ sub_coome->tfa sub_boc N-Boc Pyrrole sub_boc->tfa product_coome No Reaction tfa->product_coome product_boc N-H Pyrrole + Isobutylene + CO₂ tfa->product_boc

Figure 2: Comparative stability of N-COOMe vs. N-Boc pyrroles under acidic conditions.

B. Stability to Reductive and Specific Basic Conditions: The N-COOMe group is also orthogonal to several other specialized deprotection methods:

  • Reductive Cleavage: The N-Troc (2,2,2-trichloroethoxycarbonyl) group is designed for reductive removal, typically using zinc dust in acetic acid.[1][4] The N-COOMe group is inert to these conditions.

  • Base-Mediated β-Elimination: The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is famously labile to secondary amines like piperidine, which induce a β-elimination mechanism.[1][5][6] The N-COOMe group is completely stable to these conditions, which are common in solid-phase peptide synthesis.

Data Summary and Comparative Analysis

The selection of a deprotection strategy is a multi-factorial decision. The following table summarizes the performance and compatibility of deprotection methods for N-COOMe in comparison to other common N-alkoxycarbonyl groups.

Protecting GroupDeprotection MethodReagents & ConditionsTypical YieldProsCons & Incompatibilities
N-COOMe Base-Catalyzed Hydrolysis NaOH or KOH, MeOH/H₂O, rt to reflux [1]Good to Excellent Reliable, cost-effective, clean. Not compatible with other base-labile groups (e.g., esters, some amides).
N-BocAcid-Catalyzed CleavageTFA or HCl in DCM or Dioxane[7]ExcellentFast, very common, volatile byproducts.Not compatible with any acid-sensitive functional groups.
N-FmocBase-Mediated β-Elimination20% Piperidine in DMF[1][5]ExcellentVery mild, orthogonal to acid-labile and hydrogenation-labile groups.Not compatible with other base-labile groups.
N-TrocReductive CleavageZn dust, Acetic Acid[1][4]Good to ExcellentOrthogonal to both acid- and base-labile groups.Requires metal reductant; may affect other reducible functional groups.
N-CbzHydrogenolysis / AcidolysisH₂, Pd/C or HBr/AcOH, TFA[1]ExcellentClean (hydrogenolysis); orthogonal to many groups.Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, etc.). Acidolysis is harsh.

Experimental Protocols

To ensure reproducibility, detailed, self-validating protocols are provided below. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Base-Catalyzed Deprotection of N-Methoxycarbonyl Pyrrole
  • Materials: N-methoxycarbonyl-protected pyrrole substrate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Diethyl Ether or Ethyl Acetate, 1M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the N-methoxycarbonyl pyrrole substrate (1.0 equiv) in a mixture of MeOH and H₂O (e.g., 9:1 v/v).

    • Add crushed NaOH pellets (3.0 equiv) to the solution.

    • Stir the mixture at ambient temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the residue with water and carefully acidify to ~pH 5-6 with 1M HCl to neutralize excess base and protonate the pyrrole.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-H pyrrole.

    • Purify the product as necessary, typically by column chromatography on silica gel.

This protocol is adapted from the general procedure for N-Tosyl deprotection, which follows the same chemical principle.[1]

Protocol 2: Comparative Reductive Deprotection of an N-Troc Pyrrole
  • Materials: N-Troc-protected pyrrole substrate, Zinc dust (activated), Acetic Acid (AcOH), Dichloromethane (DCM), Acetone.

  • Procedure:

    • To a suspension of Zinc dust (≥4 equiv) in DCM, add the N-Troc pyrrole substrate (1.0 equiv).

    • Add glacial acetic acid to the mixture.

    • Stir the reaction vigorously at ambient temperature and monitor by TLC.

    • Upon consumption of the starting material, dilute the reaction mixture with acetone and filter through a pad of celite to remove zinc salts.

    • Concentrate the filtrate under reduced pressure to obtain the N-H pyrrole product, which is often analytically pure.[1][8]

Experimental_Workflow start Start: N-Protected Pyrrole reaction Reaction: Add Reagents & Solvent Stir/Heat start->reaction monitor Monitor: TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Workup: Quench, Extract, Wash, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify product Final Product: N-H Pyrrole purify->product

Figure 3: A general experimental workflow for a deprotection reaction.

Conclusion and Recommendations

The N-methoxycarbonyl group is a highly valuable tool for the protection of pyrroles, offering enhanced stability compared to many other carbamates.

  • For straightforward deprotection: When the substrate is tolerant to basic conditions, saponification with NaOH or KOH is the most direct, efficient, and economical method for removing the N-COOMe group.

  • For complex syntheses requiring orthogonality: The true strength of the N-COOMe group lies in its robustness to acidic conditions . This allows for the selective removal of acid-labile groups like N-Boc in its presence, providing a critical level of strategic control in a multi-step synthesis. Its stability against reductive (Zn/AcOH) and specific basic (piperidine) conditions further expands its utility in orthogonal protection schemes.

By understanding these distinct performance characteristics, researchers can strategically employ the N-methoxycarbonyl group to navigate complex synthetic pathways, confident in its stability during intermediate steps and its predictable removal at the desired stage.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not merely procedural requirements but cornerstones of a responsible research ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 1H-pyrrole-1-carboxylate, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and in full compliance.

Core Hazard Assessment and Chemical Profile

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its specific properties dictate the necessary precautions.[1]

The primary hazards associated with this compound—flammability and acute oral toxicity—necessitate careful segregation from ignition sources and meticulous handling to prevent accidental ingestion or exposure.[1] These classifications are not abstract warnings; they are directives that inform every aspect of the chemical's lifecycle in the laboratory, from storage to final disposal.

Property Value Source
Chemical Name This compound[1]
CAS Number 4277-63-8[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1]
GHS Hazard Codes H226: Flammable liquid and vaporH302: Harmful if swallowed[1]
GHS Hazard Classes Flammable liquids (Category 3)Acute toxicity, oral (Category 4)[1]

The Regulatory Landscape: Adherence to EPA and OSHA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. The two primary frameworks guiding our disposal protocol are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[3][4] This means that the generator of the waste (your laboratory) is responsible for it from creation to its ultimate disposal.[4] Our procedures are designed to ensure compliance with RCRA's stringent requirements for waste identification, accumulation, and disposal.[5][6]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[7][8] This plan must outline specific procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[8][9] The protocol detailed below should be incorporated into your laboratory's official CHP.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure safety and compliance. Deviations are not recommended.

Step 1: Personnel Preparedness and Personal Protective Equipment (PPE)

Before handling the waste container, personnel must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is directly informed by the chemical's hazard profile.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.[10][11]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[12]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Designate as Hazardous Waste: Due to its flammability and toxicity, all waste streams containing this compound (including neat compound, solutions, and contaminated materials like pipette tips or weigh boats) must be classified as hazardous waste.

  • Segregate by Hazard Class: This waste must be collected in a dedicated container for flammable organic liquids .

    • Causality: Co-mingling flammable liquids with strong oxidizers can create a fire or explosion hazard. Mixing them with incompatible acids or bases can trigger exothermic or gas-producing reactions. Therefore, segregation is a critical, non-negotiable safety measure.

Step 3: Containerization and Accumulation

The choice of container and its location are regulated to ensure safety within the lab.

  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, vapor-tight screw cap. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must be in good condition, free of cracks or leaks.

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazard characteristics: "Flammable, Toxic"

    • The accumulation start date (the date the first drop of waste is added).

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory staff. The container must be kept closed at all times, except when actively adding waste.[12]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.

  • Do Not Use Sink Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[10] This is a violation of EPA regulations and can cause significant environmental harm.[13]

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or the project is complete, contact your institution's EH&S department (or equivalent) to schedule a pickup.

  • Professional Disposal: Your EH&S office will arrange for a licensed hazardous waste treatment, storage, and disposal facility (TSDF) to transport and manage the waste.[6] The most common disposal method for this type of chemical is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[14]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or the ventilation is poor, evacuate the immediate area. Ensure the chemical fume hood is operational.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Step 1.

  • Contain the Spill: Use a spill kit with a chemical absorbent material (e.g., vermiculite or a commercial sorbent pad) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a designated waste container.

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[11]

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S office, per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) characterize Step 1: Characterize Waste (Flammable H226, Toxic H302) start->characterize Is it hazardous? Yes. spill Emergency: Spill Occurs start->spill ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste (Flammable Organic Liquid Stream) ppe->segregate container Step 4: Use Labeled, Sealed Waste Container segregate->container store Step 5: Store in Satellite Accumulation Area (SAA) container->store contact Step 6: Container Full? Contact EH&S for Pickup store->contact disposal Final Disposal (Licensed TSDF via Incineration) contact->disposal spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Activate Plan spill_protocol->container Cleanup debris is hazardous waste

Caption: Decision workflow for safe disposal of this compound.

References

Personal protective equipment for handling Methyl 1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 1H-pyrrole-1-carboxylate

For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a flammable liquid and vapor.[1][2] It is also harmful if swallowed and can cause skin and eye irritation.[1][3][4] The primary hazards necessitate a comprehensive approach to personal protection and handling to mitigate risks of exposure and physical danger.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, with explanations rooted in the chemical's properties.

Body PartRequired PPERationale and Best Practices
Hands Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[5] Always inspect gloves for any signs of degradation or puncture before use.[6][7] Employ the proper glove removal technique by peeling them off without touching the outer surface to prevent skin contact.[6][7] For extended handling or in case of a spill, consider double-gloving or using gloves with a longer breakthrough time.
Eyes/Face Government-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Standard safety glasses protect against projectiles, while chemical splash goggles provide a seal around the eyes to guard against liquid splashes.[8] A face shield offers an additional layer of protection for the entire face.[5]
Body A flame-resistant lab coat, buttoned, with long pants and closed-toe shoes.A lab coat provides a removable barrier in case of a spill.[5] Long pants and closed-toe shoes protect the lower body from potential splashes.[5] Given the flammability of this compound, a flame-resistant lab coat is a critical precaution.
Respiratory A government-approved respirator is required if working outside of a certified chemical fume hood or in poorly ventilated areas.Engineering controls like a fume hood are the primary method for controlling inhalation hazards.[5] If these are not available or insufficient, a respirator is necessary to prevent the inhalation of harmful vapors.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather All Materials (Chemical, Glassware, PPE) prep_area->gather_materials Ensure ventilation don_ppe 3. Don Appropriate PPE gather_materials->don_ppe dispense 4. Dispense Chemical (Use spark-proof tools) don_ppe->dispense conduct_exp 5. Conduct Experiment dispense->conduct_exp cap_container 6. Tightly Cap Container conduct_exp->cap_container decontaminate 7. Decontaminate Work Area cap_container->decontaminate dispose_waste 8. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste doff_ppe 9. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Gather Materials: Before starting, ensure all necessary chemicals, glassware, and equipment are within the fume hood to minimize movement in and out of the designated area.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispense Chemical: Use spark-proof tools and ground equipment to prevent ignition from static discharge, as the chemical is flammable.[3][9]

  • Conduct Experiment: Perform your experimental procedures, keeping the sash of the fume hood at the lowest practical height.

  • Secure Container: Once finished, tightly close the container and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][10]

  • Decontaminate: Clean the work surface thoroughly.

  • Dispose of Waste: Dispose of any contaminated materials, including gloves and empty containers, in a designated hazardous waste container according to your institution's guidelines.[9]

  • Doff PPE: Remove your PPE, being careful to avoid contaminating your skin.

  • Wash Hands: Wash your hands thoroughly with soap and water after handling is complete.[6]

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is essential.

Emergency Response Workflow

cluster_spill Chemical Spill cluster_exposure Personal Exposure evacuate 1. Evacuate Immediate Area alert 2. Alert Colleagues & Supervisor evacuate->alert absorb 3. Absorb Spill (Use inert absorbent material) alert->absorb collect 4. Collect & Dispose of Waste absorb->collect remove_clothing 1. Remove Contaminated Clothing rinse_skin 2. Rinse Skin with Water (At least 15 minutes) remove_clothing->rinse_skin seek_medical 4. Seek Medical Attention rinse_skin->seek_medical rinse_eyes 3. Rinse Eyes with Water (At least 15 minutes) rinse_eyes->seek_medical spill Spill spill->evacuate exposure Exposure exposure->remove_clothing exposure->rinse_eyes

Caption: Emergency Response for Spills and Personal Exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.[6]

  • Alert: Inform your colleagues and supervisor of the spill.

  • Contain and Absorb: For a small spill, use an inert absorbent material to contain and soak up the chemical.[9]

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[9]

Personal Exposure:

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation occurs.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Use designated, clearly labeled, and sealed containers for all hazardous waste.

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[9] Do not pour this chemical down the drain.[6]

By integrating these principles and protocols into your daily laboratory practice, you not only ensure your personal safety but also uphold the highest standards of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrrole-1-carboxylate
Reactant of Route 2
Methyl 1H-pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.